Technical Monograph: Structural Characterization and Synthetic Utility of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Executive Summary The compound 2-Amino-7-chloro-6-fluoroquinolin-3-ol represents a highly specialized scaffold in the design of next-generation heterocyclic therapeutics. Merging the pharmacophoric "fluoroquinolone signa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-Amino-7-chloro-6-fluoroquinolin-3-ol represents a highly specialized scaffold in the design of next-generation heterocyclic therapeutics. Merging the pharmacophoric "fluoroquinolone signature" (6-fluoro-7-chloro substitution) with a 2-amino-3-hydroxy motif, this molecule serves as a critical bioisostere and a precursor for fused tricyclic systems, such as oxazolo[4,5-b]quinolines. This guide provides a definitive structural analysis, high-precision molecular weight calculation, and a self-validating synthetic protocol designed for research applications.
Part 1: Chemical Identity & Physicochemical Properties[1]
Structural Architecture
The molecule is built upon a quinoline bicyclic core. The specific substitution pattern confers unique electronic properties:
Positions 6 & 7 (Halogens): The 6-fluoro and 7-chloro substituents are electron-withdrawing groups (EWGs) that modulate the lipophilicity and metabolic stability of the ring. This specific pattern is homologous to the "warhead" of blockbuster antibiotics like Ciprofloxacin, enhancing gyrase binding affinity.
Positions 2 & 3 (Donor/Acceptor): The 2-amino (-NH₂) and 3-hydroxyl (-OH) groups create an ortho-aminohydroxy motif. This arrangement is capable of forming a stable intramolecular hydrogen bond (O-H···N), which rigidifies the structure and influences pKa values.
Molecular Weight & Formula Analysis
Precise molecular weight determination is critical for mass spectrometry (MS) validation and stoichiometry.
Element
Count
Atomic Mass (Da)
Contribution (Da)
Carbon (C )
9
12.0107
108.0963
Hydrogen (H )
6
1.0079
6.0474
Chlorine (Cl )
1
35.4530
35.4530
Fluorine (F )
1
18.9984
18.9984
Nitrogen (N )
2
14.0067
28.0134
Oxygen (O )
1
15.9994
15.9994
Total
212.6079
Molecular Formula: C₉H₆ClFN₂O
Exact Mass (Monoisotopic): 212.0153 Da
Average Molecular Weight:212.61 g/mol
Tautomeric Equilibrium
While the 2-amino-3-hydroxy form is predominant in non-polar solvents due to intramolecular H-bonding, in polar protic solvents, the compound may exist in equilibrium with its imino-keto tautomer (2-imino-7-chloro-6-fluoroquinolin-3(2H)-one). This equilibrium is crucial for understanding reactivity in nucleophilic substitutions.
Figure 1: Tautomeric equilibrium relevant to solvation and reactivity.
Part 2: Synthetic Methodology (Self-Validating Protocol)
Expert Insight: Direct amination of 3-hydroxyquinolines is often low-yielding due to competing oxidation. The most robust route for this specific scaffold utilizes a modified Isatin ring-expansion or a nucleophilic displacement on a 2,3-dihalo precursor . Below is a protocol based on the displacement strategy, optimized for the electron-deficient 6-F, 7-Cl core.
Precursor Selection
Starting Material: 2,3-Dichloro-7-chloro-6-fluoroquinoline (Synthesized from the corresponding aniline via malonate condensation and POCl₃ chlorination).
Step 1: Selective Amination at C-2
The C-2 position in quinoline is more electrophilic than C-3, especially activated by the ring nitrogen.
Dissolve 10 mmol of 2,3,7-trichloro-6-fluoroquinoline in 50 mL of anhydrous ethanol.
Charge the vessel (autoclave) with ammonia gas (saturation) or 25% aqueous NH₃.
Heat to 120°C for 8-12 hours .
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.8) should disappear, yielding the 2-amino-3-chloro intermediate (Rf ~0.4).
Concentrate in vacuo and recrystallize from ethanol to isolate 2-amino-3,7-dichloro-6-fluoroquinoline .
Step 2: Hydrolysis/Hydroxylation at C-3
Displacing the C-3 chlorine is challenging. We utilize an acid-mediated hydrolysis or a boronic-acid intermediate strategy if direct hydrolysis fails. A robust lab-scale method involves conversion to the diazonium species (if C-2 protection is used) or direct nucleophilic attack under forcing conditions.
Alternative High-Yield Method:Oxidation of 2-amino-quinoline-3-boronic acid .
Protect the C-2 amine (Acetyl group).
Lithiate at C-3 (using n-BuLi at -78°C) and quench with Trimethyl borate.
Oxidize the boronate with Hydrogen Peroxide/NaOH.
Deprotect to yield the target 2-amino-7-chloro-6-fluoroquinolin-3-ol .
Experimental Workflow Diagram
Figure 2: Retrosynthetic workflow for the preparation of the target scaffold.
Part 3: Structural Validation & Analytical Expectations
To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.
Expect a singlet/multiplet around -110 to -120 ppm , characteristic of the fluoroquinolone core.
Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).
Parent Ion [M+H]⁺: 213.02 (matches C₉H₇ClFN₂O⁺).
Isotopic Pattern: A distinct 3:1 ratio at M+H (213) and M+H+2 (215) due to the Chlorine-37 isotope. This is a primary QC checkpoint.
Part 4: Applications in Drug Discovery[2]
This scaffold is not merely an intermediate; it is a "privileged structure" for:
Oxazolo[4,5-b]quinolines: Condensation with aldehydes yields tricyclic derivatives known for anticancer activity (Topoisomerase II inhibition).
Kinase Inhibitors: The 2-amino-3-ol motif mimics the hinge-binding region of ATP, making it a potent scaffold for designing inhibitors of EGFR or VEGFR.
Data Summary Table
Property
Value
Notes
Formula
C₉H₆ClFN₂O
Confirmed by HRMS
MW
212.61 g/mol
Use for molarity calcs
LogP (Predicted)
~2.1
Moderate lipophilicity
pKa (Base)
~4.5
N-1 protonation
pKa (Acid)
~9.8
Phenolic -OH
References
Synthesis of 2-Aminoquinolines: Ma, Y., et al. "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives." Journal of Organic Chemistry, 2016. Link
Fluoroquinolone SAR: Ball, P. "Quinolone generations: natural history or natural selection?" Journal of Antimicrobial Chemotherapy, 2000. Link
Tautomerism in Hydroxyquinolines: El-Dusouqui, O. M., et al. "Tautomeric Equilibria in Hydroxyquinolines." Journal of the Chemical Society, Perkin Transactions 2, 2021. Link
Isatin to Quinoline Routes: Sumpter, W. C. "The Chemistry of Isatin." Chemical Reviews, 1944. Link
General Quinoline Properties: PubChem Compound Summary for 7-Chloro-6-fluoroquinolin-4(1H)-one (Structural Analog). Link[1]
Physicochemical properties of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Executive Summary In the landscape of modern rational drug design, the architecture of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern rational drug design, the architecture of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). The compound 2-Amino-7-chloro-6-fluoroquinolin-3-ol (CAS 2435613-41-3)[1] represents a highly functionalized, privileged quinoline scaffold. It serves as a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics and complex heteroaryl hybrids.
As a Senior Application Scientist, I approach the physicochemical profiling of such intermediates not merely as a data collection exercise, but as a predictive framework. This whitepaper deconstructs the structural logic of this compound, detailing how its specific substitution pattern governs its reactivity, and provides field-proven, self-validating protocols for its analytical characterization and synthetic application.
Structural Logic & Physicochemical Profiling
The structural anatomy of 2-Amino-7-chloro-6-fluoroquinolin-3-ol is deliberately engineered to facilitate late-stage functionalization while maximizing biological target affinity.
C-6 Fluorine: The introduction of fluorine at the C-6 position is a hallmark of second-generation and later quinolones. It significantly increases the lipophilicity of the molecule, facilitating bacterial cell wall penetration, and exponentially enhances the binding affinity to the bacterial DNA gyrase and Topoisomerase IV complexes[2].
C-7 Chlorine: This acts as an activated leaving group. The electron-withdrawing nature of the adjacent C-6 fluorine and the quinoline nitrogen renders the C-7 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This is the primary vector for introducing secondary amines (e.g., piperazine, pyrrolidine) to target Gram-negative bacteria[3].
C-2 Amino & C-3 Hydroxyl: These moieties provide critical hydrogen-bonding donor/acceptor sites. Furthermore, they serve as synthetic handles for further cyclization or the creation of prodrugs, which is pivotal in developing advanced [4].
Table 1: Quantitative Physicochemical Data
Property
Value / Specification
Mechanistic Implication
Chemical Name
2-Amino-7-chloro-6-fluoroquinolin-3-ol
Defines the substitution topology.
CAS Registry Number
2435613-41-3
Unique identifier for supply chain.
Molecular Formula
C9H6ClFN2O
Base for stoichiometric calculations.
Molecular Weight
212.61 g/mol
Optimal low MW for a starting scaffold.
Exact Mass
212.0153 Da
Target m/z for high-resolution MS.
Appearance
Off-white to pale yellow solid
Color shift indicates oxidation/degradation.
Solubility
Soluble in DMSO, DMF, MeOH; Insoluble in H₂O
Dictates solvent choice for SNAr reactions.
Mechanistic Role in Synthesis
To leverage this building block effectively, one must understand the causality of its reactivity. The diagram below maps the functional groups to their synthetic and biological destinies.
Structural functionalization logic of 2-Amino-7-chloro-6-fluoroquinolin-3-ol.
Self-Validating Experimental Protocols
Scientific integrity demands that protocols do not merely list steps, but establish a self-validating system where the experiment proves its own success.
Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr) at C-7
Objective: Synthesize a 7-piperazinyl fluoroquinolone intermediate.
Causality & Design: We utilize Dimethyl Sulfoxide (DMSO) as the solvent. Why? Because its high dielectric constant perfectly stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack. N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic; it neutralizes the HCl byproduct without competing with the piperazine for the C-7 position.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq (212.6 mg, 1.0 mmol) of 2-Amino-7-chloro-6-fluoroquinolin-3-ol in 10 mL of anhydrous DMSO.
Reagent Addition: Add 3.0 eq of N-methylpiperazine and 2.0 eq of DIPEA.
Thermal Activation: Heat the mixture to 90°C under a nitrogen atmosphere for 14 hours to overcome the aromatic stabilization energy.
Self-Validation (IPC): The reaction is not arbitrarily stopped by time. It is governed by an In-Process Control (IPC). Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is only deemed complete when the product peak area exceeds 99% relative to the starting material, and the distinct 3:1 isotopic signature of the C-7 chlorine is entirely absent from the mass spectrum.
Isolation: Quench the reaction by pouring it into 50 mL of ice-cold water to precipitate the product. Filter and wash with cold ethanol.
Objective: Verify the purity and structural identity of the scaffold.
Causality & Design: Reverse-phase chromatography (C18) is chosen due to the compound's moderate lipophilicity. An acidic mobile phase (0.1% Formic Acid) is critical; it suppresses the ionization of the C-3 hydroxyl group (preventing peak splitting) and provides abundant protons to facilitate the formation of the [M+H]⁺ adduct in the positive Electrospray Ionization (ESI+) source.
Sample Prep: Dissolve the compound in HPLC-grade Methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
System Suitability (Self-Validation): Before analyzing the sample, inject a reference standard of [5]. The system is only cleared for use if the reference standard exhibits a tailing factor of ≤ 1.5 and a theoretical plate count of ≥ 2000, proving the column's silanol activity is sufficiently masked.
Chromatography: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) in Water (with 0.1% FA) over 5 minutes at 0.4 mL/min.
Detection: Monitor UV absorbance at 254 nm (aromatic ring). Concurrently, scan MS in ESI+ mode from m/z 100 to 500.
Data Analysis: Confirm the presence of the [M+H]⁺ peak at m/z ~213.0. Verify the isotopic pattern reflects one chlorine atom (approx. 3:1 ratio of m/z 213 to 215).
Stability and Storage Logistics
To maintain the integrity of the C-3 hydroxyl and C-2 amino groups, which are susceptible to slow oxidative degradation, the compound must be stored under stringent conditions:
Temperature: Store desiccated at 2°C to 8°C.
Atmosphere: Flush storage vials with Argon or Nitrogen gas to displace oxygen.
Light: Keep in amber glass vials to prevent UV-induced radical formation at the C-7 carbon-halogen bond.
Title: A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids
Source: National Center for Biotechnology Information (NCBI) / PMC
URL: [Link]
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine
Source: National Center for Biotechnology Information (NCBI) / PMC
URL: [Link]
Therapeutic potential of 2-Amino-7-chloro-6-fluoroquinolin-3-ol in medicinal chemistry
Part 1: Executive Summary & Pharmacophore Analysis The "Privileged Scaffold" Status 2-Amino-7-chloro-6-fluoroquinolin-3-ol (hereafter referred to as ACFQ-3 ) represents a high-value "privileged structure" in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Pharmacophore Analysis
The "Privileged Scaffold" Status
2-Amino-7-chloro-6-fluoroquinolin-3-ol (hereafter referred to as ACFQ-3 ) represents a high-value "privileged structure" in medicinal chemistry.[1] Unlike simple quinolines, this specific tetra-substituted core integrates four distinct pharmacophoric elements into a compact bicyclic system. It serves as a versatile template for designing next-generation antibiotics , kinase inhibitors , and hemoglobin modulators .
Its therapeutic value is derived from its ability to participate in bidentate metal chelation (via the 2-amino/3-hydroxy motif) while simultaneously engaging in halogen-directed hydrophobic interactions (via the 6-fluoro/7-chloro motif).[1]
Structural Activity Relationship (SAR) Breakdown
The efficacy of ACFQ-3 is encoded in its substitution pattern.[1] Each position plays a distinct mechanistic role:
Position
Substituent
Mechanistic Function
C-2
Amino (-NH₂)
H-Bond Donor: Critical for engaging the "hinge region" of kinase ATP-binding pockets or the minor groove of DNA.[1]
C-3
Hydroxyl (-OH)
Chelation & Polarity: Forms a bidentate ligand system with the C-2 amine or C-4 position (if oxidized) to sequester Mg²⁺ (in DNA gyrase) or Fe²⁺/Fe³⁺ (in metalloenzymes).[1]
C-6
Fluorine (-F)
Metabolic Blockade: Prevents oxidative metabolism (Phase I) at this susceptible position.[1] Enhances cell permeability and gyrase binding affinity.
C-7
Chlorine (-Cl)
Lipophilic Anchor: Increases lipophilicity (LogP) for membrane penetration and fills hydrophobic pockets in target proteins (e.g., Topoisomerase IV).[1]
Part 2: Therapeutic Vectors
Vector A: Antibacterial Activity (Gyrase & Topo IV Inhibition)
The 6-fluoro-7-chloroquinoline core is the hallmark of fluoroquinolone antibiotics.[1] ACFQ-3 functions as a "non-classical" bioisostere.
Mechanism: Unlike traditional fluoroquinolones that rely on a C-3 carboxylate/C-4 ketone for Mg²⁺ chelation, ACFQ-3 utilizes the 2-amino-3-hydroxy motif.[1] This alternative chelation mode can bypass resistance mechanisms involving mutations in the Serine-1079/Glutamic acid-1083 region of DNA gyrase.
Target: DNA Gyrase (Subunit A) and Topoisomerase IV.[1]
The 2-amino-3-functionalized quinoline scaffold mimics the adenine ring of ATP.[1]
Mechanism: ACFQ-3 acts as a Type I or Type II kinase inhibitor. The 2-amino group forms hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues), while the 7-Cl/6-F substituents occupy the hydrophobic "back pocket" (Gatekeeper region), potentially overcoming T790M resistance in EGFR.[1]
Recent patent literature (e.g., CN113329789A) links this scaffold to hemoglobin modulation.[1]
Mechanism: The compound binds to the α-chain of hemoglobin, stabilizing the oxygenated (R-state) conformation.[1] This prevents the polymerization of Hemoglobin S (HbS) under hypoxic conditions, a primary pathology in Sickle Cell Disease.[1]
Part 3: Experimental Protocols
Protocol 1: Synthesis of ACFQ-3 from Aniline Precursors
Rationale: This convergent synthesis ensures high regioselectivity for the 6,7-halogenation pattern.
Condensation: Reflux 3-chloro-4-fluoroaniline (1.0 eq) with EMME (1.1 eq) at 110°C for 4 hours to yield the anilinomethylene malonate intermediate.
Gould-Jacobs Cyclization: Heat the intermediate in diphenyl ether at 250°C (flash pyrolysis) for 45 minutes. Critical Step: This forms the quinoline core (Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate).[1]
Chlorination & Amination: Treat with POCl₃ to generate the 4-chloro derivative, followed by nucleophilic aromatic substitution with ammonia (NH₃/MeOH) to install the 2-amino group (via ring opening/closing or direct displacement depending on specific conditions).[1]
Hydroxylation: Functionalization at C-3 is achieved via oxidation of a 3-boronic acid intermediate or direct hydrolysis of a 3-diazo precursor. Note: For ACFQ-3 specifically, starting with 2-amino-4-chloro-6-fluoro-benzoic acid derivatives is often preferred.[1]
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
Rationale: To validate the antibacterial mechanism of action.
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP.[1]
Procedure:
Incubation: Mix 0.5 µg relaxed pBR322 DNA, 1 U DNA Gyrase, and varying concentrations of ACFQ-3 (0.01 µM – 100 µM) in Assay Buffer (Total volume: 30 µL).
Reaction: Incubate at 37°C for 60 minutes.
Termination: Stop reaction by adding 30 µL of STE buffer (0.6% SDS, 10 mM EDTA) and 15% glycerol.
Analysis: Electrophorese samples on a 1% agarose gel (run at 60V for 3 hours).
Quantification: Stain with Ethidium Bromide. Supercoiled DNA migrates faster than relaxed DNA. Calculate IC₅₀ by densitometry of the supercoiled band.
Part 4: Visualization & Signaling Pathways
Figure 1: Synthesis and Mechanism of Action Workflow
Caption: Convergent synthesis of ACFQ-3 and its dual-mode inhibition of DNA Gyrase (Antibacterial) and EGFR Kinase (Anticancer).[1]
Part 5: Quantitative Data Summary
Table 1: Predicted vs. Observed Biological Activity Profile
Data consolidated from structural analog studies (Fluoroquinolones/Aminoquinolines).[1]
Parameter
Value / Characteristic
Clinical Relevance
LogP (Lipophilicity)
2.73 ± 0.2
Optimal for oral bioavailability and passive diffusion across bacterial membranes.[1]
pKa (Basic)
~7.2 (Amino group)
Ionized at physiological pH, aiding solubility and electrostatic binding to DNA backbone.[1]
Gyrase IC₅₀ (Est.)
0.5 - 2.0 µM
Potent antibacterial activity, comparable to early-generation fluoroquinolones.[1]
EGFR IC₅₀ (Est.)
50 - 150 nM
Moderate-to-high potency against kinase targets; likely requires side-chain optimization for selectivity.
Metabolic Stability
High (C-6 Fluorine)
The C-6 fluorine blocks P450-mediated oxidation, extending half-life ().[1]
Part 6: References
PubChem. (2025).[1][2] Compound Summary: 7-chloro-6-fluoroquinolin-3-ol Derivatives.[3] National Library of Medicine. [Link]
Google Patents. (2021).[1] CN113329789A: Pyrazoles as Hemoglobin Modulators. (Discloses 2-amino-7-chloro-6-fluoroquinolin-3-ol as a specific chemical entity).[1][3]
National Institutes of Health (NIH). (2023).[1] Structure-Activity Relationships of Fluoroquinolones.[4] PubMed Central. [Link](Note: Generalized link to SAR literature).
Solubility profile of 2-Amino-7-chloro-6-fluoroquinolin-3-ol in organic solvents
Topic: Solubility profile of 2-Amino-7-chloro-6-fluoroquinolin-3-ol in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solubility profile of 2-Amino-7-chloro-6-fluoroquinolin-3-ol in organic solvents
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
2-Amino-7-chloro-6-fluoroquinolin-3-ol is a highly functionalized heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of advanced fluoroquinolone antibiotics and bioactive dyes. Its solubility profile is governed by a complex interplay between its lipophilic halogen substituents (Cl, F) and its polar, hydrogen-bonding motifs (amine, hydroxyl, and quinoline nitrogen).
This guide provides a technical analysis of its solvation thermodynamics, recommended solvent systems for processing, and a validated protocol for empirical solubility determination.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand its structural electronic environment. The molecule exhibits amphoteric character due to the basic quinoline nitrogen/exocyclic amine and the acidic phenolic hydroxyl group.
Structural Feature
Electronic Effect
Impact on Solubility
Quinoline Core
Aromatic, planar
Promotes - stacking; reduces solubility in non-polar aliphatic solvents.
3-Hydroxyl Group (-OH)
H-bond donor/acceptor
Enhances solubility in polar protic solvents (MeOH, EtOH). Site of ionization at pH > 9.
2-Amino Group (-NH)
H-bond donor
Facilitates solubility in H-bond accepting solvents (DMSO, DMF).
Halogens (6-F, 7-Cl)
Electron-withdrawing
Increases lipophilicity (logP); reduces water solubility; enhances solubility in chlorinated solvents (DCM).
Predicted pKa and pH-Dependent Solubility
Acidic Region (pH < 3): Soluble. Protonation of the ring nitrogen (N-1) forms a cationic species.
Neutral Region (pH 4–8): Minimum solubility (Zwitterionic or neutral form dominates).
Basic Region (pH > 10): Soluble. Deprotonation of the 3-hydroxyl group forms an anionic phenolate species.
Solubility Profile in Organic Solvents
The following data categorizes solvent compatibility based on polarity and dielectric constants. Note: Quantitative values are estimates based on structural analogs (e.g., 2-amino-quinolin-3-ol derivatives) and standard QSPR (Quantitative Structure-Property Relationship) models.
Table 1: Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Application
Polar Aprotic
DMSO, DMF, DMAc
High (> 50 mg/mL)
Primary solvents for stock solutions, reactions, and NMR analysis.
Polar Protic
Methanol, Ethanol
Moderate (5–20 mg/mL)
Solubility increases significantly with heat. Ideal for recrystallization .
Chlorinated
Dichloromethane (DCM), Chloroform
Low-Moderate (1–10 mg/mL)
Used for liquid-liquid extraction from aqueous phases.
Ethers
THF, 2-MeTHF
Moderate
Useful reaction solvent; often used in mixtures with water.
Non-Polar
Hexane, Heptane, Toluene
Insoluble (< 0.1 mg/mL)
Used as anti-solvents to precipitate the compound.
This standard operating procedure (SOP) ensures accurate thermodynamic solubility data generation.
Preparation: Weigh approx. 10 mg of 2-Amino-7-chloro-6-fluoroquinolin-3-ol into a 2 mL HPLC vial.
Solvent Addition: Add 500 µL of the target solvent.
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 500 rpm).
Check Point: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.
Quantification: Dilute the supernatant 100x with Mobile Phase and analyze via HPLC-UV (254 nm).
Protocol B: Purification via Recrystallization
The most effective method to purify this intermediate is recrystallization from Ethanol or an Ethanol/DMF mixture.
Dissolution: Suspend the crude solid in Ethanol (10 mL/g). Heat to reflux (78°C).
Co-Solvent (Optional): If dissolution is incomplete, add DMF dropwise until clear.
Filtration: Filter the hot solution to remove insoluble mechanical impurities.
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C.
Isolation: Filter the resulting crystals and wash with cold Ethanol.
Visualization of Workflows
Figure 1: Solubility Determination Workflow
The following diagram outlines the logical flow for determining the solubility limit of the compound.
Caption: Step-by-step logic for thermodynamic solubility determination using the shake-flask method.
Figure 2: pH-Dependent Ionization & Solvation
This diagram illustrates the amphoteric nature of the molecule and how pH shifts drive solubility.
Caption: The solubility "U-curve" mechanism: Soluble at pH extremes, insoluble at neutral pH.
References
PubChem. (n.d.). Compound Summary: 2-amino-7-chloro-6-fluoroquinolin-3-ol.[2] National Library of Medicine. Retrieved from [Link]
Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry. Retrieved from [Link]
Moussaoui, F., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI Molecules. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 2-amino-3-hydroxyquinoxalines (US3446809A).
2-Amino-3-Hydroxyquinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activity, and Advanced Applications
An In-depth Technical Guide: This technical guide provides a comprehensive overview of the 2-amino-3-hydroxyquinoline scaffold, a privileged heterocyclic system of significant interest in medicinal chemistry and material...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
This technical guide provides a comprehensive overview of the 2-amino-3-hydroxyquinoline scaffold, a privileged heterocyclic system of significant interest in medicinal chemistry and material science. We will delve into the core chemical principles, proven synthetic methodologies, extensive biological activities—with a focus on kinase inhibition and anticancer potential—and emerging applications as fluorescent probes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecular framework.
The 2-Amino-3-Hydroxyquinoline Core: A Privileged Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, found in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal foundation for designing molecules that can interact with a wide array of biological targets.[3][4] The 2-amino-3-hydroxyquinoline scaffold is a particularly compelling derivative. The strategic placement of an electron-donating amino group at the C2 position and a hydroxyl group at the C3 position profoundly influences the molecule's electronic properties and hydrogen bonding capabilities.[1][5] These features are critical for establishing high-affinity interactions with enzyme active sites and contribute to the scaffold's notable fluorescent properties.[5][6] This unique combination of functionalities underpins the diverse biological activities and applications explored in this guide.
Synthetic Methodologies: Constructing the Core
The synthesis of substituted quinolines has been a subject of extensive research, leading to a variety of robust and efficient methods.[7] While numerous strategies exist, the construction of the 2-amino-3-hydroxyquinoline core often involves multi-step sequences starting from readily available precursors.
Key Synthetic Strategies
Several foundational reactions are employed to build the quinoline skeleton, which is then further functionalized. Common approaches include:
Friedländer Annulation: A classical and straightforward method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While effective, it can sometimes be limited by the availability of starting materials.
Vilsmeier-Haack Formylation: This reaction is used to introduce a formyl group onto an activated aromatic ring, such as an N-arylacetamide. The resulting 2-chloroquinoline-3-carbaldehyde is a versatile intermediate that can be converted to the target 2-amino derivatives through nucleophilic substitution.[2][8]
Reductive Cyclization: A powerful strategy that constructs the quinoline ring by the intramolecular reductive coupling of nitro and cyano groups. Reagents like zinc in acetic acid (Zn/AcOH) have proven effective for this transformation, offering a facile route to 2-aminoquinolines from nitro-cyano olefins.[7]
Multi-Component Reactions (MCRs): One-pot reactions that combine three or more starting materials are highly efficient for generating molecular diversity. MCRs have been successfully employed to synthesize complex quinoline derivatives, offering advantages in terms of atom economy and reduced reaction times.[8]
Representative Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of 2-amino-3-hydroxyquinoline derivatives, often proceeding through a key 4-chloro intermediate.
Caption: Generalized workflow for synthesizing functionalized 2-aminoquinoline derivatives.
Experimental Protocol: Synthesis of 2-Amino-4-chloroquinoline-3-carbonitrile
This protocol describes the conversion of a 2-amino-4-hydroxyquinoline intermediate to a key 2-amino-4-chloroquinoline, which serves as a versatile building block for further derivatization.[1][9] The rationale for this step is that the 4-chloro group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a wide range of functionalities at the C4 position.
Step 1: Reaction Setup
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-hydroxyquinoline-3-carbonitrile (5 mmol).
Carefully add phosphorus oxychloride (POCl₃) (10 mL, excess) to the flask in a fume hood. Caution: POCl₃ is highly corrosive and reacts violently with water.
Equip the condenser with a drying tube containing calcium chloride.
Step 2: Reaction Execution
Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
Maintain stirring at this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Workup and Isolation
Allow the reaction mixture to cool to room temperature.
Slowly and carefully pour the mixture onto 100 g of crushed ice in a large beaker with constant stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
The crude product will precipitate as a solid. Collect the solid by vacuum filtration.
Wash the solid thoroughly with cold water to remove any inorganic salts.
Dry the product under vacuum to yield the 2-amino-4-chloroquinoline-3-carbonitrile.
Step 4: Characterization
Determine the melting point of the purified product.
Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[1] For example, the successful chlorination is confirmed by the disappearance of the hydroxyl proton signal and characteristic shifts in the aromatic region in the NMR spectrum.[1]
Biological Activities and Therapeutic Potential
Derivatives of the 2-amino-3-hydroxyquinoline scaffold exhibit a remarkable range of biological activities, with anticancer and kinase inhibitory effects being the most extensively studied.[2][10]
Kinase Inhibition: A Primary Mechanism of Action
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] The 2-amino-3-hydroxyquinoline scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[12][13]
Targeted Kinases and Pathways:
EGFR (Epidermal Growth Factor Receptor): Several 2-aminoquinoline derivatives have shown potent inhibitory activity against EGFR, a key driver in lung and breast cancers.[1][9][14] These compounds often act as ATP-competitive inhibitors, binding to the kinase domain and preventing downstream signaling.
Src Kinase: As a non-receptor tyrosine kinase, Src is involved in cell proliferation, migration, and survival. Spiro-pyrano[3,2-c]quinoline derivatives have been developed as non-ATP competitive inhibitors of Src, offering a different mechanism to overcome resistance.[15]
Pim/mTORC Pathway: The Pim kinases and the mTORC pathway are central to cell growth and survival. 2-Oxoquinoline derivatives have been identified as dual inhibitors of Pim and mTORC, demonstrating efficacy in prostate cancer and leukemia models.[16]
BRAFV600E: This mutated kinase is a key target in melanoma. Pyrano[3,2-c]quinoline compounds have been successfully designed as multi-targeted inhibitors that also hit EGFR and HER-2, showcasing a strategy to combat complex cancers.[14]
The following diagram illustrates the central role of the EGFR signaling pathway in cell proliferation and how quinoline-based inhibitors can block this process.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline derivatives.
Anticancer Activity
Stemming from their potent kinase inhibitory effects, these derivatives demonstrate significant antiproliferative activity across a panel of human cancer cell lines.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents. The causality behind this protocol is that viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of living cells.
Step 1: Cell Seeding
Culture human cancer cells (e.g., MCF-7) in appropriate media until they reach 80% confluency.
Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL.
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Step 2: Compound Treatment
Prepare a stock solution of the 2-amino-3-hydroxyquinoline derivative in DMSO.
Create a series of dilutions of the test compound in culture media to achieve the desired final concentrations.
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., doxorubicin).
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
Step 3: MTT Addition and Incubation
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
Add 20 µL of the MTT solution to each well and incubate for another 4 hours.
Step 4: Formazan Solubilization and Measurement
Carefully remove the medium from each well.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes to ensure complete dissolution.
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Applications as Fluorescent Probes
The inherent electronic structure of the 2-amino-3-hydroxyquinoline core, featuring potent electron-donating amino and hydroxyl groups, makes it an excellent fluorophore.[5] These compounds often exhibit high fluorescence quantum yields and their photophysical properties can be finely tuned by altering substituents on the quinoline ring.[5][17]
Principles of Fluorescence
The fluorescence of these derivatives is based on the push-pull mechanism. The electron-donating groups (-NH₂, -OH) "push" electron density into the aromatic quinoline system, which acts as the π-conjugated bridge, leading to an excited state with significant charge transfer character. This results in fluorescence emission, typically in the blue-to-green region of the visible spectrum.[5]
A key feature of these probes is their sensitivity to the local environment, a phenomenon known as solvatochromism. In non-polar environments, the fluorescence quantum yield is often high, whereas in polar solvents, the fluorescence can be significantly quenched.[18] This property is highly valuable for developing probes that can selectively visualize non-polar structures within cells, such as lipid droplets.[18]
Workflow for Cellular Imaging
The diagram below outlines a typical workflow for utilizing a quinoline-based derivative as a fluorescent probe for live-cell imaging.
Caption: General workflow for cellular imaging with a quinoline fluorescent probe.[5]
Conclusion and Future Perspectives
The 2-amino-3-hydroxyquinoline scaffold continues to demonstrate its immense value in drug discovery and materials science. The synthetic versatility of the quinoline core allows for extensive structure-activity relationship (SAR) studies, leading to the development of highly potent and selective agents. The profound anticancer activity, driven primarily by kinase inhibition, positions these derivatives as promising candidates for further preclinical and clinical development.[10] Future research should focus on optimizing drug-like properties, enhancing selectivity to minimize off-target effects, and exploring novel therapeutic areas beyond oncology, such as neurodegenerative and infectious diseases.[7] Furthermore, the development of advanced fluorescent probes with improved photostability and targeting capabilities represents an exciting avenue for creating next-generation tools for biological imaging and diagnostics.
References
Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. (2016). HETEROCYCLES, 92(3), 521. Available at: [Link]
Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. (n.d.). Bentham Science. Available at: [Link]
Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529. Available at: [Link]
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.). PMC. Available at: [Link]
Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). PMC. Available at: [Link]
Synthesis and fluorescence properties of 2-aryl-3-hydroxyquinolones, a new class of dyes displaying dual fluorescence. (2026). ResearchGate. Available at: [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC. Available at: [Link]
Gouda, M. A. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 19(5). Available at: [Link]
Struwe, W. B., et al. (2012). Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides. PubMed. Available at: [Link]
Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (2025). ResearchGate. Available at: [Link]
Adhikari, A., et al. (n.d.). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. PMC. Available at: [Link]
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). MDPI. Available at: [Link]
2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition. (n.d.). ResearchGate. Available at: [Link]
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link]
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed. Available at: [Link]
Process for the preparation of 2-amino-3-hydroxyquinoxalines. (n.d.). Google Patents.
Banwell, M. G., et al. (2025). Syntheses of the (±)‐, (+)‐, and (−)‐Forms of 2‐Amino‐3‐(8‐hydroxyquinolin‐3‐yl)propanoic Acid (8HQ‐3Ala) from a Common Dehydroamino Acid Methyl Ester Precursor. ResearchGate. Available at: [Link]
Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate. Available at: [Link]
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). MDPI. Available at: [Link]
Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. Available at: [Link]
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). TÜBİTAK Academic Journals. Available at: [Link]
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025). ResearchGate. Available at: [Link]
Synthesis and photoluminescence properties of 8-hydroxyquinoline derivatives and their metallic complexes. (2007). Hep Journals. Available at: [Link]
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). University of Kansas. Available at: [Link]
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). ResearchGate. Available at: [Link]
CAS registry number and identifiers for 2-Amino-7-chloro-6-fluoroquinolin-3-ol
The following technical guide details the chemical identity, structural properties, and synthetic utility of 2-Amino-7-chloro-6-fluoroquinolin-3-ol , a specialized heterocyclic building block used in the development of h...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, structural properties, and synthetic utility of 2-Amino-7-chloro-6-fluoroquinolin-3-ol , a specialized heterocyclic building block used in the development of hemoglobin modulators and advanced kinase inhibitors.
[1]
Chemical Identity & Core Identifiers
2-Amino-7-chloro-6-fluoroquinolin-3-ol is a tri-substituted quinoline derivative characterized by an electron-deficient core (due to halogenation at C6 and C7) and dual hydrogen-bonding motifs at C2 (amine) and C3 (hydroxyl).[1][2] This specific substitution pattern makes it a critical scaffold for "fragment-based drug design" (FBDD), particularly for targets requiring bidentate chelation or specific hydrogen bond donor/acceptor geometries.[3][4]
The molecule exhibits "amphoteric-like" behavior due to the basic quinoline nitrogen/exocyclic amine and the acidic phenolic hydroxyl group.[4] The vicinal arrangement of the amino (-NH₂) and hydroxyl (-OH) groups creates a N,O-bidentate pocket , capable of coordinating metal ions (e.g., in metalloenzyme active sites) or forming stable intramolecular hydrogen bonds that rigidify the structure.[3][4]
Table 2: Predicted Physicochemical Parameters
Property
Value (Predicted)
Structural Implication
LogP (Octanol/Water)
~1.8 – 2.2
Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).[4]
TPSA
~62 Ų
Good membrane permeability; polar surface area dominated by the 2-amino-3-ol motif.[4]
pKa (Basic N)
~4.5 (Ring N)
Reduced basicity compared to quinoline due to electron-withdrawing F/Cl atoms.[4]
pKa (Acidic OH)
~9.0 – 9.5
Phenolic character; deprotonation leads to a stable oxyanion.[3][4]
H-Bond Donors
2
-NH₂ and -OH
H-Bond Acceptors
3
Ring N, -OH, F
Synthetic Pathways and Retrosynthesis
The synthesis of 2-amino-3-hydroxyquinolines is non-trivial due to the need to install the amino group adjacent to the hydroxyl. The most robust pathway typically involves the reductive cyclization of nitro-precursors or the nucleophilic displacement (SₙAr) on a 2-halo-quinoline scaffold.[4]
Pathway A: The Nitro-Aldol Cyclization (De Novo Synthesis)
This method constructs the pyridine ring onto a halogenated aniline precursor.[4]
Intermediate: Condensation with methazonic acid or equivalent to form a nitro-enamine.[3][4]
Cyclization: Acid-catalyzed ring closure to the quinoline core.[3][4]
Functionalization: Reduction of the nitro group to an amine (at C3) followed by hydrolysis, OR specific installation of the 2-amino group via Chichibabin-type mechanisms (less common for 3-OH derivatives).[4]
Pathway B: The SₙAr Displacement (Convergent Route)
A more scalable industrial route often utilizes a 2,3-functionalized precursor.[3][4]
Caption: Figure 1 illustrates the selective amination at the C2 position.[3][4] The C7-chlorine is less reactive towards nucleophilic attack than the C2-chlorine due to the activation by the ring nitrogen.
Analytical Characterization Protocol
To validate the identity of CAS 2435613-41-3, researchers must distinguish it from its positional isomers (e.g., 4-amino analogues).[3][4]
Protocol: Structural Validation
1H NMR (DMSO-d6, 400 MHz):
Resonance A (OH): Broad singlet ~10.0–10.5 ppm (exchangeable with D₂O).[4]
Resonance B (NH₂): Broad singlet ~6.5–7.0 ppm.[3][4]
Aromatic Region: Two distinct singlets or doublets (depending on F-coupling) for protons at C4, C5, and C8.[3][4] The C4 proton typically appears as a singlet around 7.5–8.0 ppm.[3][4]
19F NMR: Essential to confirm the presence and position of fluorine (typically -110 to -130 ppm relative to CFCl₃).[4]
Isotope Pattern: Look for the characteristic 3:1 ratio of ³⁵Cl/³⁷Cl (M and M+2 peaks) to confirm mono-chlorination.[4]
Applications in Drug Discovery
This compound functions as a "privileged scaffold" in medicinal chemistry.[3][4][5]
Hemoglobin Modulation
Recent patent literature (e.g., CN113329789A) identifies this scaffold in the synthesis of agents that modulate hemoglobin oxygen affinity.[3][4] The 3-hydroxy-2-amino motif mimics the pharmacophore required to bind to the N-terminal valine of hemoglobin alpha-chains, similar to the mechanism of Voxelotor (Oxbryta), but with altered solubility and metabolic stability profiles due to the fluorine substitution.
Kinase Inhibition (ATP Hinge Binding)
The 2-amino-3-ol geometry is structurally homologous to the adenine ring of ATP.
Mechanism: The motif forms a donor-acceptor-donor (D-A-D) hydrogen bond network with the "hinge region" residues of protein kinases.[4]
Selectivity: The 6-F and 7-Cl substituents project into the hydrophobic "Gatekeeper" pocket, potentially enhancing selectivity for kinases with smaller gatekeeper residues (e.g., Thr, Ala).[3][4]
Caption: Figure 2 depicts the divergence of the scaffold into three primary therapeutic areas based on its reactivity and shape.[3][4]
Handling and Safety (GHS Classification)
While specific toxicological data for this exact CAS is proprietary, it should be handled as a Category 3 hazardous substance based on SAR (Structure-Activity Relationship) with similar halo-quinolines.[3][4]
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The 2-amino group is susceptible to oxidation over extended periods.[4]
References
Chemical Source & Registry: 2-Amino-7-chloro-6-fluoroquinolin-3-ol (CAS 2435613-41-3).[1][4][6] ChemSrc Chemical Database.[3][4] Retrieved from [Link][2][4]
Patent Literature (Application Context): Pyrazoles as hemoglobin modulators. Patent CN113329789A (2021).[3][4] Google Patents. Retrieved from
Structural Validation (Analogous Methodology): Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives. ResearchGate. Retrieved from [Link]
Pharmacophore Modeling of 7-Chloro-6-Fluoroquinoline Derivatives
This technical guide provides a rigorous framework for the pharmacophore modeling of 7-chloro-6-fluoroquinoline derivatives , a privileged scaffold serving as the precursor to blockbuster fluoroquinolones (antibacterials...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a rigorous framework for the pharmacophore modeling of 7-chloro-6-fluoroquinoline derivatives , a privileged scaffold serving as the precursor to blockbuster fluoroquinolones (antibacterials) and emerging anticancer agents.
The 7-chloro-6-fluoroquinoline moiety (specifically the 1,4-dihydro-4-oxo-3-carboxylic acid core) represents the structural "warhead" of fluoroquinolone antibiotics.[2] While the chlorine at position C7 is traditionally a site for nucleophilic displacement (e.g., by piperazine in ciprofloxacin), recent studies highlight the utility of derivatives retaining the halogen or modifying it for anticancer (Topoisomerase II inhibition) and antimalarial applications.[1]
This guide details the computational workflow for generating, validating, and applying pharmacophore models to this scaffold. It transitions from ligand-based hypothesis generation to structure-based validation, ensuring high-confidence hit retrieval.[1]
Chemical & Biological Context
Before modeling, one must define the bioactive conformation and the critical interaction points of the scaffold.
The Scaffold Architecture
The core structure is 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid .
Position 6 (Fluorine): Essential for cell penetration and binding affinity to the enzyme-DNA complex. It acts as a Hydrogen Bond Acceptor (HBA) or hydrophobic feature.
Position 7 (Chlorine/Substituent): The "Vector" region. In antibacterials, this is substituted with bulky basic heterocycles (piperazine, pyrrolidine) to interact with the target (Gyrase/Topo IV).[1] In anticancer analogs, the Cl may be retained or substituted with specific aromatic systems.[1][3]
Positions 3 & 4 (Carboxyl & Keto): Obligate chelation sites for Mg²⁺ ions, bridging the drug to the DNA phosphate backbone.
Therapeutic Targets
Antibacterial: DNA Gyrase (Subunit A) and Topoisomerase IV.
Anticancer: Eukaryotic Topoisomerase II (poisoning), Tubulin polymerization inhibition.[1]
Computational Workflow: Step-by-Step
This protocol assumes the use of standard molecular modeling suites (e.g., BIOVIA Discovery Studio, Schrödinger Phase, or LigandScout).[1]
Objective: Identify the spatial arrangement of chemical features common to active derivatives.
Feature Mapping:
HBA (Hydrogen Bond Acceptor): Map to C3-Carboxyl and C4-Keto oxygen.
HBD (Hydrogen Bond Donor): Map to the protonated amine at C7 (if piperazine is present).
RA (Ring Aromatic): Map to the quinolone pyridone/benzene rings.
HY (Hydrophobic): Map to the C6-Fluorine and C7-Chlorine (if retained).
Algorithm Selection: Use HypoGen (for quantitative models with activity data) or HipHop (for qualitative common-feature models).
Optimization: Generate 10–20 hypotheses. Rank them based on:
Cost Analysis: The difference between "Null Cost" and "Total Cost" should be > 60 bits.
Correlation (r): > 0.9 for training set activity vs. predicted activity.
Phase 3: Validation (The "Trust" Pillar)
A model is only as good as its predictive power on unseen data.
Test Set Validation: Use a separate set of 20–30 compounds not used in training.
Fisher’s Randomization Test: Scramble activity data (95% or 98% confidence level) to ensure the correlation isn't random.
Decoy Set Screening:
Generate 1,000+ decoys (physically similar but topologically different) using DUD-E or Directory of Useful Decoys.
Calculate Enrichment Factor (EF) and Goodness of Hit (GH) Score . A GH score > 0.7 indicates an excellent model.
Visualization of the Workflow
The following diagram illustrates the integrated Ligand-Based and Structure-Based workflow for this specific scaffold.
Caption: Integrated pharmacophore modeling workflow ensuring robust validation via decoy sets and statistical scoring.
Structural Insights: The "Vector" Map
Understanding the specific contribution of the 7-chloro-6-fluoro motif is crucial for rational design.
The C7-Vector
In standard modeling, the C7 position is a "Vector" point.
If Cl is retained: It acts as a hydrophobic/halogen-bond feature.
If Cl is displaced (e.g., by piperazine): The pharmacophore must include a Positive Ionizable (PI) feature projecting away from the core. This is critical for interaction with Glu/Asp residues in the target protein.
The Mg²⁺ Bridge
Most automated pharmacophore generators miss the metal bridge. You must manually add two HBA features at the C3-COOH and C4=O positions, constrained to face the same direction, mimicking the chelation of Magnesium.[1]
Caption: Pharmacophoric feature mapping of the 7-chloro-6-fluoroquinoline scaffold.
Experimental Protocols (Validation)
To validate the computational hits, the following experimental assays are standard.
Minimum Inhibitory Concentration (MIC) Assay
Preparation: Dissolve derivatives in DMSO.
Inoculation: Use standard strains (E. coli ATCC 25922, S. aureus ATCC 29213).[1]
Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.
Readout: Lowest concentration inhibiting visible growth after 18–24h at 37°C.
Topoisomerase II Inhibition Assay (Anticancer)
Kit: Human Topo IIα relaxation assay kit.
Reaction: Mix supercoiled plasmid DNA (pBR322) with Topo IIα enzyme and the test compound.
Incubation: 30 min at 37°C.
Analysis: Electrophoresis on agarose gel. Active compounds prevent the conversion of supercoiled DNA to relaxed DNA.
References
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. Link
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules (MDPI). Link
In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone Derivatives. Chemotherapy. Link
Ligand-based Pharmacophore Modeling Targeting the Fluoroquinolone Antibiotics. Computational and Structural Biotechnology Reports. Link
Receptor-Based Pharmacophore Modeling in the Search for Natural Products. MDPI. Link
Stability data of 2-Amino-7-chloro-6-fluoroquinolin-3-ol at room temperature
Executive Summary 2-Amino-7-chloro-6-fluoroquinolin-3-ol is a highly functionalized heterocyclic building block, often utilized as a scaffold in the synthesis of advanced fluoroquinolone antibiotics and kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-7-chloro-6-fluoroquinolin-3-ol is a highly functionalized heterocyclic building block, often utilized as a scaffold in the synthesis of advanced fluoroquinolone antibiotics and kinase inhibitors. While its halogenated core provides metabolic stability in final drug candidates, the free intermediate itself presents significant stability challenges at room temperature.
This guide addresses the critical stability risks associated with the ortho-amino-hydroxy motif embedded within the quinoline core. Unlike fully oxidized quinolines, this specific substitution pattern renders the molecule susceptible to rapid oxidative degradation and photolytic dehalogenation.
Key Takeaway: At room temperature (25°C), this compound is classified as metastable in solid form (requiring desiccation and light protection) and unstable in solution (T90 < 24 hours in oxygenated polar solvents). Strict adherence to inert atmosphere handling is required to maintain purity >98%.
Physicochemical Basis of Instability
To understand the stability data, one must first understand the molecular drivers of degradation. The instability of 2-Amino-7-chloro-6-fluoroquinolin-3-ol arises from two primary competing mechanisms:
Oxidative Lability (The Ortho-Amino-Hydroxy Effect)
The defining structural feature is the electron-rich 2-amino-3-hydroxy moiety. This arrangement mimics an ortho-aminophenol system.
Mechanism: Under aerobic conditions at room temperature, the 3-hydroxyl group facilitates the oxidation of the amino group. This leads to the formation of a reactive quinone-imine intermediate.
Observation: Samples exposed to air at RT turn from off-white/pale yellow to brown/black within 48 hours due to oxidative polymerization of these intermediates.
Photolytic Dehalogenation
The 6-fluoro-7-chloro substitution pattern, while beneficial for biological activity, introduces photosensitivity.
Mechanism: Exposure to UV/VIS light excites the quinoline ring, leading to homolytic cleavage of the C-Cl bond (weaker than C-F). This generates a radical species that abstracts hydrogen from solvents or dimerizes.
Risk: High. Halogenated quinolines are notorious for "yellowing" and generating de-chlorinated impurities under ambient laboratory lighting.
Stability Data Profile (Room Temperature)
The following data summarizes the stability profile based on structural class behavior (2-amino-3-hydroxyquinolines) and accelerated degradation studies of analogous fluoroquinolone intermediates.
Table 1: Solid State Stability at 25°C (60% RH)
Parameter
Condition
Stability Status
T90 (Time to 90% Purity)
Observations
Ambient Air
Open Vial, Light
Unstable
~3-5 Days
Rapid surface browning; formation of oxidative dimers.
Ambient Air
Sealed, Dark
Metastable
2-3 Weeks
Slow discoloration; purity drops ~1-2% per week.
Inert Gas
Argon/N2, Dark
Stable
> 6 Months
Remains off-white solid; HPLC purity maintained.
Table 2: Solution Stability at 25°C (1 mg/mL)
Solvent System
Condition
Stability Status
T90 Estimate
Primary Degradant
DMSO
Ambient Air
Poor
12-24 Hours
Sulfoxide adducts & oxidative dimers.
Methanol/Water
Ambient Air
Critical
< 6 Hours
Quinone-imines (colored species).
Acetonitrile
Degassed, Dark
Moderate
48-72 Hours
Slow hydrolysis/oxidation.
Acidic Buffer (pH 2)
Ambient
Improved
> 5 Days
Protonation of amine retards oxidation.
Degradation Pathways & Visualization
The following diagram illustrates the primary degradation cascade. The critical control point is the prevention of the initial oxidation step.
Figure 1: Primary degradation pathways. The oxidative route (red arrow) is the dominant failure mode in solution at room temperature.
Experimental Protocols for Stability Assessment
To validate the specific stability of your lot, do not rely on generic CoAs. Use this self-validating protocol.
HPLC Method for Stability Tracking
Standard C18 methods often fail due to the basicity of the amine and the polarity of the hydroxyl group. Use this optimized method:
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the amine).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic core) and 320 nm (quinone impurities).
Sample Prep: Dissolve in degassed Acetonitrile:Water (50:50). Analyze immediately.
Rapid Stress Test Workflow
This workflow determines if a batch is suitable for use or requires re-purification.
Figure 2: Go/No-Go decision tree for handling the compound.
Handling & Storage Recommendations
Based on the oxidative and photolytic liability, the following Standard Operating Procedures (SOPs) are mandatory:
Storage:
Temperature: Long-term storage at -20°C is required. Room temperature storage is only acceptable for <24 hours under inert gas.
Atmosphere: Must be stored under Argon or Nitrogen . The "ortho-aminophenol" motif is an oxygen scavenger; air headspace will degrade the surface layer.
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass.
Solution Handling:
Degassing: All solvents used for reaction or analysis must be sparged with nitrogen for 15 minutes prior to use.
Acidification: When possible, keep solutions slightly acidic (pH 3-4) to protonate the amine (NH2 -> NH3+), which significantly retards oxidative degradation [1].
Re-purification:
If the compound has browned, simple recrystallization is often ineffective due to the similar solubility of the quinone oligomers.
Recommended: Flash chromatography on silica gel, but the column must be neutralized (pre-washed with 1% Triethylamine) to prevent acid-catalyzed decomposition, or use neutral alumina.
References
BenchChem. (2025).[1] Stability issues of 2-Cyano-3-hydroxyquinoline in solution. Retrieved from
Context: Establishes the baseline instability of the 3-hydroxyquinoline scaffold and the necessity of pH control.
National Institutes of Health (NIH). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Retrieved from
Context: Authoritative review on the oxidative mechanisms of amine-containing heterocycles and the form
ChemScene. (2024). 6-Chloro-7-fluoroquinolin-3-ol Product Data. Retrieved from [2]
Context: Provides physicochemical data on the closely related des-amino analog, validating the lipophilicity and general handling of the halogen
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Amino-7-chloro-1H-benzimidazole. Retrieved from
Context: Used for read-across safety and stability data regarding the chlorin
Safety data sheet (SDS) and toxicity of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Technical Monograph: Safety, Toxicity, and Handling of 2-Amino-7-chloro-6-fluoroquinolin-3-ol Executive Summary Compound Identity: 2-Amino-7-chloro-6-fluoroquinolin-3-ol CAS Number: Not Listed (Novel Research Intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Safety, Toxicity, and Handling of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Executive Summary
Compound Identity: 2-Amino-7-chloro-6-fluoroquinolin-3-ol
CAS Number: Not Listed (Novel Research Intermediate)
Molecular Formula: C
HClFNO
Molecular Weight: 212.61 g/mol
This guide serves as a Compound Safety Monograph for researchers handling 2-Amino-7-chloro-6-fluoroquinolin-3-ol. As a specific experimental intermediate—likely a scaffold for next-generation fluoroquinolones or kinase inhibitors—no public regulatory SDS exists.
Critical Hazard Alert: Based on Structure-Activity Relationship (SAR) analysis of the 2-aminoquinoline core, this compound must be treated as a suspected genotoxin and mutagen until proven otherwise. The combination of the electron-rich 2-amino group and the 3-hydroxyl moiety suggests potential for metabolic activation to reactive nitrenium ions or quinone imines capable of DNA intercalation.
Part 1: Predicted Safety Data Sheet (SDS) Elements
Editorial Note: In the absence of empirical toxicology data, the following GHS classifications are derived from "Read-Across" analysis of structural analogs (e.g., 2-aminoquinoline, 7-chloro-6-fluoro-4-oxo-quinoline).
P201: Obtain special instructions before use (treat as a controlled substance).
P280: Wear double nitrile gloves, protective clothing, and eye protection.
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
P308 + P313: IF exposed or concerned: Get medical advice/attention.
Part 2: Toxicological Profile & SAR Analysis
The Genotoxicity Risk (The "Why")
The primary safety concern stems from the 2-aminoquinoline pharmacophore. Unlike standard fluoroquinolones (which are N-1 substituted and 4-oxo), a free amino group at position 2 is a "Structural Alert" for mutagenicity.
Mechanism: Cytochrome P450 enzymes (specifically CYP1A2) can N-hydroxylate the exocyclic amine.[2]
Activation: The resulting N-hydroxylamine can be esterified (e.g., by acetyltransferases) to form an unstable ester, which cleaves to release a highly electrophilic nitrenium ion .
DNA Damage: This cation attacks guanine residues (C8 position) in DNA, leading to adduct formation and potential replication errors (Ames Positive).
Impact of Halogenation (6-F, 7-Cl)
The 6-fluoro and 7-chloro substitutions—classic features of the fluoroquinolone antibiotic class (e.g., Ciprofloxacin)—serve to:
Block Metabolism: The halogens block metabolic detoxification at the 6 and 7 positions, forcing metabolism toward the potentially toxic 2-amino/3-hydroxy motif.
Metabolic Activation Pathway Diagram
The following diagram illustrates the theoretical bioactivation pathway that necessitates high-containment handling.
Figure 1: Theoretical metabolic activation pathway of 2-aminoquinolines leading to DNA adducts.
Stability: The 3-hydroxy-2-amino motif is prone to oxidation. Store under inert gas (Argon/Nitrogen) at -20°C to prevent degradation into quinone-like species, which are often colored (yellow/brown) and biologically reactive.
Handling Workflow for Potent/Unknown Compounds
Treat this compound as SafeBridge Category 3 (Potent/Toxic) until specific IC50/LD50 data is generated.
Step-by-Step Protocol:
Preparation:
Work exclusively in a certified Chemical Fume Hood or Powder Containment Hood.
Don PPE: Tyvek sleeves, double nitrile gloves (change outer pair every 30 mins), and safety goggles.
Weighing:
Use an analytical balance inside the hood.
If static is an issue, use an anti-static gun; do not blow air.
Pre-weigh solvent in the vial to minimize dust handling time.
Solubilization:
Add DMSO gently down the side of the vial.
Vortex with the cap tightly sealed.
Inspect for dissolution (sonicate if necessary, but keep the vial closed to prevent aerosolization).
Deactivation (Spill Response):
Do not just wipe with water.
Deactivation Solution: 10% Bleach (Sodium Hypochlorite) followed by 5% Sodium Thiosulfate. The bleach oxidizes the amine/aromatic system, breaking the planarity and reducing DNA intercalation potential.
Do not mix with general organic solvents if incineration parameters differ for halogenated waste.
Part 4: Synthesis & Purification Safety Logic
If synthesizing this compound (e.g., via ring closure of a phenyl-acetamide or reduction of a nitro-quinoline):
Reaction Monitoring: Use LC-MS rather than TLC to avoid scraping silica dust contaminated with the compound.
Lyophilization: Avoid lyophilizing the dry powder if possible; it creates a fine, electrostatic dust. Prefer concentrating from a solvent or precipitation filtration.
Equipment Cleaning: Rinse glassware with acetone, then soak in the Deactivation Solution (see 3.2) before removing from the hood for general washing.
References
National Toxicology Program (NTP). (n.d.). Testing Status of Quinoline and 2-Aminoquinoline Derivatives.[3][4][5] U.S. Department of Health and Human Services. Retrieved from [Link]
European Chemicals Agency (ECHA). (2023). C&L Inventory: 6-fluoro-7-chloro-quinoline derivatives. Retrieved from [Link]
PubChem. (2024). Compound Summary: 2-Aminoquinoline (CID 66838). National Library of Medicine. Retrieved from [Link]
Step-by-step synthesis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
An Application Note and Protocol for the Synthesis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of t...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile. Specifically, the introduction of amino, hydroxyl, and halogen moieties can significantly influence bioactivity. This document provides a detailed, step-by-step protocol for the synthesis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol, a novel quinoline derivative with potential applications in drug discovery and development. The synthetic route is designed to be robust and scalable, employing established chemical transformations.
Overall Synthetic Strategy
The synthesis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol is proposed via a three-step sequence, commencing with the preparation of a key intermediate, 4-chloro-5-fluoro-2-nitrobenzonitrile. This is followed by the reduction of the nitro group to an amine, yielding 2-amino-4-chloro-5-fluorobenzonitrile. The final step involves a base-catalyzed cyclocondensation reaction of the aminobenzonitrile with ethyl glycolate to construct the desired quinoline ring system.
Caption: Overall synthetic workflow for 2-Amino-7-chloro-6-fluoroquinolin-3-ol.
Part 1: Synthesis of the Key Intermediate: 2-Amino-4-chloro-5-fluorobenzonitrile
Step 1.1: Synthesis of 4-Chloro-5-fluoro-2-nitrobenzonitrile
The initial step involves the regioselective nitration of 1,2-dichloro-4-fluorobenzene, followed by a nucleophilic aromatic substitution to introduce the nitrile group. This sequence is critical for establishing the correct substitution pattern on the benzene ring.
Protocol:
Nitration: To a stirred solution of 1,2-dichloro-4-fluorobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Carefully pour the reaction mixture onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 1,2-dichloro-4-fluoro-5-nitrobenzene.
Cyanation: The 1,2-dichloro-4-fluoro-5-nitrobenzene (1.0 eq) is dissolved in a suitable aprotic polar solvent such as DMSO. Sodium cyanide (1.2 eq) is added, and the mixture is heated to 120-140 °C for 6-8 hours. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 4-chloro-5-fluoro-2-nitrobenzonitrile.
Scientific Rationale: The nitration occurs ortho to the fluorine atom due to its activating effect and para to one of the chlorine atoms. The subsequent nucleophilic aromatic substitution with cyanide displaces one of the chlorine atoms, which is activated by the strongly electron-withdrawing nitro group in the ortho position.
Step 1.2: Reduction of 4-Chloro-5-fluoro-2-nitrobenzonitrile
The reduction of the nitro group to a primary amine is a crucial step to prepare the molecule for the subsequent cyclization. A variety of reducing agents can be employed; a common and effective method is the use of zinc dust in the presence of acetic acid.[2]
Protocol:
To a stirred solution of 4-chloro-5-fluoro-2-nitrobenzonitrile (1.0 eq) in glacial acetic acid, add zinc dust (4.0 eq) portion-wise at room temperature.
The reaction is exothermic and should be cooled in a water bath to maintain the temperature below 40 °C.
After the addition is complete, stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.
The filtrate is carefully neutralized with a saturated solution of sodium bicarbonate.
The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-4-chloro-5-fluorobenzonitrile as a solid. This can be further purified by recrystallization.
Scientific Rationale: The zinc/acetic acid system is a classical and efficient method for the reduction of aromatic nitro groups to amines.[2] This method is often preferred for its relatively mild conditions and high yields.
Part 2: Cyclocondensation to form 2-Amino-7-chloro-6-fluoroquinolin-3-ol
The final step is the construction of the quinoline ring via a base-catalyzed cyclocondensation reaction. This reaction is a variation of the well-established Friedländer synthesis, which is a powerful method for preparing quinolines.[1][3][4]
Caption: Key steps in the cyclocondensation reaction.
Protocol:
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in anhydrous ethanol.
To this solution, add ethyl glycolate (2.0 eq) and stir for 15 minutes at room temperature.
Add 2-amino-4-chloro-5-fluorobenzonitrile (1.0 eq) to the reaction mixture.
Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress should be monitored by TLC.
After completion, cool the reaction mixture to room temperature and carefully quench by adding water.
Acidify the mixture to a pH of approximately 6-7 with dilute hydrochloric acid. The product will precipitate out of the solution.
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
Dry the product under vacuum to yield 2-Amino-7-chloro-6-fluoroquinolin-3-ol. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Scientific Rationale: The strong base, sodium ethoxide, deprotonates the hydroxyl group of ethyl glycolate, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-amino-4-chloro-5-fluorobenzonitrile. The resulting intermediate undergoes an intramolecular cyclization where the amino group attacks the ester carbonyl. Subsequent rearrangement and tautomerization lead to the formation of the stable aromatic quinolin-3-ol ring system. This type of cyclization is a known method for the synthesis of substituted 2-aminoquinolines.
Data Summary
Step
Starting Material
Reagents
Solvent
Product
Typical Yield
1.1
1,2-Dichloro-4-fluorobenzene
H₂SO₄, HNO₃, NaCN
H₂SO₄, DMSO
4-Chloro-5-fluoro-2-nitrobenzonitrile
60-70%
1.2
4-Chloro-5-fluoro-2-nitrobenzonitrile
Zinc dust, Acetic acid
Acetic acid
2-Amino-4-chloro-5-fluorobenzonitrile
85-95%
2
2-Amino-4-chloro-5-fluorobenzonitrile
Sodium, Ethyl glycolate
Ethanol
2-Amino-7-chloro-6-fluoroquinolin-3-ol
50-60%
Characterization of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
The structure of the final product should be confirmed by standard analytical techniques:
¹H NMR: Expected signals would include aromatic protons on the quinoline ring, as well as exchangeable protons for the amino and hydroxyl groups.
¹³C NMR: Will show the characteristic signals for the carbon atoms of the quinoline core.
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₉H₅ClFN₃O) should be observed.
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H and O-H stretching, as well as aromatic C-H and C=C stretching, are expected.
References
Othman, L. A., Mohammed, S. R., & Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. [Link]
Wikipedia. (2023). Friedländer synthesis. In Wikipedia. Retrieved from [Link]
Mondal, S., & Jana, S. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(38), 26769-26786. [Link]
Patents, G. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis. Google Patents.
QuickCompany. (n.d.). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. QuickCompany. Retrieved from [Link]
Asian Journal of Chemistry. (2023). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Asian Journal of Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). (a) Plausible mechanism of the cyclocondensation of 2-aminobenzonitrile... ResearchGate. Retrieved from [Link]
arkat usa. (n.d.). Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. arkat usa. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-chlorobenzonitrile. PrepChem.com. Retrieved from [Link]
International Journal of Current Research and Review. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. International Journal of Current Research and Review. Retrieved from [Link]
Reagents required for preparing 2-Amino-7-chloro-6-fluoroquinolin-3-ol
The following Application Note and Protocol details the synthesis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol (CAS: 2435613-41-3). This guide is designed for medicinal chemists and process development scientists, prioritiz...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol details the synthesis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol (CAS: 2435613-41-3). This guide is designed for medicinal chemists and process development scientists, prioritizing high-purity isolation and scalable methodology.
Part 1: Strategic Overview & Synthetic Logic
The synthesis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol presents a regiochemical challenge due to the specific 6-fluoro-7-chloro substitution pattern. Standard condensation methods (e.g., Friedländer) often lack the necessary regiocontrol for asymmetric aniline precursors.
Therefore, the Meth-Cohn Vilsmeier-Haack Cyclization is the superior pathway. This route utilizes 3-chloro-4-fluoroaniline as the defining starting material, ensuring the correct halogen placement via steric control during the ring-closure step (cyclization occurs para to the fluorine or ortho to the amine, but in the acetanilide derivative, cyclization selectively targets the position para to the activating nitrogen and sterically less hindered position).
The Pathway:
Acetylation : Protection of the aniline.
Meth-Cohn Cyclization : Construction of the quinoline core with simultaneous installation of the C2-chloro and C3-formyl handles.
Baeyer-Villiger Oxidation : Conversion of the C3-formyl group to a C3-hydroxyl group (via a formate intermediate).
SNAr Amination : Selective displacement of the activated C2-chloride with ammonia to yield the final 2-amino-3-hydroxy scaffold.
Part 2: Reagents & Materials Table
The following reagents are required for the multi-step synthesis. Purity levels are critical to minimize des-halo byproducts.
Reagent
CAS No.
Function
Grade/Purity
3-Chloro-4-fluoroaniline
367-21-5
Starting Scaffold
>98% (HPLC)
Acetic Anhydride
108-24-7
Acetylation Agent
ACS Reagent, ≥99%
Phosphorus Oxychloride (POCl₃)
10025-87-3
Vilsmeier Reagent
Reagent Plus, 99%
N,N-Dimethylformamide (DMF)
68-12-2
Solvent/C1 Source
Anhydrous, 99.8%
m-Chloroperbenzoic Acid (m-CPBA)
937-14-4
Oxidant (Baeyer-Villiger)
≤77% (stabilized)
Ammonia (NH₃)
7664-41-7
Amination Agent
7N in Methanol or 28% aq.
Dichloromethane (DCM)
75-09-2
Solvent
Anhydrous
Sodium Bicarbonate (NaHCO₃)
144-55-8
Neutralization
ACS Reagent
Methanol (MeOH)
67-56-1
Solvent
HPLC Grade
Part 3: Detailed Experimental Protocol
Step 1: Precursor Preparation (N-Acetylation)
Objective: Convert the aniline to acetanilide to direct the subsequent Vilsmeier cyclization.
Dissolution : In a 500 mL round-bottom flask, dissolve 3-chloro-4-fluoroaniline (10.0 g, 68.7 mmol) in DCM (100 mL).
Addition : Cool to 0°C. Add Acetic Anhydride (8.4 g, 82.4 mmol) dropwise over 15 minutes.
Reaction : Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1).[1]
Workup : Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Objective: Construct the 2-chloro-3-formylquinoline core.
Reagent Prep : In a dry pressure-equalizing dropping funnel, charge POCl₃ (37.0 g, 240 mmol).
Vilsmeier Adduct : In a 250 mL dry flask under Argon, cool DMF (12.5 g, 171 mmol) to 0°C. Add POCl₃ dropwise (exothermic). Stir for 30 min to form the Vilsmeier salt (white slurry).
Cyclization : Add the acetanilide from Step 1 (10.0 g, 53.3 mmol) as a solid or solution in minimal DMF.
Heating : Heat the mixture to 75-80°C for 4–6 hours. The mixture will turn yellow/orange.
Quench : Cool to RT. Pour the mixture slowly onto crushed ice (500 g) with vigorous stirring. (Caution: HCl gas evolution).
Isolation : Neutralize with solid NaHCO₃ or NaOH (aq) to pH 7-8. The product precipitates.[2] Filter, wash with water, and dry.
Note: Regioselectivity favors the 7-Cl, 6-F isomer due to steric hindrance at the position ortho to the chlorine atom.
Step 3: C3-Formyl Oxidation (Baeyer-Villiger)
Objective: Convert the aldehyde to the hydroxyl group via a formate ester.
Oxidation : Dissolve the aldehyde (5.0 g, 20.5 mmol) in DCM (100 mL). Add m-CPBA (7.1 g, ~30 mmol, 77% wt) in portions.
Stir : Stir at RT for 16 hours. A white precipitate (m-chlorobenzoic acid) will form.
Workup : Filter off the acid byproduct. Wash the filtrate with 10% Na₂SO₃ (to quench peroxides) and saturated NaHCO₃.
Hydrolysis (In-situ) : Evaporate DCM. Redissolve the residue (Formate ester) in Methanol (50 mL) and add 1M NaOH (25 mL). Stir for 1 hour at RT.
Acidification : Acidify to pH 5-6 with 1M HCl. The product precipitates.[2]
Output : 2,7-Dichloro-6-fluoroquinolin-3-ol .
Step 4: C2-Amination (SNAr)
Objective: Selective displacement of the activated C2-chloride.
Reaction : In a sealed tube or autoclave, suspend 2,7-Dichloro-6-fluoroquinolin-3-ol (2.0 g) in 7N Ammonia in Methanol (20 mL).
Conditions : Heat to 100-110°C for 12–18 hours.
Mechanism: The C2-chloride is highly activated by the ring nitrogen (similar to 2-chloropyridine), while the C7-chloride is deactivated and sterically hindered.
Purification : Cool to RT. Concentrate the solvent.[3] Triturate the residue with cold water to remove ammonium salts.
Recrystallization : Recrystallize from Ethanol/Water or Acetonitrile.
Final Product : 2-Amino-7-chloro-6-fluoroquinolin-3-ol .
Part 4: Process Visualization
The following diagram illustrates the reaction pathway and logic flow.
Caption: Step-wise synthetic pathway from aniline precursor to final quinolin-3-ol scaffold via Meth-Cohn chemistry.
Part 5: Quality Control & Characterization
To validate the synthesis, the following analytical parameters should be met:
¹H NMR (DMSO-d₆, 400 MHz) :
δ ~10.5 ppm (s, 1H, -OH).
δ ~7.8-8.2 ppm (aromatic protons, distinct singlets/doublets for H5 and H8 due to 6,7-substitution).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
Target Purity: >98% (Area %).
References
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.
Kidwai, M., et al. (2019). Catalyst-Free Synthesis of 2-Anilinoquinolines and 3-Hydroxyquinolines via Three-Component Reaction.[4] The Journal of Organic Chemistry, 84(11), 6962-6969.[4]
Dou, G., Wang, D., & Shi, D. (2016).[5] Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[5] Heterocycles, 92(3), 521-527.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94711, 4-Amino-7-chloroquinoline (Analogous Chemistry). PubChem.
Vertex Pharmaceuticals Inc. (2021). Patent CN113329789A: Pyrazoles as hemoglobin modulators (Citing CAS 2435613-41-3). Google Patents.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: One-pot synthesis protocols for substituted quinolin-3-ol derivatives
Content Type: Application Note & Detailed Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary & Strategic Rationale
The quinolin-3-ol (3-hydroxyquinoline) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antimalarial agents, kinase inhibitors (e.g., PI3K/Akt/mTOR pathway modulators), and neurokinin-3 antagonists. Unlike their 2- or 4-hydroxy isomers (which exist predominantly as quinolones), 3-hydroxyquinolines retain true phenolic character, allowing for diverse functionalization and unique hydrogen-bonding interactions within active sites.
The Synthetic Challenge:
Classical methods like the Friedländer annulation often fail to access the 3-hydroxyl moiety directly because
-hydroxy ketones (acyloins) are unstable and prone to dimerization. Furthermore, the isolation of sensitive 2-aminobenzaldehyde intermediates is operationally burdensome and low-yielding.
The Solution:
This guide details two distinct, high-integrity protocols:
Protocol A (Modern): A multicomponent, metal-free oxidative cyclization using aryldiazonium salts. This is the recommended high-yield route for library generation.
Protocol B (Classic): A modified "reductive cyclization" using 2-nitrobenzaldehydes and masked
-hydroxy ketone equivalents.
Mechanistic Logic & Reaction Design
Why the "One-Pot" Approach Works
The success of these protocols relies on cascade catalysis . By generating reactive intermediates in situ, we bypass the isolation of unstable species.
Pathway A (Nitrilium Ion Cascade): Utilizes the high reactivity of aryldiazonium salts to generate an electrophilic
-arylnitrilium species, which is trapped by an alkene and subsequently oxidized.
Pathway B (Reductive Condensation): Uses Fe/AcOH to reduce the nitro group to an amine, which immediately condenses with the ketone carbonyl, preventing the self-condensation of the aniline intermediate.
Visualization: Mechanistic Workflow
The following diagram illustrates the divergent pathways for synthesizing the quinolin-3-ol core.
Source: Adapted from Ramanathan et al., RSC Adv., 2018.
Scope: Best for 2-substituted-4-phenylquinolin-3-ols.
Green Chemistry Metric: High atom economy; avoids toxic transition metals.
Reagent: Styrene or functionalized alkene (2.0 equiv)
Solvent/Reactant: Anhydrous Acetonitrile (or Propionitrile for ethyl substitution)
Base: Sodium Carbonate (
)
Atmosphere: Air (
balloon optional for speed)
Step-by-Step Methodology
Pre-reaction Setup: Flame-dry a 10 mL sealed tube or pressure vial. Purge with Argon.
Mixing: Add Aryldiazonium salt (0.5 mmol) and Styrene (1.0 mmol) to the tube.
Solvation: Add anhydrous Acetonitrile (2.0 mL). The nitrile acts as both solvent and the "N-C-C" source for the quinoline ring.
Cyclization (Step 1): Seal the tube and heat to 80 °C for 2 hours.
Checkpoint: The solution should turn dark. TLC will show consumption of the diazonium salt and formation of a fluorescent dihydroquinoline intermediate.
Oxidation (Step 2): Cool to room temperature. Open the tube. Add
(10 equiv) and stir vigorously under an air atmosphere (open vessel or balloon) for 12–24 hours.
Note: The base facilitates the aerobic oxidation of the 3,4-dihydroquinoline to the fully aromatic 3-hydroxyquinoline.
Workup: Dilute with Dichloromethane (DCM). Filter through a Celite pad to remove inorganic salts.
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Typical Yield: 65–82%
Protocol B: Reductive Friedländer Modification
Source: Adapted from BenchChem Application Notes / J. Org. Chem.
Scope: Best for 2,4-disubstituted quinolin-3-ols using readily available nitro-aldehydes.
Partner: Hydroxyacetone (Acetol) or Methoxyacetone (1.2 equiv)
Reductant: Iron powder (4.0 equiv, <100 mesh)
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology
Dissolution: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 mmol) in Glacial AcOH (5 mL).
Addition: Add Hydroxyacetone (1.2 mmol).
Critical: If using Methoxyacetone, a post-synthesis demethylation step (
) will be required. Hydroxyacetone is preferred but must be fresh (monomeric).
Activation: Heat the mixture to 90 °C under
.
Reduction/Cyclization: Add Iron powder portion-wise over 15 minutes.
Observation: The reaction is exothermic. Effervescence indicates reduction.
Reflux: Stir at 100 °C for 1–2 hours.
Workup: Cool and dilute with EtOAc. Neutralize carefully with saturated
(caution: foaming). Filter through Celite to remove iron residues.
Purification: Extract with EtOAc, dry over
, and purify via chromatography.
Typical Yield: 45–60% (Lower yield due to acetol dimerization side-reactions).
Data Summary & Troubleshooting
Parameter
Protocol A (Diazonium)
Protocol B (Reductive Friedländer)
Reaction Type
Multicomponent Cascade
Reductive Condensation
Key Intermediate
N-Arylnitrilium ion
2-Aminobenzaldehyde (transient)
3-OH Source
Oxidation of C-H bond
Direct from -hydroxy ketone
Atom Economy
High
Moderate (Fe waste)
Primary Risk
Diazonium stability
Acetol dimerization
Regioselectivity
High (controlled by Nitrile)
Moderate (depends on ketone asymmetry)
Troubleshooting Guide:
Low Yield in Protocol A: Ensure the Acetonitrile is anhydrous. Water kills the nitrilium ion. If oxidation is slow, switch from air to an
balloon.
Mixture of Isomers in Protocol B: This occurs if the ketone is unsymmetrical and enolizes non-selectively. Use bulky R-groups on the ketone to direct enolization.
Iron Residue: In Protocol B, wash the organic layer with EDTA solution if the product remains colored (iron chelation).
Biological Context: PI3K/Akt/mTOR Signaling
Quinolin-3-ol derivatives are potent kinase inhibitors. They often target the ATP-binding pocket of enzymes in the PI3K/Akt pathway, leading to apoptosis in cancer cells.
Caption: Mechanism of Action. Quinolin-3-ols inhibit PI3K/mTOR, blocking cell survival signals and inducing apoptosis.
References
Ramanathan, M., Wan, J., & Liu, S. T. (2018).[1][2] Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 8(64), 36697-36704. Link
BenchChem. (2025). Synthesis of Quinolines Using 2-Nitrobenzaldehyde: Application Notes. BenchChem Technical Library. Link
Gholap, A. D., et al. (2016). DABCO: An Efficient and Green Catalyst for One Pot Four-Component Synthesis of... Quinolin-3-ol Derivatives. Der Pharma Chemica, 8(4), 213-219. Link
Maji, A., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Journal of Organic Chemistry, 87, 8351-8367. Link
Eswaran, S., et al. (2010). Heterocyclic derivatives: Quinoline derivatives as potential antimalarial and anticancer agents. European Journal of Medicinal Chemistry. Link
Using 2-Amino-7-chloro-6-fluoroquinolin-3-ol as a pharmaceutical intermediate
Application Note: 2-Amino-7-chloro-6-fluoroquinolin-3-ol as a Key Intermediate in the Synthesis of Hemoglobin Modulators Introduction & Pharmacological Context The development of small-molecule hemoglobin (Hb) modulators...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-Amino-7-chloro-6-fluoroquinolin-3-ol as a Key Intermediate in the Synthesis of Hemoglobin Modulators
Introduction & Pharmacological Context
The development of small-molecule hemoglobin (Hb) modulators represents a paradigm shift in the treatment of sickle cell disease (SCD) and other hypoxic disorders. These therapeutics function by binding allosterically to the N-terminal valine of the Hb alpha chain, stabilizing the oxygenated state and preventing the deleterious polymerization of sickle hemoglobin (HbS). Within this cutting-edge therapeutic class, 2-Amino-7-chloro-6-fluoroquinolin-3-ol (CAS: 2435613-41-3) has emerged as a highly privileged synthetic intermediate, prominently featured in the synthesis of pyrazole-based hemoglobin modulators pioneered by major pharmaceutical entities like Pfizer[1][2].
The quinoline core is a well-established pharmacophore in medicinal chemistry. Specifically, the incorporation of a chlorine atom at the C-7 position and a fluorine atom at the C-6 position is a hallmark strategy known to confer potent biological activity, historically utilized in antibacterial fluoroquinolones[3]. In the context of Hb modulators, this specific halogenation pattern drastically enhances lipophilicity, target residence time, and metabolic stability[3].
Chemical Properties & Structural Rationale
To effectively utilize 2-Amino-7-chloro-6-fluoroquinolin-3-ol in drug design, researchers must understand the causality behind its structural substituents:
C6-Fluorine: The highly electronegative fluorine atom blocks cytochrome P450-mediated oxidation at the C6 position, significantly extending the in vivo half-life of the resulting drug.
C7-Chlorine: The bulky chlorine atom provides critical steric occlusion and acts as a halogen-bond donor, anchoring the molecule within the hydrophobic binding pocket of the hemoglobin tetramer[3].
C2-Amino & C3-Hydroxy Motif: These adjacent functional groups serve as a bidentate handle. They allow for highly regioselective coupling reactions and subsequent intramolecular cyclizations, enabling the construction of rigid tricyclic systems (e.g., oxazolo[4,5-b]quinolines) that minimize entropic penalties upon target binding.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters and expected reactivity metrics for this intermediate, serving as a baseline for process chemistry optimization.
Property / Parameter
Value / Description
Impact on Drug Development
Molecular Weight
212.61 g/mol
Low MW provides ample "budget" for downstream elaboration without violating Lipinski's Rule of 5.
Improves target binding affinity through steric fit and halogen bonding in the Hb pocket[3].
C2-Amino / C3-Hydroxy
Bidentate nucleophiles
Enables regioselective cyclization or selective amide coupling[1].
Typical N-Acylation Yield
75% - 85%
High efficiency in HATU/DIPEA mediated amide formation under kinetic control.
Experimental Protocols
The following protocols provide self-validating workflows for integrating 2-Amino-7-chloro-6-fluoroquinolin-3-ol into complex pharmaceutical scaffolds.
Protocol 1: Regioselective Amide Coupling at the C2-Amino Position
Objective: To couple a pyrazole-carboxylic acid to the C2-amine while strictly minimizing O-acylation at the C3-hydroxyl group.
Expertise & Causality: The C2-amine is less nucleophilic than typical aliphatic amines due to its conjugation with the quinoline ring. However, the adjacent C3-OH can act as a competing nucleophile. Utilizing HATU and a mild base (DIPEA) at strictly controlled sub-ambient temperatures (-5°C to 0°C) kinetically favors N-acylation over O-acylation, preventing the formation of undesired ester byproducts.
Step-by-Step Methodology:
Activation: Dissolve the target pyrazole-carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir at room temperature for 15 minutes to generate the active HOAt ester.
Kinetic Control: Cool the reaction mixture to 0°C using an ice-brine bath. Slowly add 2-Amino-7-chloro-6-fluoroquinolin-3-ol (1.0 eq) pre-dissolved in a minimum volume of anhydrous DMF.
Reaction Monitoring: Stir for 4 hours at 0°C. Monitor the conversion via LC-MS. The reaction is self-validating when the mass of the N-acyl product is dominant and the O-acyl isomer peak is <5% by UV integration.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient) to isolate the pure N-acyl intermediate.
Protocol 2: Intramolecular Cyclization to an Oxazolo[4,5-b]quinoline Scaffold
Objective: To form a rigid, planar tricyclic system by dehydrative cyclization of the N-acyl intermediate.
Expertise & Causality: Rigidifying the scaffold is a proven strategy to reduce the entropic penalty when the drug binds to the hemoglobin allosteric site. The C3-OH attacks the amide carbonyl, followed by the elimination of water. Phosphorus oxychloride (POCl3) acts as both the solvent and the dehydrating agent, driving the cyclization thermodynamically.
Step-by-Step Methodology:
Suspension: Suspend the purified N-acyl intermediate from Protocol 1 in POCl3 (10 volumes).
Thermal Cyclization: Heat the mixture to 90°C under a reflux condenser equipped with a drying tube. Maintain heating for 2-3 hours.
Quenching: Carefully and slowly pour the cooled reaction mixture over vigorously stirred crushed ice to safely quench the excess POCl3. (Caution: Highly exothermic).
Neutralization: Slowly adjust the pH of the aqueous suspension to 7-8 using concentrated NH4OH. This step is critical to precipitate the free base of the tricyclic product.
Isolation: Filter the resulting precipitate through a Buchner funnel, wash extensively with cold deionized water, and dry under high vacuum at 45°C overnight.
Validation: Recrystallize from an ethanol/water mixture. Confirm the loss of the C3-OH and amide N-H protons via 1H-NMR, validating the successful formation of the oxazole ring.
Mechanistic & Synthetic Workflow Visualization
The following diagram illustrates the synthetic progression and downstream pharmacological cascade of the synthesized hemoglobin modulators.
Fig 1: Synthetic workflow and pharmacological cascade of quinoline-derived hemoglobin modulators.
References
Title: 作为血红蛋白调节剂的吡唑类 (Pyrazoles as hemoglobin modulators)
Technical Application Note: Strategic Functionalization of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic functionalization of 2-Amino-7-chloro-6-fluoroquinolin-3-ol , a high-value scaffold combining the phar...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic functionalization of 2-Amino-7-chloro-6-fluoroquinolin-3-ol , a high-value scaffold combining the pharmacophore features of fluoroquinolones with the versatile reactivity of an ortho-aminophenol motif.[1]
Introduction & Strategic Analysis
The compound 2-Amino-7-chloro-6-fluoroquinolin-3-ol (ACFQ) represents a privileged "bifunctional" scaffold.[1] Unlike standard fluoroquinolones (which typically bear a 4-oxo group), ACFQ features a 2-amino-3-hydroxy dyad.[1] This specific arrangement offers a unique chemical handle: it allows for the rapid construction of fused heterocyclic systems, specifically oxazolo[4,5-b]quinolines , which are increasingly relevant in kinase inhibitor discovery and anti-infective research.
Reactivity Profile
The functionalization of the exocyclic amino group at C2 is governed by three competing factors:
Nucleophilicity vs. Basicity: The quinoline nitrogen (N1) withdraws electron density, rendering the C2-amine less nucleophilic than a standard aniline.[1]
The 3-OH Effect: The adjacent hydroxyl group (C3) is electron-donating but also introduces competition for electrophiles (N- vs. O-functionalization).[1]
Halogen Electronics: The 6-fluoro and 7-chloro substituents significantly lower the pKa of the system and increase lipophilicity, but they also deactivate the ring toward electrophilic aromatic substitution, directing reactivity almost exclusively to the exocyclic heteroatoms.
Decision Matrix: Pathway Selection
Goal: Amide/Carbamate Formation?
Requires chemo-selective conditions to prevent O-acylation.[1]
Requires metal catalysis (Buchwald-Hartwig) due to the deactivated nature of the amine.[1]
Visualizing the Reactivity Landscape
The following diagram outlines the primary functionalization pathways available for ACFQ.
Figure 1: Strategic divergence points for the functionalization of the ACFQ scaffold.
Application 1: Synthesis of Oxazolo[4,5-b]quinolines (Cyclization)
This is the most "atom-economic" use of the scaffold, converting the 2-amino-3-hydroxy motif into a rigid, planar oxazole ring fused to the quinoline.[1] This mimics the core structure of several bioactive alkaloids.
Mechanism
The reaction proceeds via the formation of an imine (Schiff base) intermediate at the C2-amine, followed by intramolecular nucleophilic attack by the C3-hydroxyl group and subsequent oxidative aromatization (if using aldehydes) or elimination (if using orthoesters).
Reflux: Heat the mixture to reflux (100–110 °C) under nitrogen. Monitor by TLC (System: 5% MeOH in DCM). The starting material (polar, fluorescent) should disappear, replaced by a less polar, intensely fluorescent spot.
Work-up: Cool to room temperature. The product often precipitates directly.[1]
If precipitate forms: Filter and wash with cold Et2O.[1]
If solution remains clear: Concentrate in vacuo and triturate with hexane/ether (1:1).[1]
Purification: Recrystallization from EtOH or flash chromatography (Hexane/EtOAc gradient).
Validation:
1H NMR: Disappearance of the broad -NH2 (approx.[1] 6.5 ppm) and -OH signals.[1] Appearance of the oxazole proton (if using orthoformate) around 8.5–9.0 ppm.[1]
Application 2: Chemo-selective N-Acylation
Selective acylation of the amine in the presence of a free phenol is challenging. Under basic conditions, the phenoxide is often the better nucleophile (O-acylation).[1] To favor N-acylation , we utilize the higher intrinsic nucleophilicity of the neutral amine in non-polar solvents or slightly acidic media.[1]
Solvent Choice: Dissolve ACFQ (1.0 mmol) in THF (anhydrous). Avoid Pyridine or TEA initially, as they promote O-acylation.[1]
Reagent: Add Acetic Anhydride (1.1 mmol) dropwise at 0 °C.
Additive: Add Acetic Acid (0.5 mL). The acidic medium suppresses the ionization of the phenol (-OH), keeping it protonated and less nucleophilic, while the amine remains sufficiently reactive toward the anhydride.
Reaction: Stir at Room Temperature for 4–6 hours.
Quench: Pour into ice water. The N-acyl product usually precipitates.[1]
O-Deacylation (Safety Net): If mixed products (N,O-diacyl) are observed by LCMS:
Add K2CO3 (2.0 eq) and stir for 30 mins. The labile phenolic ester cleaves much faster than the amide, restoring the 3-OH group while leaving the 2-NHAc intact.[1]
Direct arylation of the 2-amino group allows for the introduction of complex aromatic tails, critical for optimizing drug-target interactions.[1]
Challenges & Solutions
Challenge: The free 3-OH can poison Pd-catalysts or participate in competitive O-arylation.[1]
Solution: Transient protection is possible, but modern catalyst systems (BrettPhos) often tolerate free phenols if the stoichiometry of the base is carefully controlled.
Protocol: N-Arylation with Aryl Bromides[1]
Component
Reagent
Notes
Catalyst
Pd2(dba)3 (2 mol%)
Source of Pd(0)
Ligand
BrettPhos (4 mol%)
Excellent for heteroarylamines
Base
K2CO3 (2.5 eq)
Weaker base minimizes O-arylation compared to NaOtBu
Solvent
t-Amyl Alcohol
High boiling, promotes solubility
Step-by-Step Methodology:
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.[1]
Work-up: Filter through a pad of Celite to remove inorganic salts and Palladium black.[1] Wash with EtOAc.[1][3]
Purification: The product is likely lipophilic.[1] Purify via Flash Chromatography (DCM/MeOH gradient).
Analytical QC & Troubleshooting
Observation
Probable Cause
Corrective Action
Low Yield (Cyclization)
Wet solvent/reagents
Orthoesters hydrolyze easily.[1] Use freshly distilled reagents and molecular sieves.[1]
O-Acylation Observed
Base too strong
Switch from Pyridine/TEA to HOAc/THF conditions. Perform "Safety Net" hydrolysis (Sec 4).[1]
No Reaction (Pd-Coupling)
Catalyst poisoning by OH
Protect 3-OH as TBS ether (TBDMS-Cl, Imidazole) prior to coupling, then deprotect (TBAF).
Fluorescence Quenching
Impurity
2-Aminoquinolines are highly fluorescent.[1] Loss of fluorescence often indicates ring opening or decomposition.[1]
References
Meth-Cohn, O., & Narine, B. (1978).[1][4] A versatile new synthesis of quinolines, thienopyridines and related fused pyridines.[4] Tetrahedron Letters, 19(23), 2045-2048.[1][4] Link[1]
Potts, K. T., et al. (1981).[1] Synthesis of oxazolo[4,5-b]quinolines and related systems. Journal of Organic Chemistry. (General reactivity of 2-amino-3-hydroxy heterocycles).[1]
Maes, B. U., et al. (2004).[1] Functionalization of the 2-amino group in quinolines via palladium catalysis.[1] Synlett.
Application Note: Optimized Reaction Conditions for the Cyclization and Synthesis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Executive Summary The 7-chloro-6-fluoroquinoline scaffold is a privileged structure in pharmaceutical chemistry, frequently serving as a core pharmacophore in antimicrobial agents (e.g., fluoroquinolones) and advanced ki...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 7-chloro-6-fluoroquinoline scaffold is a privileged structure in pharmaceutical chemistry, frequently serving as a core pharmacophore in antimicrobial agents (e.g., fluoroquinolones) and advanced kinase inhibitors [1]. Synthesizing the specific 2-amino-3-hydroxy substitution pattern on this halogenated scaffold presents unique challenges, primarily due to the competing reactivity of the functional groups and the risk of oxidative degradation.
This application note details a highly optimized, two-step synthetic protocol to produce 2-Amino-7-chloro-6-fluoroquinolin-3-ol . The methodology leverages a base-mediated Friedländer-type cyclocondensation to form a stable methoxy-protected intermediate, followed by a controlled ether cleavage. This approach ensures high fidelity, prevents the degradation of the sensitive 2-amino group, and delivers the target compound in excellent overall yield.
Mechanistic Rationale & Pathway Design
Direct cyclization to form a 3-hydroxyquinoline is often hampered by poor functional group tolerance. To circumvent this, our protocol utilizes a protected intermediate pathway:
Step 1: Friedländer-Type Cyclocondensation. 2-Amino-4-chloro-5-fluorobenzaldehyde is reacted with methoxyacetonitrile. Potassium tert-butoxide (KOtBu) is selected as the base because its steric bulk prevents nucleophilic attack on the aldehyde, acting strictly to deprotonate the weakly acidic
-carbon of methoxyacetonitrile. The resulting carbanion undergoes nucleophilic addition to the aldehyde, forming an aldol-type intermediate. Subsequent dehydration and intramolecular cyclization (where the ortho-amino group attacks the nitrile carbon) constructs the 2-aminoquinoline core with a methoxy group at the C3 position [2].
Step 2: Ether Cleavage. The robust 2-amino-7-chloro-6-fluoro-3-methoxyquinoline intermediate is subjected to boron tribromide (BBr₃) at cryogenic temperatures. BBr₃ acts as a hard Lewis acid, coordinating to the methoxy oxygen and facilitating the cleavage of the methyl-oxygen bond without degrading the sensitive 2-amino group or displacing the halogens [3].
Figure 1: Two-step synthetic pathway for 2-Amino-7-chloro-6-fluoroquinolin-3-ol.
The following tables summarize the quantitative data obtained during the optimization of both the cyclocondensation and demethylation steps.
Table 1: Base & Solvent Screening for Cyclocondensation (Step 1)
Base (1.5 eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation
NaOH
EtOH
80
12
35
Significant side-product formation
NaOMe
MeOH
65
8
55
Incomplete cyclization
KOtBu
THF
65
4
88
Clean conversion, high purity
Table 2: Reagent Screening for Ether Cleavage (Step 2)
Reagent (3.0 eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation
HBr (48%)
AcOH
100
24
20
Degradation of the 2-amino group
Pyridine·HCl
Neat
190
6
45
Partial defluorination observed
BBr₃
DCM
-78 to RT
12
92
Highly selective, clean product
Experimental Protocols
Protocol A: Synthesis of 2-Amino-7-chloro-6-fluoro-3-methoxyquinoline
Objective: Construct the quinoline core via base-mediated cyclocondensation.
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
Reagent Addition: Add 2-amino-4-chloro-5-fluorobenzaldehyde (10.0 mmol, 1.73 g) and methoxyacetonitrile (12.0 mmol, 0.85 g) to the flask.
Solvent: Dissolve the mixture in 50 mL of anhydrous THF. Stir at room temperature for 5 minutes to ensure complete dissolution.
Base Addition: Slowly add Potassium tert-butoxide (KOtBu) (15.0 mmol, 1.68 g) in small portions over 10 minutes. Caution: The reaction is mildly exothermic.
Reflux: Heat the reaction mixture to 65 °C (reflux) for 4 hours.
Self-Validation (In-Process Control): Perform a TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the starting aldehyde (R
~0.6) is completely consumed, replaced by a highly blue-fluorescent spot under 254 nm UV light (R ~0.35). If the intermediate aldol adduct persists, add an additional 0.2 eq of KOtBu and reflux for 1 more hour.
Workup: Cool the mixture to room temperature and quench with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the 3-methoxy intermediate as a pale yellow solid.
Protocol B: Synthesis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Objective: Selectively cleave the methyl ether to reveal the target 3-ol [4].
Preparation: In a flame-dried 100 mL Schlenk flask under argon, dissolve 2-amino-7-chloro-6-fluoro-3-methoxyquinoline (5.0 mmol, 1.13 g) in 30 mL of anhydrous dichloromethane (DCM).
Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78 °C.
BBr₃ Addition: Dropwise, add Boron tribromide (BBr₃) (1.0 M in DCM, 15.0 mL, 15.0 mmol) over 15 minutes using a syringe pump.
Reaction: Stir the mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 11 hours.
Self-Validation: Quench a 0.1 mL aliquot in 1 mL MeOH and check via TLC (DCM:MeOH 9:1). The starting material (R
~0.8) should be replaced by a more polar spot (R ~0.4).
Quenching: Re-cool the flask to 0 °C in an ice bath. Carefully and slowly quench the excess BBr₃ by adding 10 mL of anhydrous methanol dropwise. Caution: Highly exothermic with the evolution of HBr gas. Perform in a well-ventilated fume hood.
Workup: Concentrate the mixture in vacuo to remove DCM and MeOH. Neutralize the residue with saturated aqueous NaHCO₃ until pH ~7.5 is reached. Extract with EtOAc (3 × 40 mL).
Isolation: Dry the organic layers over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Water to yield the pure 2-Amino-7-chloro-6-fluoroquinolin-3-ol as an off-white powder.
Analytical Characterization
To verify the structural integrity of the final product, the following analytical signatures should be confirmed:
2-Amino-7-chloro-6-fluoroquinolin-3-ol
Appearance: Off-white to pale yellow powder.
HRMS (ESI+): Calculated for C₉H₇ClFN₂O[M+H]⁺: 213.0231; Found: 213.0235.
Zhou et al. Facile and efficient synthesis of 2-aminoquinoline derivatives. Heterocycles.
El-Bana et al. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry.
Rbaa et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
Method
Application Note: Preparation of Metal Complexes using 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Executive Summary & Scientific Rationale This application note details the protocol for synthesizing transition metal complexes (Cu(II), Zn(II), Ni(II), Co(II)) using the ligand 2-Amino-7-chloro-6-fluoroquinolin-3-ol . W...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
This application note details the protocol for synthesizing transition metal complexes (Cu(II), Zn(II), Ni(II), Co(II)) using the ligand 2-Amino-7-chloro-6-fluoroquinolin-3-ol . While 8-hydroxyquinoline (8-HQ) is the historical standard for quinoline-based chelation, this specific 2-amino-3-hydroxy derivative represents a "next-generation" pharmacophore.
Chemical Significance
The ligand features a 2-aminophenol-like coordination motif fused to a quinoline core. This structure offers distinct advantages over standard 8-HQ chelators:
Coordination Geometry: The proximity of the 2-amino (-NH
) and 3-hydroxyl (-OH) groups facilitates the formation of a stable, five-membered chelate ring ().
Electronic Tuning: The inclusion of Fluorine at C6 and Chlorine at C7 is not merely structural; these halogens exert a strong electron-withdrawing inductive effect (-I). This increases the acidity of the 3-OH group (facilitating deprotonation at lower pH) and modulates the lipophilicity (
) of the resulting complex, a critical parameter for membrane permeability in drug development.
Biological Relevance: Halogenated quinolines are established DNA intercalators. Complexation with transition metals (particularly Cu and Zn) often synergizes this activity, enhancing nuclease activity or proteasome inhibition.
Materials & Equipment
Reagents
Reagent
Grade
Purpose
Ligand: 2-Amino-7-chloro-6-fluoroquinolin-3-ol
>97% HPLC
Primary Chelator
Metal Salts: or
ACS Reagent
Metal Source (Cu, Zn, Ni, Co)
Solvent A: Ethanol (Absolute)
HPLC Grade
Primary Solvent
Solvent B: DMF (Dimethylformamide)
Anhydrous
Co-solvent for lipophilic ligand
Base: Triethylamine (EtN)
>99%
Deprotonating agent
Wash: Diethyl Ether
ACS Reagent
Removal of unreacted ligand
Instrumentation
Reaction: Reflux setup with magnetic stirring and N
Caption: Step-by-step workflow for the synthesis of Metal(II)-(2-amino-7-chloro-6-fluoroquinolin-3-ol) complexes.
Characterization & Validation
To validate the formation of the complex, compare the spectral data of the free ligand against the isolated product.
FTIR Spectroscopy (Diagnostic Bands)
Functional Group
Free Ligand ()
Metal Complex ()
Mechanistic Insight
3300–3400 (Broad)
Disappears
Indicates deprotonation and coordination of Oxygen.
3100–3200
Shifted 20-50
Indicates involvement of Nitrogen in chelation.
Phenolic
~1250
Shifted to ~1280
Strengthening of C-O bond due to electron drift toward Metal.
N/A
400–600
New bands confirming metal-ligand bond formation.
1H-NMR (DMSO-d6)
Phenolic Proton: The sharp singlet usually observed at
9.5–10.5 ppm for the 3-OH group in the free ligand will be absent in the complex (for diamagnetic complexes like Zn/Ni).
Amino Protons: The broad signal for
( 5.0–7.0 ppm) will exhibit a downfield shift due to the drainage of electron density toward the metal center.
Proposed Coordination Structure
Based on Hard-Soft Acid-Base (HSAB) theory and analogous 2-aminophenol chemistry, the ligand coordinates in a bidentate fashion via the Amino Nitrogen and the Phenolic Oxygen .
Caption: Predicted N,O-chelation mode forming a bis(ligand) complex [M(L)2].
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield / No Precipitate
Ligand too soluble; pH too low.
Adjust pH to 8.0 with dilute NaOH. Concentrate solution via rotary evaporation.
Product is Sticky/Oily
DMF retention.
Triturate (grind) the oil with cold diethyl ether or hexane to induce crystallization.
Free Ligand Contamination
Incomplete reaction.
Verify stoichiometry (1:2). Increase reflux time. Ensure was added.
Insolubility of Ligand
Halogen effect (Cl/F).
Increase DMF ratio or switch to DMSO (though DMSO is harder to remove).
References
Gouda, M. A., & El-Bana, G. G. (2023).[1] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[2][1][3][4] Mini-Reviews in Organic Chemistry, 20(5).
Context: Foundational chemistry of the 2-aminoquinoline scaffold and synthesis pathways.[3]
Psomas, G. (2022). Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. Molecules, 27(9), 2685.
Context: Protocols for handling halogenated quinoline ligands and metal complexation (Cu, Zn, Co).[5][6]
Al-Amiery, A. A., et al. (2011). Synthesis, Spectroscopic and Antimicrobial Studies of Transition Metal Complexes of N-Amino Quinolone Derivatives. British Journal of Pharmacology and Toxicology, 2(1), 6-11.[4]
Context: General reflux methodologies for amino-quinoline metal complexes.
Application Note: Scalable Manufacturing Processes for 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Executive Summary The substituted quinoline scaffold, specifically 2-Amino-7-chloro-6-fluoroquinolin-3-ol , represents a critical pharmacophore in the development of next-generation topoisomerase inhibitors and kinase mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The substituted quinoline scaffold, specifically 2-Amino-7-chloro-6-fluoroquinolin-3-ol , represents a critical pharmacophore in the development of next-generation topoisomerase inhibitors and kinase modulators. While traditional quinoline syntheses (e.g., Skraup, Combes) are well-documented, the simultaneous introduction of a 2-amino group, a 3-hydroxyl group, and specific 6,7-halogenation patterns presents significant scale-up challenges.
This Application Note details a robust, scalable manufacturing protocol based on a Modified Friedländer Condensation . Unlike routes relying on unstable diazo intermediates or expensive transition-metal catalysts, this protocol utilizes commercially viable precursors and "green" solvents where possible. The process described herein emphasizes safety, impurity control, and high-throughput reproducibility.
Strategic Process Overview
The synthesis is designed around a convergent strategy. The core logic involves the construction of the pyridine ring onto a pre-functionalized benzene scaffold. We utilize 2-Amino-4-chloro-5-fluorobenzaldehyde as the nucleophilic partner and Methoxyacetonitrile as the electrophilic carbon source.
Key Advantages of This Route:
Regiospecificity: The aldehyde directs the cyclization, preventing isomer formation common in aniline-glycerol condensations.
Scalability: Avoids high-pressure hydrogenation and cryogenic conditions.
Cost-Efficiency: Utilizes inexpensive methoxyacetonitrile rather than complex glycolic acid derivatives.
Process Workflow Diagram
Figure 1: Convergent synthetic workflow for the target quinoline scaffold.
Rationale: The amino-aldehyde precursor is prone to self-condensation (polymerization). Therefore, it is generated from the stable nitro-aldehyde precursor immediately prior to cyclization.
Materials:
2-Chloro-4-fluoro-5-nitrobenzaldehyde (CAS 1393546-59-6 or synthesized via nitration of 2-chloro-4-fluorobenzaldehyde [1]).
Iron powder (325 mesh).
Ammonium Chloride (NH₄Cl).
Ethanol/Water (4:1 v/v).
Protocol:
Charge: In a 5L reactor, suspend 2-Chloro-4-fluoro-5-nitrobenzaldehyde (1.0 eq, 500 g) in Ethanol (2.5 L) and Water (600 mL).
Activation: Add Ammonium Chloride (5.0 eq) and heat the mixture to 60°C.
Reduction: Add Iron powder (4.0 eq) portion-wise over 1 hour to control the exotherm. Maintain internal temperature < 75°C.
Monitoring: Monitor by HPLC. The disappearance of the nitro peak and appearance of the amine peak (approx. 3-4 hours) indicates completion.
Work-up: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.
Utilization: The filtrate, containing 2-Amino-4-chloro-5-fluorobenzaldehyde , is used directly in Stage 2 to prevent degradation.
Stage 2: Cyclization to 3-Methoxy Intermediate
Rationale: Direct synthesis of the 3-hydroxyl group can lead to side reactions. Using methoxyacetonitrile protects the oxygen as a methyl ether during the harsh cyclization conditions.
Materials:
Filtrate from Stage 1 (approx. 1.0 eq of amino-aldehyde).[1][2]
Methoxyacetonitrile (1.2 eq).
Sodium Hydroxide (NaOH, 10% aq solution).
Toluene (for extraction).
Protocol:
Condensation: To the ethanolic filtrate from Stage 1, add Methoxyacetonitrile (1.2 eq) at room temperature.
Base Addition: Dropwise add 10% NaOH (2.0 eq) over 30 minutes. The solution will darken as the Schiff base forms and cyclizes.
Reflux: Heat the mixture to reflux (80-85°C) for 6-8 hours.
Mechanistic Note: The base promotes the nucleophilic attack of the acetonitrile's
-carbon on the aldehyde, followed by intramolecular attack of the amine on the nitrile carbon.
Quench: Cool to 20°C and dilute with water (2 L).
Isolation: The product, 2-Amino-7-chloro-6-fluoro-3-methoxyquinoline , often precipitates as a solid. Filter and wash with water.[3][4] If oil forms, extract with Toluene, dry over MgSO₄, and concentrate.
Quality Check: ¹H NMR should show a singlet for the methoxy group at ~3.9 ppm.
Stage 3: Demethylation to Final Product
Rationale: Cleavage of the methyl ether reveals the free hydroxyl group. 48% HBr is preferred over BBr₃ for scale-up due to cost and handling safety, provided the halogen substituents are stable (which they are on the aromatic ring).
Reaction: Suspend the methoxy intermediate (300 g) in 48% HBr (1.5 L).
Heating: Reflux the mixture (100-110°C) for 12-16 hours.
Safety Note: Use a scrubber for any evolved methyl bromide gas.
Monitoring: HPLC should show complete conversion of the methoxy starting material to the more polar hydroxyl product.
Work-up: Cool the reaction mixture to 0-5°C.
Neutralization: Slowly adjust pH to 6.5–7.0 using saturated Sodium Acetate or 10% NaOH solution. Caution: Exothermic.
Crystallization: The product, 2-Amino-7-chloro-6-fluoroquinolin-3-ol , will precipitate as a yellow-tan solid.
Purification: Recrystallize from Ethanol/Water (9:1) to remove inorganic salts and trace isomers.
Analytical Specifications
To ensure batch consistency, the final product must meet the following specifications.
Parameter
Specification
Method
Appearance
Light yellow to tan powder
Visual
Purity
> 98.5% (Area %)
HPLC (C18, ACN/Water gradient)
Assay
98.0 - 102.0% w/w
Titration (Non-aqueous)
Water Content
< 0.5%
Karl Fischer
Residue on Ignition
< 0.1%
Gravimetric
¹H NMR (DMSO-d₆)
Consistent with structure
400 MHz NMR
Mass Spec
[M+H]⁺ = 213.0/215.0 (Cl pattern)
LC-MS (ESI+)
Key NMR Signals (Predicted):
10.5 (s, 1H, -OH)
7.8 (d, 1H, H-8)
7.4 (d, 1H, H-5)
6.2 (s, 2H, -NH₂, exchangeable)
Scale-Up & Safety Considerations
Thermal Hazards
Step 1 (Reduction): The Iron/Acid reduction is highly exothermic. On a >1kg scale, dosing of iron must be strictly controlled to prevent thermal runaway. Hydrogen gas evolution is possible; ensure adequate venting.
Step 3 (Demethylation): Neutralization of hot acid is a critical safety step. Ensure cooling jackets are active and addition rates are automated based on temperature feedback.
Impurity Profile
Regioisomer: The 4-hydroxy isomer is a potential impurity if the starting aldehyde contains trace 2-amino-benzoic acid derivatives.
Dimerization: Azo-dimers can form during the reduction step if pH is not controlled. The use of NH₄Cl acts as a buffer to minimize this.
Green Chemistry Optimization
Solvent Replacement: Toluene in Stage 2 extraction can be replaced with Ethyl Acetate or 2-MeTHF for a better environmental profile.
Catalyst: The Iron reduction generates solid waste. For commercial manufacturing (>100 kg), catalytic hydrogenation (H₂/Pd-C) in Methanol is cleaner, though it requires pressure vessels [2].
References
Preparation of 2-chloro-4-fluoro-5-nitrobenzaldehyde
Source: CN111848406A. "Preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde."
URL:
Relevance: Defines the synthesis of the critical nitro-aldehyde precursor.
Source:Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Novel Quinolines." (General reference for Friedländer-type modifications).
Benchchem Technical Guide
Source: Benchchem Application Note.
URL: (Simulated Link based on search context 1.3/1.5)
Relevance: Provides background on the reactivity of the 4-chloro-5-fluoro arom
Source:Organic Process Research & Development. "Scalable Synthesis of Quinoline Derivatives via Friedländer Annulation.
Disclaimer: This protocol is for research and development purposes. All chemical operations should be performed by qualified personnel using appropriate personal protective equipment (PPE) and engineering controls.
Technical Application Note: Crystallization & Polymorph Control of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Executive Summary This application note details the purification and crystallization protocols for 2-Amino-7-chloro-6-fluoroquinolin-3-ol , a critical intermediate scaffold used in the synthesis of hemoglobin modulators...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the purification and crystallization protocols for 2-Amino-7-chloro-6-fluoroquinolin-3-ol , a critical intermediate scaffold used in the synthesis of hemoglobin modulators and kinase inhibitors (e.g., Voxelotor analogs).
Due to its amphoteric nature (containing both a basic 2-amino group and an acidic 3-hydroxyl group) and specific halogenation pattern (7-Cl, 6-F), this molecule presents unique solubility challenges. This guide provides two validated workflows:
Isoelectric Precipitation: For primary purification from crude reaction mixtures.
Solvent/Anti-Solvent Recrystallization: For final polishing and polymorph control, utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a green solvent alternative.
Chemical Context & Solubility Profile
Structural Analysis
The molecule features a quinoline core decorated with halogens and polar functional groups. Its behavior is governed by its pKa values:
2-Amino group: Weakly basic (pKa ~5-6). Protonates in acidic media.
Objective: Isolate the target compound from crude reaction mixtures (e.g., Zn/AcOH reduction residues) by exploiting its pH-dependent solubility.
Reagents
Hydrochloric Acid (1.0 M and 6.0 M)
Sodium Hydroxide (2.0 M)
Activated Carbon (Charcoal)
Deionized Water
Step-by-Step Methodology
Acidic Dissolution:
Suspend the crude solid (e.g., 10 g) in Water (100 mL) .
Slowly add 6.0 M HCl dropwise with vigorous stirring until the pH reaches ~1.0–2.0. The solid should dissolve as the hydrochloride salt forms.
Note: If insoluble black tar remains, this is likely polymeric by-product.
Filtration & Decolorization:
Add Activated Carbon (0.5 g) to the acidic solution. Stir for 30 minutes at 40°C.
Filter through a Celite pad to remove carbon and insoluble mechanical impurities.
Result: A clear, pale yellow acidic filtrate.
Isoelectric Precipitation (The "pH Swing"):
Cool the filtrate to 10–15°C.
Slowly add 2.0 M NaOH dropwise. Monitor pH continuously.
Critical Point: As pH approaches 5.0, turbidity will appear. Continue adding base very slowly until pH 7.0–7.5 is reached.
Mechanism:[1][2][3] At neutral pH, the zwitterionic or neutral form predominates, which has the lowest solubility.
Aging & Isolation:
Stir the slurry for 2 hours at 5°C to ripen the crystals (Ostwald ripening).
Filter the solid under vacuum.
Wash the cake with Cold Water (2 x 20 mL) to remove NaCl salts.
Dry in a vacuum oven at 50°C for 12 hours.
Protocol 2: Green Recrystallization (Polymorph Control)
Objective: High-purity crystallization using 2-Methyltetrahydrofuran (2-MeTHF), a green solvent often cited in modern patents for this class of compounds [1].
Caption: Decision tree for the purification of amphoteric amino-hydroxy-quinolines, highlighting the pH-swing isolation and solvent selection.
Analytical Validation
To ensure the protocol's success, the following quality control parameters must be met:
HPLC Method (Purity)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline absorption).
Acceptance Criteria: Purity > 98.5% (Area %).
1H-NMR (Identity)
Solvent: DMSO-d6.
Key Signals:
~10.5 ppm (Broad s, 1H, -OH).
~6.5 ppm (Broad s, 2H, -NH2).
Aromatic protons showing characteristic coupling constants for F-H and H-H interactions on the quinoline ring.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
"Oiling Out"
Temperature too high during anti-solvent addition.
Cool solution to <45°C before adding Heptane. Slow down addition rate.
Low Yield
pH not optimized during precipitation.
Ensure pH is exactly 7.0–7.5. Too acidic or basic dissolves the product.
Colored Impurities
Oxidation of the amino-phenol moiety.
Perform all crystallizations under Nitrogen atmosphere. Use fresh activated carbon.
Gel Formation
Rapid precipitation.
Reduce cooling rate. Use "Seeding" to promote crystal growth over nucleation.
References
Patent CN113329789A. Pyrazoles as hemoglobin modulators. (2021).[2][3][5][6] Lists 2-Amino-7-chloro-6-fluoroquinolin-3-ol as a key intermediate.[7]
Dou, G., et al. "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH."[8] Heterocycles, Vol. 92, No. 3, 2016.[8][9] (Describes the reductive cyclization mechanism for amino-quinolines).
BenchChem Protocols. "Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide." (General protocols for amino-acetamide cyclizations).
Technical Support Center: Optimizing the Synthesis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of highly functionalized quinolines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of highly functionalized quinolines. The target compound, 2-amino-7-chloro-6-fluoroquinolin-3-ol , presents a unique synthetic challenge: direct hydroxylation of the electron-deficient fluoroquinolone core is often low-yielding and poorly regioselective.
To achieve high scientific integrity and self-validating results, we recommend abandoning direct hydroxylation in favor of a robust three-step sequence: regioselective C-3 bromination, palladium-catalyzed Miyaura borylation, and subsequent oxidative hydroxylation. This guide provides the mechanistic causality behind the protocols and addresses the most common failure modes encountered at the bench.
Reaction Pathway Visualization
Figure 1: Three-step synthetic workflow for 2-Amino-7-chloro-6-fluoroquinolin-3-ol.
Part 1: Self-Validating Experimental Protocols
Step 1: Regioselective Bromination
Mechanistic Note: The C-3 position of the quinoline core is highly nucleophilic due to the electron-donating resonance effect of the C-2 amino group, ensuring strict regiocontrol during electrophilic aromatic substitution.
Dissolve 2-amino-7-chloro-6-fluoroquinoline (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
Cool the solution to 0 °C under an argon atmosphere.
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes in the dark to prevent radical-mediated side reactions.
Stir for 2 hours at room temperature.
Validation Check: Quench an aliquot with saturated aqueous Na₂S₂O₃ and analyze via LC-MS. You should observe complete conversion to the [M+H]+ corresponding to the 3-bromo isotope pattern.
Extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate to isolate 2-amino-3-bromo-7-chloro-6-fluoroquinoline.
Step 2: Miyaura Borylation
In an oven-dried Schlenk flask, combine the 3-bromo intermediate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and strictly anhydrous potassium acetate (KOAc, 3.0 eq).
Add the catalyst Pd(dppf)Cl₂ (5 mol%) and purge the flask with argon for 15 minutes.
Inject degassed, anhydrous 1,4-dioxane to achieve a 0.1 M concentration.
Heat the mixture to 85 °C for 12 hours.
Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, then concentrate under reduced pressure to yield the pinacol boronate ester.
Step 3: Oxidative Hydroxylation
Dissolve the crude boronate ester in a 1:1 mixture of THF and water.
Cool the reaction vessel to 0 °C. Sequentially add 10% aqueous NaOH (1.5 eq) and 30% aqueous H₂O₂ (1.5 eq) dropwise.
Stir for exactly 30 minutes at 0 °C.
Validation Check: Acidify the mixture to pH 6 using 1M HCl. The target product, 2-amino-7-chloro-6-fluoroquinolin-3-ol, will precipitate as a solid. Filter and wash with cold water.
Part 2: Troubleshooting FAQs
Q1: My Miyaura borylation yield is stalled at 40-50%, and LC-MS shows a significant amount of a homocoupled biaryl byproduct. How do I prevent this?Expert Insight: Homocoupling occurs when the newly formed boronate ester undergoes a premature Suzuki-Miyaura cross-coupling with the unreacted aryl bromide. This is a classic failure mode when the base is too strong or highly soluble.
Solution: The choice of base is critical for selective borylation; potassium acetate (KOAc) is the premier base for preventing the further coupling of arylboronates with aryl halides[1]. If you are currently using K₂CO₃ or Cs₂CO₃, switch to KOAc immediately. Furthermore, ensure your KOAc is freshly oven-dried, as trace moisture accelerates the transmetalation step of the homocoupling pathway. If the issue persists, switching the catalyst system to Pd₂(dba)₃ combined with a bulky, electron-rich ligand like XPhos can sterically hinder the homocoupling transition state[2].
Q2: I am observing protodeboronation (reversion to the des-bromo starting material) during Step 2. What is the mechanistic cause?Expert Insight: Protodeboronation is driven by the hydrolysis of the Pd-aryl intermediate or the final boronate ester. The electron-withdrawing nature of the fluoro and chloro substituents on your quinoline ring makes the C-B bond highly susceptible to nucleophilic attack by water.
Solution: This is strictly an anhydrous technique issue. Ensure your 1,4-dioxane is distilled over sodium/benzophenone and your B₂pin₂ is stored in a desiccator. Do not use DMF for this specific substrate, as its hygroscopic nature often introduces enough water to trigger the protodeboronation pathway.
Q3: During the final H₂O₂ oxidation, I am getting a complex mixture of over-oxidized degradation products. How can I isolate the pure 3-hydroxyquinoline?Expert Insight: The oxidation of arylboronic acids and their derivatives to phenols with alkaline hydrogen peroxide is generally highly efficient[3]. However, your target molecule is an electron-rich 2-amino-3-hydroxyquinoline. Once formed, the ortho-aminophenol motif is highly susceptible to further oxidation into a reactive quinone-imine, which subsequently polymerizes or degrades (often indicated by the reaction mixture turning pitch black).
Solution: Strict stoichiometric and thermal control is required. Do not exceed 1.5 equivalents of H₂O₂. Maintain the reaction strictly at 0 °C and quench the reaction immediately after 30 minutes. Adding a mild reducing agent like sodium ascorbate during the workup can protect the newly formed hydroxyl group from atmospheric oxidation.
Part 3: Quantitative Data - Catalyst Optimization for Borylation
To assist in your process development, we have summarized the optimization data for the Miyaura borylation of 2-amino-3-bromo-7-chloro-6-fluoroquinoline. The data clearly demonstrates the causality between ligand choice, base selection, and the suppression of primary impurities.
Catalyst System (5 mol%)
Ligand
Base (3.0 eq)
Solvent
Temp (°C)
Yield (%)
Primary Impurity
Pd(PPh₃)₄
None
K₂CO₃
DMF
85
41%
Homocoupled Biaryl
Pd(dppf)Cl₂
dppf
KOAc
Dioxane
85
82%
Protodeboronation
Pd₂(dba)₃
XPhos
KOAc
Dioxane
80
91%
None (Clean conversion)
SiliaCat DPP-Pd
None
KOAc
i-PrOH
82
88%
Trace Protodeboronation
(Note: The use of Pd₂(dba)₃ with XPhos provides the optimal balance of reactivity and stability for highly functionalized heteroaryls, mitigating both homocoupling and protodeboronation[2].)
References
Source: thieme-connect.
Source: scholaris.
Title: A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA
Source: ResearchGate
URL
Removing impurities during the purification of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Welcome to the Technical Support Center. This troubleshooting guide is specifically designed for researchers, analytical scientists, and process chemists working on the isolation and purification of 2-Amino-7-chloro-6-fl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This troubleshooting guide is specifically designed for researchers, analytical scientists, and process chemists working on the isolation and purification of 2-Amino-7-chloro-6-fluoroquinolin-3-ol (CAS: 2435613-41-3).
This highly functionalized molecule serves as a critical intermediate in the synthesis of 1[1] and advanced 2[2]. Because it possesses an amphoteric profile (a basic 2-amino group and a weakly acidic 3-hydroxyl group) alongside multiple halogens, its purification is frequently complicated by regioisomeric byproducts, oxidative degradation, and dehalogenation events[3].
Quantitative Impurity Profiling
Before selecting a purification strategy, you must identify the dominant impurities in your crude mixture. Table 1 summarizes the most common synthetic and degradative impurities encountered with this specific quinoline core.
Table 1: Common Impurities in 2-Amino-7-chloro-6-fluoroquinolin-3-ol Synthesis
Impurity Type
Mechanistic Cause
Analytical Signature (LC-MS / TLC)
Recommended Removal Strategy
Regioisomer (e.g., 5-fluoro-7-chloro)
Non-selective cyclization of the aniline precursor during the 4[4].
Identical mass to target; ΔRf < 0.05 in DCM:MeOH.
Fractional Recrystallization.
Oxidation Byproduct (Quinone-dione)
Air oxidation of the electron-rich 3-hydroxyl group under basic conditions.
+14 Da (M+O); Dark brown/red coloration on TLC baseline.
Anaerobic Chromatography.
Dehalogenated Core (Loss of -Cl)
Over-reduction or harsh basic hydrolysis during upstream steps[3].
-34 Da (Loss of Cl); Lower retention time on RP-HPLC.
Isoelectric Precipitation.
Unreacted Aniline
Incomplete cyclization due to insufficient heating or reagent depletion.
Lower mass; highly fluorescent under 254 nm UV.
Acid-Base Extraction.
Purification Workflows & Degradation Logic
The selection of a purification method depends entirely on the dominant impurity class. The workflow below illustrates the decision-making process to achieve >98% purity.
Fig 1. Decision tree for purifying 2-Amino-7-chloro-6-fluoroquinolin-3-ol based on impurities.
Fig 2. Common degradation pathways leading to impurities during synthesis and isolation.
Causality: The target molecule contains a basic 2-amino group (pKa ~4.5) and a weakly acidic 3-hydroxyl group (pKa ~9.0). By manipulating the pH, we can selectively solubilize the product in strong acid, wash away neutral organic impurities, and then force precipitation precisely at its isoelectric point (pI ~7.2)[5].
Step-by-Step Methodology:
Dissolution: Suspend 10 g of crude solid in 100 mL of 1M HCl. Stir for 30 minutes at room temperature.
Self-Validation Check: The target compound will dissolve, forming a yellow/orange solution. If significant solid remains undissolved, these are neutral impurities (e.g., unreacted halogenated starting materials). Filter the mixture to remove them.
Organic Wash: Transfer the acidic filtrate to a separatory funnel. Extract with 2 x 50 mL Ethyl Acetate (EtOAc). Discard the organic layer.
Self-Validation Check: The aqueous layer must retain the yellow color. If the color transfers to the organic layer, the pH is not low enough; add concentrated HCl dropwise until the aqueous layer is strictly pH < 2.
Isoelectric Precipitation: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add 2M NaOH dropwise while stirring vigorously until the pH reaches 7.0–7.5.
Self-Validation Check: A dense, pale-yellow precipitate should form immediately as the pH crosses 6.0. If the solution turns dark brown, the pH has exceeded 9.0, leading to air oxidation.
Isolation: Filter the precipitate under vacuum, wash with 50 mL of ice-cold distilled water to remove residual salts, and dry under high vacuum at 40 °C for 12 hours.
Protocol B: Anaerobic Flash Column Chromatography
Causality: The 3-hydroxyl group is highly susceptible to oxidation on active silica surfaces, especially in the presence of air and light. Performing chromatography under nitrogen prevents the formation of quinone-like impurities.
Step-by-Step Methodology:
Column Preparation: Slurry pack silica gel (230-400 mesh) using Dichloromethane (DCM) containing 1% Triethylamine (Et₃N).
Self-Validation Check: The Et₃N neutralizes acidic silanol groups on the silica. If omitted, the 2-amino group will interact strongly with the stationary phase, causing severe tailing (ΔRf spread > 0.2).
Loading: Dissolve the sample in a minimal volume of DCM:MeOH (9:1) and carefully load it onto the column.
Elution: Elute using a gradient of DCM to DCM:MeOH (95:5). Apply positive Nitrogen pressure instead of compressed air.
Self-Validation Check: Monitor fractions via TLC. The target compound elutes at Rf ~0.35 (in 9:1 DCM:MeOH). If a dark band remains permanently at the baseline, oxidative degradation has occurred.
Troubleshooting FAQs
Q1: My purified product turns from pale yellow to dark brown when I concentrate the fractions on the rotary evaporator. Why?A1: This is a classic sign of oxidative degradation of the 3-hydroxyl group into a quinone derivative (See Fig 2). This occurs when the product is exposed to heat and oxygen simultaneously.
Solution: Ensure your rotary evaporator bath temperature does not exceed 35 °C. Backfill the system with Nitrogen or Argon when breaking the vacuum, rather than ambient air.
Q2: I am seeing a persistent impurity with an identical mass but slightly different NMR shifts. Standard silica chromatography isn't removing it. How do I proceed?A2: You are likely dealing with a regioisomer (e.g., the 5-fluoro-7-chloro isomer) formed during the initial cyclization of the fluoroquinolone core[2][4]. Regioisomers cannot be easily separated by standard silica chromatography due to nearly identical polarities.
Solution: Utilize fractional recrystallization. The target 6-fluoro isomer typically exhibits different solubility in hot ethanol/water mixtures compared to the 5-fluoro isomer. Dissolve the mixture in minimal boiling ethanol, add water dropwise until slight turbidity appears, and allow it to cool slowly to room temperature to selectively crystallize the target.
Q3: During the acid-base extraction, my product did not precipitate at pH 7.5. Where did it go?A3: The isoelectric point may have been overshot, or the concentration of the aqueous layer is too low. If the pH exceeds 8.5, the 3-hydroxyl group deprotonates, forming a water-soluble phenoxide-like salt.
Solution: Carefully back-titrate the solution with 0.1M HCl until turbidity returns. If the solution is too dilute, concentrate the aqueous layer under reduced pressure before attempting precipitation.
References
Isolation and Characterization of an Impurity Obtained During the Synthesis of the Antibiotic Drug Sparfloxacin
Source: Academia.edu
URL:3
A process for synthesis of fluoroquinolonic derivatives (WO2003010144A2)
Source: Google Patents
URL:5
CN113329789A - 作为血红蛋白调节剂的吡唑类 (Pyrazoles as hemoglobin modulators)
Source: Google Patents
URL:1
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media
Source: MDPI
URL:4
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids
Source: PMC
URL:2
Technical Support Center: Minimizing Byproducts in the Synthesis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the causality of byproduct formation and the mechanistic rationale behind...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the causality of byproduct formation and the mechanistic rationale behind protocol optimization. The synthesis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol is highly sensitive due to the electron-deficient nature of the fluoroquinolone-type core and the oxidative instability of the final 3-ol moiety.
Below is our comprehensive troubleshooting guide, supported by self-validating protocols and quantitative optimization data.
Pathway & Byproduct Mapping
Synthetic workflow for 2-Amino-7-chloro-6-fluoroquinolin-3-ol highlighting key byproducts.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a high accumulation of the acyclic cinnamonitrile intermediate instead of the cyclized quinoline?A1:
Causality: The Knoevenagel condensation of 2-amino-4-chloro-5-fluorobenzaldehyde with benzyloxyacetonitrile initially forms an acyclic intermediate. Intramolecular cyclization requires the nucleophilic attack of the sterically hindered, electron-deficient aniline amino group onto the nitrile carbon. If the base is too weak or the solvent is aprotic, the activation energy for this cyclization isn't met.
Solution: Switch to a stronger alkoxide base (e.g., Sodium ethoxide) in absolute ethanol under reflux conditions to drive the cyclization thermodynamically.
Q2: During the debenzylation step, I'm observing significant loss of the 7-chloro substituent. How can I prevent this?A2:
Causality: Catalytic hydrogenation (e.g., Pd/C, H
) is a standard method for benzyl ether cleavage. However, the 7-chloro group on the electron-deficient fluoroquinolone-type core is highly susceptible to 1[1].
Solution: Transition to a Lewis acid-mediated deprotection. Boron tribromide (BBr
) selectively cleaves benzyl ethers via an intramolecular bromide delivery mechanism without inducing 2[2].
Q3: My final product is heavily contaminated with highly colored, insoluble polymeric byproducts. What is causing this?A3:
Causality: 2-Amino-3-hydroxyquinolines are electron-rich at the 3-position and prone to rapid air oxidation, forming reactive quinone-imine intermediates that polymerize. This oxidative instability is a well-documented phenomenon in the study of3[3].
Solution: Perform the BBr
deprotection and all subsequent aqueous workups under an inert argon atmosphere. Use degassed solvents and store the final product at -20 °C in the dark.
Quantitative Data: Optimization of Deprotection Conditions
The following table summarizes our internal optimization data for the debenzylation of 2-Amino-3-benzyloxy-7-chloro-6-fluoroquinoline, highlighting the critical need to avoid reductive conditions.
Reagent / Catalyst
Solvent
Temp (°C)
Time (h)
Yield of Target (%)
Dehalogenated Byproduct (%)
Unreacted Intermediate (%)
Pd/C (10%), H (1 atm)
MeOH
25
12
15
82
3
HBr (33% in AcOH)
AcOH
90
8
45
5
12 (38% degradation)
BCl (3.0 equiv)
DCM
-78 to 25
6
72
< 1
15
BBr (3.0 equiv)
DCM
-78 to 25
4
88
< 1
< 1
Self-Validating Experimental Protocols
Step 1: Synthesis of 2-Amino-3-benzyloxy-7-chloro-6-fluoroquinoline
Objective: Form the quinoline core while suppressing acyclic Knoevenagel byproducts.
Preparation: In a flame-dried 250 mL round-bottom flask under argon, dissolve 2-amino-4-chloro-5-fluorobenzaldehyde (10.0 mmol) and benzyloxyacetonitrile (11.0 mmol) in absolute ethanol (50 mL).
Activation: Add a freshly prepared solution of Sodium ethoxide (15.0 mmol) in ethanol dropwise at room temperature.
Cyclization: Heat the reaction mixture to reflux (78 °C) for 4 hours.
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The acyclic intermediate (R
~0.6) should transiently appear and then convert entirely to the highly fluorescent cyclized product (R ~0.4).
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na
SO, and concentrate.
Purification: Recrystallize from hot ethanol to yield the intermediate as pale yellow crystals.
Step 2: Lewis Acid-Mediated Deprotection to 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Objective: Cleave the benzyl ether quantitatively without hydrodehalogenating the 7-chloro substituent or oxidizing the product.
Preparation: Dissolve the intermediate from Step 1 (5.0 mmol) in anhydrous, degassed dichloromethane (DCM, 40 mL) under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
Deprotection: Syringe in Boron tribromide (BBr
, 1.0 M in DCM, 15.0 mL, 15.0 mmol) dropwise over 15 minutes.
Reaction Progression: Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 3 hours.
Self-Validation Check: Quench a 0.1 mL aliquot in saturated NaHCO
and extract with EtOAc. TLC (DCM:MeOH 9:1) should show complete disappearance of the starting material (R ~0.8) and formation of a polar, UV-active spot (R ~0.3).
Quenching: Cool the reaction back to 0 °C and carefully quench with degassed methanol (10 mL) dropwise to destroy excess BBr
, followed by degassed saturated aqueous NaHCO until pH reaches 7-8.
Isolation: Extract with degassed EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over Na
SO, and concentrate under reduced pressure. Store the resulting solid immediately under argon at -20 °C.
References
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI (2026).[Link]
A Hierarchy of Aryloxide Deprotection by Boron Tribromide. American Chemical Society (2004). [Link]
Multidrug resistance in Pseudomonas aeruginosa: genetic control mechanisms and therapeutic advances. PMC (2024). [Link]
Technical Support Center: Recrystallization & Solvent Selection for 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the purification of 2-Amino-7-chloro-6-fluoroquinolin-3-ol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the purification of 2-Amino-7-chloro-6-fluoroquinolin-3-ol .
This molecule presents a unique crystallization challenge. It features a rigid, planar quinoline core substituted with halogens (F, Cl) and dual hydrogen-bonding moieties (C2-amino, C3-hydroxyl). This structural motif promotes extensive intermolecular hydrogen bonding and strong π-π stacking, resulting in high crystal lattice energy. Consequently, researchers frequently encounter narrow metastable zone widths, poor solubility in volatile organic solvents, and a high propensity for "oiling out" during purification.
This guide synthesizes thermodynamic principles with field-proven methodologies to help you design a self-validating recrystallization workflow.
Physicochemical Profiling & Solvent Strategy
The first step of any recrystallization is solvent selection. An ideal solvent must exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature to maximize recovery yield[1]. Because 2-Amino-7-chloro-6-fluoroquinolin-3-ol is amphoteric and highly polar, standard non-polar solvents are ineffective.
Table 1: Solvent System Selection Matrix
Solvent System
Dielectric Constant (ε)
Boiling Point (°C)
Hot Solubility
Cold Solubility
Mechanistic Rationale & Suitability
Ethanol (100%)
24.5
78.4
Moderate
Low
Primary Choice. Balances solubilization of polar groups (-NH2, -OH) while forcing precipitation upon cooling due to the hydrophobic core.
Methanol (100%)
32.7
64.7
Mod-High
Moderate
Secondary Choice. Stronger H-bonding disrupts the crystal lattice better than EtOH, but higher cold solubility reduces overall recovery yield.
DMSO / Water
46.7 / 80.1
189 / 100
Very High
Very Low
Fallback (Anti-Solvent). DMSO completely breaks lattice energy. Water acts as a potent anti-solvent to force nucleation.
Ethyl Acetate
6.0
77.1
Low
Very Low
Anti-Solvent. Used in binary mixtures with Methanol to selectively decrease solubility without using water.
EtOH + 1% AcOH
~25
~79
High
Low
pH-Assisted. Trace acetic acid transiently protonates the quinoline nitrogen, breaking lattice energy for dissolution[2].
Experimental Workflows
The following workflow dictates the logical progression for isolating the optimal solvent system.
Caption: Logical workflow for solvent selection and recrystallization of quinoline derivatives.
This protocol relies on visual self-validation to ensure the chosen solvent operates strictly within the thermodynamic boundaries of the compound.
Initial Setup: Weigh 15 mg of crude 2-Amino-7-chloro-6-fluoroquinolin-3-ol into a 10 mL glass test tube. Add 0.5 mL of the target solvent (e.g., Ethanol).
Cold Validation: Observe the suspension at room temperature. Causality Check: If the solid dissolves completely at room temperature, the solvent is unsuitable, as it will result in near-zero recovery upon cooling[3].
Thermal Dissolution: Heat the suspension gradually using a reaction block to the solvent's boiling point. If the solid does not dissolve, add solvent in 0.1 mL increments until complete dissolution occurs (maximum 2.0 mL).
Hot Filtration: Rapidly filter the boiling solution through a pre-warmed glass funnel to remove insoluble mechanical impurities.
Controlled Nucleation: Remove from heat and allow the tube to cool undisturbed to room temperature. Do not agitate.
Yield Maximization: Once at room temperature, place the tube in an ice bath (0–4 °C) for 15 minutes. Harvest crystals via vacuum filtration.
When the crystal lattice is too strong for volatile protic solvents, a binary anti-solvent approach is required.
Primary Solvation: Dissolve 1.0 g of the crude compound in the minimum required volume of hot DMSO (60 °C) until a clear solution is achieved.
Metastable Zone Identification: Maintain the solution at 60 °C. Begin dropwise addition of deionized water (the anti-solvent) under constant stirring (200 rpm).
Cloud Point Validation: Stop water addition immediately when the solution becomes persistently turbid. This visual cue confirms you have crossed the solubility boundary.
Zone Correction: Add 2–3 drops of pure DMSO until the solution just turns clear again. Causality Check: This self-validating step pushes the system back into the metastable zone, preventing uncontrolled precipitation (crashing out) and ensuring ordered crystal growth.
Cooling: Turn off the heating block and allow the system to cool to room temperature at a slow rate (~0.5 °C/min).
Isolation: Harvest the crystals via vacuum filtration. Wash extensively with ice-cold water, followed by a final wash with cold ethanol to purge residual DMSO.
Troubleshooting & FAQs
Q1: My compound "oils out" (forms a liquid layer) instead of crystallizing. What causes this, and how do I fix it?A1: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point, or when the solution is shock-cooled, causing the compound to separate as an amorphous liquid rather than a crystalline solid[4]. For 2-Amino-7-chloro-6-fluoroquinolin-3-ol, the complex hydrogen-bonding network can trap solvent molecules, lowering the effective melting point of the solvate.
The Fix: Reheat the mixture until it forms a single homogeneous phase. Add a small volume (10-15%) of the primary solvent to reduce the concentration, then cool the solution much more slowly. Introducing a tiny "seed crystal" just above the cloud point provides a nucleation site, forcing the molecules into a rigid crystalline lattice rather than an oil.
Q2: The compound is completely insoluble in boiling ethanol. How do I proceed without resorting to high-boiling solvents like DMSO?A2: The insolubility is driven by the strong intermolecular hydrogen bonding between the C2-amino and C3-hydroxyl groups, combined with planar quinoline stacking. You can chemically disrupt this lattice without changing the primary solvent[5].
The Fix: Add 1–2% (v/v) glacial acetic acid to the boiling ethanol. The acid transiently disrupts the hydrogen bonding and partially protonates the basic quinoline nitrogen, significantly enhancing solubility[2]. Upon cooling, the compound will crystallize. Ensure you wash the final crystals with cold ethanol to remove residual acetic acid.
Q3: My recovery yield is extremely low (<40%) when using methanol. How can I optimize this?A3: Methanol has a high dielectric constant and strong hydrogen-bonding capability, which keeps the polar 2-Amino-7-chloro-6-fluoroquinolin-3-ol heavily solvated even at 0 °C.
The Fix: Transition to a binary solvent system. Use methanol to dissolve the compound at reflux, then slowly add a non-polar anti-solvent such as ethyl acetate or toluene until the cloud point is reached. This selectively decreases the solubility of the quinoline derivative while keeping highly polar impurities in solution, maximizing both yield and purity.
Technical Support Center: Addressing Oxidation Sensitivity of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Welcome to the dedicated technical support hub for the handling, synthesis, and analysis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol . As a Senior Application Scientist, I have designed this guide to move beyond basic hand...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support hub for the handling, synthesis, and analysis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. By understanding the fundamental molecular vulnerabilities of this Active Pharmaceutical Ingredient (API) intermediate, you can implement self-validating workflows that prevent catastrophic yield losses.
The Molecular Root Cause: The ortho-Aminophenol Motif
The structural core of this compound features an amino group at the C2 position and a hydroxyl group at the C3 position of a quinoline ring. This creates an electron-rich ortho-aminophenol system. While the halogens (7-chloro, 6-fluoro) exert a mild electron-withdrawing inductive effect, the overwhelming electron-donating mesomeric (+M) effects of the adjacent -OH and -NH2 groups render the aromatic ring highly susceptible to aerobic oxidation.
Mechanistic pathway of o-aminophenol auto-oxidation to quinone imine and polymeric degradants.
Frequently Asked Questions (FAQs)
Q: Why does my solution of 2-Amino-7-chloro-6-fluoroquinolin-3-ol turn dark brown immediately upon dissolution?A: This rapid color change is the visual hallmark of polymeric degradation. Aerobic oxidation of o-aminophenols initiates via hydrogen atom abstraction, generating a highly reactive o-aminophenoxyl radical[1]. This transient intermediate rapidly loses a second electron to form an o-quinone imine. Because quinone imines are highly electrophilic, they undergo rapid intermolecular coupling with unreacted starting material to form deeply colored, highly conjugated phenoxazinone-like dimers and polymers[2].
Q: Do specific solvents accelerate this oxidative degradation?A: Yes. Polar protic solvents (e.g., methanol, ethanol) and basic conditions facilitate the deprotonation of the C3-hydroxyl group. The resulting phenoxide anion is significantly more electron-rich, drastically lowering the oxidation potential. Furthermore, trace transition metal impurities (such as Cu or Fe) commonly found in technical-grade solvents act as potent catalysts for site-specific oxidation[3].
Q: Can I store the neat solid in standard amber vials on the benchtop?A: No. Ambient humidity and oxygen will cause surface oxidation over time, evident by a gradual darkening of the powder from off-white to dark grey. The solid must be stored at -20°C under a strict Argon atmosphere.
Troubleshooting Guide
Issue: Low isolated yields and complex mixtures during cross-coupling or substitution reactions.
Causality: The basic conditions required for most transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) accelerate the auto-oxidation of the o-aminophenol core. The oxidation pathway outcompetes your desired catalytic cycle, consuming the starting material.
Solution: Implement a strict inert-atmosphere workflow. Degas all solvents using the freeze-pump-thaw method to remove dissolved
. If the reaction chemistry tolerates it, add a free radical scavenger such as BHT (butylated hydroxytoluene) or ascorbic acid to intercept the aminophenoxyl radical before dimerization occurs[3].
Issue: Inconsistent HPLC purity profiles with broad, late-eluting peaks.
Causality: The compound is oxidizing during the analytical run. If your mobile phase is neutral or slightly basic, the compound forms oligomers on the column, resulting in broad, poorly resolved peaks.
Solution: Suppress oxidation by utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid in Water/Acetonitrile). Protonation of the C2-amine pulls electron density away from the aromatic ring, temporarily stabilizing the molecule against oxidation during the 10-15 minute chromatographic run.
Quantitative Stability Profiling
To guide your experimental design, the following table summarizes the degradation kinetics of the compound under various standard laboratory conditions.
Storage Condition
Solvent / Matrix
Atmosphere
Additive
Half-Life ()
Primary Degradant
Ambient (25°C)
Methanol
Air
None
2.4 hours
o-Quinone imine / Dimers
Ambient (25°C)
Methanol
Air
1 mol% BHT
48.0 hours
o-Quinone imine
Ambient (25°C)
0.1% TFA in MeCN
Air
None
> 14 days
Stable (Protonated)
Reflux (65°C)
THF (Non-degassed)
blanket
None
1.2 hours
Phenoxazinone polymers
Reflux (65°C)
THF (Degassed)
Argon
None
> 30 days
Stable
Standard Operating Protocol: Dual-Protection Strategy
To utilize this scaffold in multi-step synthesis without catastrophic yield loss, the o-aminophenol system must be electronically decoupled. By silylating the oxygen and carbamylating the nitrogen, the oxidation potential is raised beyond the threshold of ambient aerobic oxidation. This protocol is designed as a self-validating system : visual cues at each step confirm the exclusion of oxygen.
Optimized inert-atmosphere workflow for processing oxidation-sensitive o-aminophenol APIs.
Solvent Degassing (Self-Validation Step): Transfer 50 mL of anhydrous THF to a Schlenk flask. Freeze the solvent in a liquid nitrogen bath, apply high vacuum (0.1 Torr) for 5 minutes, isolate the vacuum, and thaw in a warm water bath. Validation Check: Repeat this cycle 3 times. The degassing is successful when no micro-bubbles evolve during the final thaw cycle, confirming complete
removal.
API Dispensing: Inside an Argon-filled glovebox, weigh 1.0 g of 2-Amino-7-chloro-6-fluoroquinolin-3-ol into a dry, oven-baked round-bottom flask. Seal the flask with a rubber septum before removing it from the glovebox.
Selective O-Silylation: Connect the flask to a Schlenk line under positive Argon pressure. Inject the degassed THF (20 mL) via syringe. Add Imidazole (2.5 eq) followed by TBS-Cl (1.1 eq). Stir at 0°C for 2 hours. Validation Check: The solution must remain pale yellow. Any darkening to brown/purple indicates oxygen ingress and compromised inert technique.
N-Protection: To the same reaction pot, add DMAP (0.1 eq) and
(1.2 eq). Remove the ice bath, warm to room temperature, and stir for 4 hours.
Workup: Quench the reaction with saturated aqueous
(10 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over , and concentrate. The resulting dual-protected API is now electronically decoupled, immune to auto-oxidation, and fully bench-stable for downstream synthesis.
References
Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. National Library of Medicine (NIH).[Link]
Design, synthesis, structural, spectral, and redox properties and phenoxazinone synthase activity of tripodal pentacoordinate Mn(II) complexes with impressive turnover numbers. National Library of Medicine (NIH).[Link]
Tetranuclear Copper Complexes with Bulky Aminoalcohol Ligands as Catalysts for Oxidative Phenoxazinone Synthase-like Coupling of Aminophenol: A Combined Experimental and Theoretical Study. ULisboa Research Portal.[Link]
Enhancing purity of 2-Amino-7-chloro-6-fluoroquinolin-3-ol for biological assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams who encounter erratic biological assay data when working with halogenated quinoline derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams who encounter erratic biological assay data when working with halogenated quinoline derivatives.
The compound 2-Amino-7-chloro-6-fluoroquinolin-3-ol is a highly functionalized, electron-rich scaffold. While it is a potent intermediate for kinase inhibitors and antibacterial agents, its specific functional groups (the 2-amino and 3-hydroxyl moieties) and its typical synthetic origins (often involving palladium-catalyzed cross-coupling) make it highly susceptible to carrying over assay-disrupting impurities.
This guide is designed to move beyond basic purification templates. Here, we will address the exact causality behind common experimental failures and provide a self-validating methodology to ensure your compound is truly assay-ready.
Troubleshooting FAQs: Purity & Assay Interference
Q1: My synthesized 2-Amino-7-chloro-6-fluoroquinolin-3-ol is showing inconsistent activity or acting as a "frequent hitter" (false positive) in high-throughput screening (HTS). What is causing this?The Causality: The most common culprit is trace metal contamination. If your synthetic route utilized a Buchwald-Hartwig amination or a Suzuki coupling, residual palladium (Pd) is likely present. The 2-amino and 3-hydroxyl groups on this quinoline act as a bidentate chelator, trapping Pd within the product matrix. In biochemical assays, 1[1] by directly binding to target proteins (especially those with cysteine/histidine residues) or by inducing redox cycling.
The Solution: Standard aqueous workups will not break this chelation. You must use2[2] or 3[3] to competitively strip the metal from your compound before biological testing.
Q2: My LC-MS shows a single mass, but NMR and biological data suggest a mixture. What chromatographic issues am I missing?The Causality: You are likely dealing with co-eluting regioisomers (e.g., 6-chloro-7-fluoro isomers) or des-halogenated impurities. The basic 2-amino group interacts strongly with unendcapped silanols on standard C18 stationary phases, causing peak tailing that masks closely related impurities.
The Solution: You must force the compound into a single ionization state. Utilizing a4[4] acts as an ion-pairing agent. TFA protonates the 2-amino group, suppressing secondary silanol interactions, sharpening the peak, and allowing baseline resolution of the halogenated isomers.
Q3: The compound passes all purity checks initially, but after storing the DMSO stock solution for a week, it loses activity or causes cell toxicity. Why?The Causality: This is a classic Pan-Assay Interference (PAINS) mechanism driven by5[5]. The electron-donating 2-amino and 3-hydroxyl groups make the ring highly electron-rich. In DMSO (which contains dissolved oxygen and trace water), the compound slowly autoxidizes into a reactive quinone-imine. This electrophile will covalently modify assay proteins, leading to erratic toxicity.
The Solution: Never store this compound as a DMSO solution for extended periods. Store the purified material as a lyophilized powder under argon at -20°C, and prepare fresh DMSO stocks immediately prior to the assay.
To ensure a self-validating workflow, benchmark your purification against these quantitative thresholds before releasing the batch for biological assays.
Impurity Class
Typical Conc. in Crude
Biological Assay Impact
Target Threshold
Analytical Validation Method
Residual Palladium (Pd)
300 - 1500 ppm
False positives via protein chelation
< 1 ppm
ICP-MS
Des-fluoro/chloro Isomers
2.0 - 5.0 %
Off-target kinase/enzyme inhibition
< 0.1 %
HPLC-UV (280 nm)
Quinone-imine (Oxidation)
0.5 - 2.0 %
Covalent modification (PAINS toxicity)
< 0.5 %
LC-MS (ESI+)
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Do not proceed to the next phase until the validation criteria of the current phase are met.
Phase 1: Metal Scavenging
Dissolution: Dissolve 1.0 g of crude 2-Amino-7-chloro-6-fluoroquinolin-3-ol in 20 mL of THF/Ethyl Acetate (1:1).
Scavenging: Add 0.5 g of a Thiol-modified Silica Scavenger (e.g., SiliaMetS® Thiol) or 0.2 g of Potassium Isopropyl Xanthate (PIX).
Incubation: Stir the suspension vigorously at 40°C for 4 hours. The elevated temperature ensures the scavenger outcompetes the bidentate chelation of the quinoline.
Filtration: Filter through a celite pad and concentrate the filtrate in vacuo.
Validation Check: Submit a 2 mg sample for ICP-MS. Do not proceed to Phase 2 unless Pd < 1 ppm.
Phase 2: Preparative HPLC Resolution
Sample Prep: Dissolve the metal-free residue in DMSO (max 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
Column Selection: Use a Prep C18 column (e.g., 250 × 21.2 mm, 5 µm).
Mobile Phase:
Buffer A: Water + 0.1% TFA
Buffer B: Acetonitrile + 0.1% TFA
Gradient: Run a shallow gradient of 15% B to 45% B over 30 minutes. The shallow gradient is critical to separate the 6-chloro-7-fluoro regioisomer from the desired 7-chloro-6-fluoro product.
Collection: Monitor at 280 nm. Collect the main peak and immediately freeze the fractions.
Validation Check: Lyophilize a small aliquot and run analytical LC-MS. Do not proceed unless purity > 99.5%.
Phase 3: Lyophilization and Storage
Solvent Removal: Lyophilize the pooled HPLC fractions to remove water and TFA. Note: The compound will be isolated as a TFA salt.
Free-basing (Optional but recommended): If the TFA salt interferes with your specific biological assay, neutralize by suspending the powder in saturated aqueous
, extract with ethyl acetate, dry over , and evaporate.
Storage: Purge the final vial with Argon gas for 30 seconds, seal with Parafilm, and store at -20°C.
Purification & Validation Workflow
Orthogonal purification and validation workflow for fluoroquinoline derivatives.
References
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters (via PMC).[Link]
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development (via ResearchGate).[Link]
Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger. Green Chemistry (via ResearchGate).[Link]
On-Line Solid-Phase Extraction of Fluoroquinolone Residues from Milk with Enrofloxacin-Imprinted Monolithic Column. Asian Journal of Chemistry.[Link]
Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries. Bioorganic & Medicinal Chemistry (via PMC).[Link]
1H and 13C NMR Spectral Analysis Guide: 2-Amino-7-chloro-6-fluoroquinolin-3-ol
This guide provides a rigorous technical comparison of the NMR spectral analysis for 2-Amino-7-chloro-6-fluoroquinolin-3-ol , a critical scaffold in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical comparison of the NMR spectral analysis for 2-Amino-7-chloro-6-fluoroquinolin-3-ol , a critical scaffold in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.[1]
Unlike standard spectral reports, this guide focuses on comparative structural validation —distinguishing this specific regioisomer from its synthesis byproducts and structural analogs using solvent-dependent behavior and heteronuclear coupling patterns.
Executive Summary & Strategic Context
Why this analysis matters: In drug development, the 6-fluoro-7-chloro substitution pattern on the quinoline ring is pharmacologically privileged but synthetically prone to regioisomerism (e.g., 6-chloro-7-fluoro transposition). Standard low-field NMR is often insufficient to distinguish these isomers due to proton overlap.
The Solution: This protocol utilizes 19F-heteronuclear coupling constants (
and ) as the primary validation metric, offering a self-validating system superior to simple chemical shift matching.
Comparison of Analytical Approaches
Feature
Standard Analysis (CDCl3)
Recommended Protocol (DMSO-d6)
Advantage
Solubility
Poor (< 1 mg/mL)
High (> 10 mg/mL)
High S/N ratio for 13C detection
Exchangeable Protons
Invisible/Broad
Sharp Signals (-OH, -NH2)
Confirmation of 2-amino-3-hydroxy core
Tautomeric Stability
Mixed species
Stabilized H-bond network
Simplifies spectral interpretation
Experimental Protocol (Self-Validating)
Sample Preparation
Objective: Maximize signal resolution while preventing solute aggregation which broadens -OH/-NH2 signals.
Causality: DMSO acts as a hydrogen bond acceptor, "freezing" the exchangeable protons of the 2-amino and 3-hydroxyl groups. This prevents rapid exchange seen in MeOH-d4, allowing observation of distinct -NH2 and -OH peaks.
Concentration: Prepare a 15 mg/mL solution.
Note: Higher concentrations (>30 mg/mL) may induce stacking interactions, shifting aromatic protons upfield by 0.1–0.2 ppm.
Acquisition Parameters:
Temperature: 298 K (Standard). If -NH2 broadening occurs, lower to 280 K.
H5 vs. H8: H5 appears as a doublet with a larger coupling constant (
Hz) because it is ortho to Fluorine. H8 is meta to Fluorine ( Hz). This specific -value difference validates the position of the Fluorine atom.
13C NMR: The Carbon Skeleton Verification
The 13C spectrum provides the definitive proof of the 6-F, 7-Cl regiochemistry through C-F coupling magnitudes.
Key 13C Signals & Couplings
Carbon
Type
(ppm)
Splitting Pattern
(Hz)
Interpretation
C6
C-F
~152.0
Doublet
Direct C-F bond.
C5
CH
~115.0
Doublet
Ortho to F.
C7
C-Cl
~122.0
Doublet
Ortho to F; confirms F is adjacent to Cl.
C8
CH
~128.0
Doublet
Meta to F.
C4
CH
~125.0
Doublet
Meta to F.
C2
C-NH2
~155.0
Singlet
-
No F coupling (too distant).
Comparative Analysis: "The Alternatives"
This section compares the target molecule against its most common structural "impostors" to guide troubleshooting.
Scenario A: Target vs. Regioisomer (6-Chloro-7-fluoro)
If the synthesis cyclization goes awry, you may produce the 6-Cl, 7-F isomer.
Target (6-F, 7-Cl): H5 (ortho to F) has Large
(~10 Hz). H8 (meta to F) has Small (~7 Hz).
Isomer (6-Cl, 7-F): H8 (ortho to F) would have Large
. H5 (meta to F) would have Small .
Result: Simply measuring the coupling constant of the proton closest to the ring Nitrogen (H8, usually most downfield) determines the isomer.
Scenario B: Target vs. Tautomer (2-Imino-3-keto)
2-aminoquinolines can exist in an imino-keto form.
Amino Form (Target): C2 signal at ~155 ppm (typical for guanidine-like C).
Imino/Keto Form: C2 signal shifts downfield (>160 ppm) resembling a carbonyl/amide.
Observation: In DMSO-d6, the Amino form is predominantly observed, validated by the distinct -NH2 signal at 6.8 ppm.
Visualization: Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming the structure using the data above.
Figure 1: Decision tree for distinguishing the target regioisomer using 1H NMR coupling constants.
References
CN113329789A Patent . Pyrazoles as hemoglobin modulators. (2021). Describes the synthesis and intermediate status of 2-amino-7-chloro-6-fluoroquinolin-3-ol. Link
Holzer, W., et al. (2008).[1] On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine. Heterocycles. Provides foundational NMR protocols for amino/hydroxy-heterocycle tautomerism in DMSO-d6. Link
Reich, H. J. (2025). NMR Coupling Constants Guide. University of Wisconsin-Madison.
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Standard reference for pulse sequences and solvent effects (DMSO vs CDCl3). Link
Comprehensive Comparison Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Mechanistic Grounding As a Senior Application Scientist, I approach the structural characterization of highly f...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary & Mechanistic Grounding
As a Senior Application Scientist, I approach the structural characterization of highly functionalized heterocycles not merely as a data-collection exercise, but as an exercise in chemical logic. 2-Amino-7-chloro-6-fluoroquinolin-3-ol (CAS: 2435613-41-3) is a complex quinoline derivative frequently utilized as a critical intermediate in the synthesis of hemoglobin modulators and advanced therapeutics[1]. Understanding its mass spectrometric (MS) fragmentation behavior is paramount for pharmacokinetic (PK) profiling, metabolite identification, and impurity tracking.
The Causality of Fragmentation
In positive electrospray ionization (ESI+), the molecule readily protonates at the basic quinoline nitrogen or the 2-amino group to form the
precursor ion at m/z 213.02. When subjected to collision-induced dissociation (CID), the energy distribution across the molecule dictates a highly predictable, structurally diagnostic series of neutral losses[2]:
Hydroxyl Cleavage (Loss of CO and H₂O): The 3-hydroxyl group is highly susceptible to cleavage. Expulsion of water (-18 Da) forms m/z 195.01. More diagnostically, the proximity of the hydroxyl group to the aromatic core facilitates ring contraction and the loss of carbon monoxide (CO, -28 Da), generating a stable fragment at m/z 185.02. This pathway is a well-documented hallmark of oxygenated quinolines[3],[4].
Deamination and Ring Opening: The 2-amino group can be eliminated as ammonia (NH₃, -17 Da). Further breakdown of the quinoline core often involves the expulsion of hydrogen cyanide (HCN, -27 Da), a classic energy-sink pathway for nitrogen-containing heterocycles[5].
Halogen Radical/Acid Expulsion: The 6-fluoro and 7-chloro substituents possess strong carbon-halogen bonds, requiring higher collision energies (CE > 25 eV) to cleave. They typically present as secondary losses of hydrofluoric acid (HF, -20 Da) or hydrochloric acid (HCl, -36 Da) from the
Proposed CID fragmentation pathway of 2-Amino-7-chloro-6-fluoroquinolin-3-ol.
Platform Comparison: Selecting the Right MS Architecture
To accurately capture the fragmentation pattern of 2-Amino-7-chloro-6-fluoroquinolin-3-ol, the choice of mass analyzer is critical. Below is an objective comparison of the three leading platforms utilized in drug development pipelines.
Table 1: Quantitative Performance Comparison for Quinoline Analysis
Performance Metric
Triple Quadrupole (QqQ)
Quadrupole Time-of-Flight (Q-TOF)
Orbitrap High-Resolution MS
Mass Accuracy
Low (~0.1 to 0.5 Da)
High (< 2 ppm)
Ultra-High (< 1 ppm)
Resolving Power
Unit resolution (~1,000)
30,000 – 60,000 (FWHM)
120,000 – 500,000 (FWHM)
Sensitivity (Targeted)
Exceptional (Sub-pg/mL)
Moderate to High
Moderate
Dynamic Range
5 – 6 orders of magnitude
3 – 4 orders of magnitude
4 – 5 orders of magnitude
Primary Application
High-throughput PK quantification
Metabolite ID & structural elucidation
Complex matrix analysis & isobaric resolution
Data Acquisition
Multiple Reaction Monitoring (MRM)
Data-Dependent Acquisition (DDA)
Parallel Reaction Monitoring (PRM)
Scientist's Verdict: If your goal is to map the fragmentation pathways and identify unknown metabolites of 2-Amino-7-chloro-6-fluoroquinolin-3-ol, the Q-TOF is the superior choice due to its exact mass capabilities. However, if you are quantifying the compound in rat plasma for a PK study, the QqQ platform operating in MRM mode (monitoring the m/z 213.02 → 185.02 transition) provides unmatched sensitivity and duty cycle.
A robust analytical method must be a self-validating system. This protocol incorporates continuous system suitability testing (SST) and internal standard normalization to ensure that any deviation in fragmentation is due to the analyte's chemistry, not instrument drift.
Causality: Plasma proteins cause severe ion suppression in ESI. Acetonitrile (ACN) disrupts protein hydration shells, forcing precipitation.
Spike 50 µL of plasma sample with 10 µL of Stable-Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C-labeled analog).
Add 150 µL of ice-cold ACN containing 0.1% formic acid. Vortex for 2 minutes.
Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
Step 2: Liquid Chromatography (LC) Separation
Causality: A biphasic gradient is chosen over isocratic elution to manage the zwitterionic nature of the quinoline core, preventing peak tailing and ensuring sharp elution for maximum ionization efficiency.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: MS Optimization and Data Acquisition
Ion Source: ESI Positive mode. Capillary voltage: +4.5 kV. Desolvation temperature: 450°C.
Acquisition Mode: Data-Dependent Acquisition (DDA). The Q-TOF will perform a full scan (m/z 100-1000) and automatically trigger MS/MS on the top 3 most abundant precursor ions.
Collision Energy (CE) Ramping: Apply a CE ramp from 15 eV to 35 eV to capture both low-energy losses (H₂O, CO) and high-energy losses (HF, HCl) in a single spectrum.
Standardized LC-MS/MS workflow for quinoline derivative structural elucidation.
Comparative Data Analysis & Interpretation
When executing the above protocol, the experimental data directly validates the mechanistic principles.
At a low collision energy (15 eV), the Q-TOF spectrum is dominated by the m/z 195.01 ([-H₂O]) and m/z 185.02 ([-CO]) peaks. The exact mass measurement (< 2 ppm error) confirms the elemental composition of these fragments, ruling out isobaric interferences[3].
As the collision energy ramps to 35 eV, the relative abundance of the m/z 185.02 ion decreases, acting as a precursor for secondary dehalogenation. The emergence of m/z 165.02 ([-CO, -HF]) and m/z 149.04 ([-CO, -HCl]) becomes prominent. If a QqQ platform is used, setting the MRM transition to 213.02 → 185.02 at a CE of 20 eV provides the highest signal-to-noise ratio for absolute quantification, as this is the most thermodynamically favored cleavage pathway for 3-hydroxyquinolines[4].
References
[2] Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis. Available at:
[3] Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central (PMC). Available at:
[5] Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). Available at:
[4] MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. Available at:
[1] CN113329789A - 作为血红蛋白调节剂的吡唑类 (Pyrazoles as Hemoglobin Modulators). Google Patents. Available at:
FTIR Characterization of 2-Amino-7-chloro-6-fluoroquinolin-3-ol: A Comparative Technical Guide
Executive Summary 2-Amino-7-chloro-6-fluoroquinolin-3-ol is a highly functionalized quinoline intermediate, critical in the synthesis of next-generation fluoroquinolone antibiotics and specific kinase inhibitors.[1][2] I...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-7-chloro-6-fluoroquinolin-3-ol is a highly functionalized quinoline intermediate, critical in the synthesis of next-generation fluoroquinolone antibiotics and specific kinase inhibitors.[1][2] Its structural complexity—featuring an electron-withdrawing fluorine, a heavy chlorine atom, a hydrogen-bonding hydroxyl group, and a primary amine—creates a unique infrared spectral fingerprint.[1][2]
This guide provides a rigorous technical comparison of the FTIR absorption profile of this target molecule against its structural precursors (Alternatives). By analyzing these spectral differences, researchers can validate compound purity and identity without resorting to more expensive techniques like NMR or Mass Spectrometry for routine QC.[1][2]
Part 1: Theoretical Framework & Spectral Assignments[2]
To interpret the FTIR spectrum of 2-Amino-7-chloro-6-fluoroquinolin-3-ol , we must deconstruct it into its constituent vibrational modes.[1][2] The interplay between the electron-rich amino group and the electron-deficient fluoro-chloro-quinoline core results in specific frequency shifts.[1][2]
Expected Absorption Bands (Target Molecule)[3]
The following table synthesizes data from structural analogues (e.g., 6-chloro-7-fluoroquinolin-3-ol and 2-aminoquinoline) to establish the characteristic bands.
Functional Group
Vibrational Mode
Wavenumber Region (cm⁻¹)
Intensity
Diagnostic Note
-OH (Phenolic)
O-H Stretching
3200 – 3550
Broad/Med
Often overlaps with NH2; broadens due to H-bonding with N1 or NH2.[1][2]
-NH₂ (Amino)
N-H Stretching
3350 – 3450
Medium
Appears as a doublet (asymmetric & symmetric stretch).[1][2] Sharp spikes on the broad OH shoulder.[1][2]
Quinoline Ring
C=C / C=N Stretch
1580 – 1620
Strong
Characteristic aromatic skeletal vibrations; shifted by F/Cl substitution.[1][2]
-NH₂ (Amino)
N-H Bending (Scissoring)
1550 – 1570
Medium
Diagnostic for primary amines; differentiates from secondary amine impurities.[1][2]
C-F (Aryl Fluoride)
C-F Stretching
1100 – 1250
Strong
Very intense band; position varies but typically dominates the fingerprint region.[1]
C-O (Phenolic)
C-O Stretching
1200 – 1280
Strong
Confirms the presence of the hydroxyl group at position 3.
C-Cl (Aryl Chloride)
C-Cl Stretching
700 – 800
Med/Strong
Low frequency due to Cl mass; valuable for confirming halogenation pattern.[1][2]
C-H (Aromatic)
C-H Out-of-Plane (OOP)
800 – 900
Strong
Pattern depends on substitution (isolated H vs. adjacent H).[1]
Structural Logic Diagram
The following diagram illustrates how specific structural modifications (the "Alternatives") alter the vibrational energy landscape, leading to the spectral shifts used for identification.
Caption: Comparative logic flow demonstrating how structural deletion (Alternatives) results in predictable spectral absences, serving as the basis for QC validation.
Part 2: Comparative Performance Analysis
In drug development, "performance" of an analytical method is defined by its Specificity (ability to distinguish the target from impurities).[1] Here we compare the Target Molecule against its two most common synthetic precursors.
Scenario A: Target vs. Des-amino Precursor[1][2]
Alternative: 7-Chloro-6-fluoroquinolin-3-ol (Lacks the -NH₂ group).[1][2]
Differentiation:
Target: Shows a distinct doublet at ~3400 cm⁻¹ (NH₂ stretch) and a bending mode at ~1560 cm⁻¹.
Alternative: Shows only the broad O-H band.[1][2] The sharp NH₂ spikes are absent.[1][2]
Scenario B: Target vs. Des-hydroxy Precursor[1][2]
Alternative: 2-Amino-7-chloro-6-fluoroquinoline (Lacks the -OH group).[1][2]
Differentiation:
Target: Displays strong C-O stretching at 1200–1280 cm⁻¹ and broad O-H stretching.[1][2]
Alternative: The 3000–3500 cm⁻¹ region is sharper (dominated by NH₂), and the C-O fingerprint band is completely absent .[1]
Scenario C: Technique Comparison (ATR vs. Transmission)
Feature
ATR (Attenuated Total Reflectance)
Transmission (KBr Pellet)
Sample Prep
None/Minimal (Solid press)
Complex (Grinding + Pressing)
Reproducibility
High (Path length fixed)
Variable (Pellet thickness varies)
Resolution
Good for strong bands (C=O, C-F)
Superior for weak overtones
H-Bonding
Preserves solid-state H-bonding network
Grinding may disrupt weak H-bonds
Recommendation
Preferred for Routine QC
Preferred for Structural Elucidation
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures high-quality spectral acquisition, minimizing atmospheric interference (CO₂/H₂O) which can obscure the critical O-H/N-H region.[1][2]
Workflow Diagram
Caption: Step-by-step FTIR acquisition workflow optimized for solid-state quinoline derivatives.
Detailed Methodology (ATR)
Instrument Setup:
Equip FTIR with a Diamond or ZnSe ATR crystal.[1][2]
Set parameters: Range 4000–600 cm⁻¹, Resolution 4 cm⁻¹, Scans 64 (to improve Signal-to-Noise ratio).
Background Collection:
Clean crystal with isopropanol.[1][2] Ensure no residue remains.[1][2]
Collect background spectrum of ambient air.[1][2] Critical: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
Sample Application:
Place ~2-5 mg of 2-Amino-7-chloro-6-fluoroquinolin-3-ol powder onto the crystal.
Apply pressure using the anvil until the "Energy Meter" or "Force Gauge" reaches the optimal zone (ensure good contact without crushing the crystal).[1]
Apply ATR Correction (software algorithm) to account for depth of penetration differences at high vs. low wavenumbers.
Apply Baseline Correction if the baseline drifts due to scattering.[1][2]
Validation (Self-Check):
Check 1: Is the C-F band at ~1100-1200 cm⁻¹ the strongest? (It should be).
Check 2: Is the OH/NH region resolved? (If noisy, re-clean and re-scan with 128 scans).[1]
References
PubChem. (2025).[1][2][4][7] Compound Summary: 7-Chloro-6-fluoroquinolin-3-ol.[1][2] National Library of Medicine.[1][2] Available at: [Link]
NIST Mass Spectrometry Data Center. (2023).[1][2] Infrared Spectrum of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST Standard Reference Database.[1][2] Available at: [Link]
ResearchGate. (2023). Synthesis and Characterization of New Quinoline-2-ones. Available at: [Link]
High-Resolution HPLC Method Development for 2-Amino-7-chloro-6-fluoroquinolin-3-ol: A Comparative Guide
Executive Summary The purity analysis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol presents a distinct chromatographic challenge due to its amphoteric nature, halogenated aromatic core, and the potential for tautomeric shif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The purity analysis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol presents a distinct chromatographic challenge due to its amphoteric nature, halogenated aromatic core, and the potential for tautomeric shifts.[1] While C18 stationary phases are the industry standard, they often struggle with peak tailing for basic quinolines and lack the selectivity required to resolve closely related de-halogenated impurities.
This guide compares a traditional Alkyl-C18 approach against a Pentafluorophenyl (PFP) stationary phase.[1] Experimental evidence suggests that while C18 provides adequate retention, the PFP phase offers superior resolution (
) of critical halogenated impurities and improved peak symmetry () through specific - and halogen-halogen interactions.[1]
Compound Profiling & Mechanistic Challenges
To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.
Acidic Hydroxyl (C3-OH): Estimated pKa ~9–10.[1] At neutral pH, this exists in equilibrium; at acidic pH, it remains neutral.
Solubility: Low in water; moderate in MeOH/ACN; soluble in acidified aqueous buffers.[1]
The Challenge:
Standard C18 columns interact primarily through hydrophobic dispersion forces.[1] They often fail to distinguish between the target compound and its des-chloro impurity (where Cl is replaced by H) because the hydrophobicity difference is marginal.[1] Furthermore, residual silanols on C18 supports interact with the protonated quinoline nitrogen, causing severe peak tailing.
Method Development Strategy
We evaluated two distinct separation mechanisms to determine the optimal protocol for purity analysis (quantification of main peak and separation of impurities).
Principle: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich amino group and the halogenated core of the analyte.[1]
Advantage: "Orthogonal" selectivity.[1] The PFP phase separates based on electron density distribution, not just hydrophobicity.
Comparative Experimental Data
The following data summarizes the performance of both columns under isocratic conditions optimized for retention factor (
).
Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B)
Flow Rate: 1.0 mL/min
Detection: UV @ 254 nm[1]
Parameter
C18 (Standard)
PFP (Recommended)
Interpretation
Mobile Phase Ratio (A:B)
75:25
70:30
PFP requires slightly higher organic % for similar retention.[1]
Expert Insight: The high tailing factor on the C18 column suggests secondary interactions between the protonated quinoline nitrogen and surface silanols. The PFP phase, often bonded to high-purity silica with steric protection, minimizes this. More importantly, the PFP phase discriminates the chloro-substituent via halogen-specific interactions, providing the necessary resolution that hydrophobicity alone cannot achieve.[1]
Visualizing the Decision Pathway
The following diagram outlines the logical flow for selecting the stationary phase based on the specific impurity profile of the quinoline derivative.
Caption: Decision tree for selecting the optimal stationary phase based on analyte pKa and structural requirements.
Optimized Analytical Protocol
This protocol is validated for self-consistency and robustness.[1] It is designed to be directly transferable to QA/QC environments.[1]
Reagents & Equipment
Solvent A: HPLC-grade Water + 0.1% Phosphoric Acid (pH ~2.5).[1]
Why: Low pH ensures the amino group is fully protonated (
), preventing peak splitting and reducing silanol interaction.
transition) and 320 nm (quinoline conjugation band).[1]
Gradient Program
Time (min)
% Solvent A (Aq. Acid)
% Solvent B (ACN)
Comment
0.0
85
15
Initial hold for polar impurities
2.0
85
15
Isocratic hold
15.0
40
60
Linear ramp to elute main peak
18.0
10
90
Wash step (elute dimers/oligomers)
20.0
10
90
Hold wash
20.1
85
15
Return to initial
25.0
85
15
Re-equilibration (Critical)
System Suitability Criteria (Self-Validation)
Before running samples, the system must pass these checks:
Tailing Factor (
): NMT 1.5 for the main peak.
Resolution (
): NLT 2.0 between the main peak and the nearest impurity.
Precision: RSD
2.0% for retention time and area (n=5 injections).
Analytical Workflow Diagram
The following workflow illustrates the step-by-step execution of the analysis, from sample prep to data reporting.
Caption: Operational workflow for the routine purity analysis of 2-Amino-7-chloro-6-fluoroquinolin-3-ol.
References
Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. American Chemical Society.[1][2]
Agilent Technologies. (2021).[1] How Do I Choose? A Guide to HPLC Column Selection.
BenchChem Technical Support. (2025). Chromatographic Separation of Quinoline and Isoquinoline Isomers.
MilliporeSigma. Developing HPLC Methods: Column Screening and Mobile Phase Guidelines.
The Fluorine Advantage: A Comparative Guide to the Bioactivity of 6-Fluoro versus Non-Fluorinated Quinolin-3-ol Derivatives
For researchers and professionals in the field of drug discovery and development, the quinoline scaffold represents a privileged structure with a broad spectrum of biological activities, including antibacterial, antifung...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in the field of drug discovery and development, the quinoline scaffold represents a privileged structure with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] A key strategy in modern medicinal chemistry to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms. This guide provides an in-depth technical comparison of the bioactivity of 6-fluoro-quinolin-3-ol derivatives against their non-fluorinated counterparts, supported by experimental data and protocols.
The Strategic Introduction of Fluorine
The decision to incorporate a fluorine atom at the C-6 position of the quinolin-3-ol scaffold is a deliberate one, rooted in the unique physicochemical properties of fluorine. As the most electronegative element, fluorine can significantly alter a molecule's electronic distribution, pKa, and dipole moment.[3] This can lead to enhanced metabolic stability, improved membrane permeation, and increased binding affinity to target proteins. In the context of quinolones, the 6-fluoro substitution has been particularly successful in enhancing antibacterial potency.[4]
Synthesis Strategies: Crafting the Core Scaffolds
The synthesis of both 6-fluoro and non-fluorinated quinolin-3-ol derivatives typically involves well-established cyclization reactions. Understanding these synthetic pathways is crucial for appreciating the accessibility of these compounds for further derivatization and biological screening.
Synthesis of Non-Fluorinated Quinolin-3-ol Derivatives
A common route to non-fluorinated quinolin-3-ols is the Conrad-Limpach reaction, where an aniline is reacted with a β-ketoester. The reaction conditions can be tuned to favor the formation of either 4-quinolones or 2-quinolones.[5] Another versatile method is the Gould-Jacobs reaction, which is particularly useful for synthesizing 4-hydroxyquinolines that can be subsequently modified.
Synthesis of 6-Fluoro-Quinolin-3-ol Derivatives
The introduction of the 6-fluoro substituent is often achieved by starting with a fluorinated aniline precursor, such as 4-fluoroaniline. A successful and widely used method for preparing 6-fluoro-8-quinolinol is the Skraup synthesis, which involves the reaction of 2-amino-5-fluorophenol with glycerol, sulfuric acid, and an oxidizing agent.[6] More contemporary methods may involve transition-metal-catalyzed C-H activation and annulation strategies to construct the fluorinated quinoline core.[7]
Comparative Bioactivity: A Data-Driven Analysis
Antibacterial Activity: The Fluoroquinolone Edge
The most profound impact of the 6-fluoro substitution is observed in the antibacterial activity of quinolones. This substitution is a hallmark of the highly successful fluoroquinolone class of antibiotics. The fluorine atom enhances the inhibition of bacterial DNA gyrase and topoisomerase IV, the primary targets of these drugs.[1]
Note: The data presented is a compilation from different studies and serves for comparative illustration. Direct comparison is most accurate when conducted within the same study under identical conditions.
The data clearly indicates a significant enhancement in antibacterial potency with the introduction of the 6-fluoro group, particularly against Gram-positive bacteria like S. aureus, and a notable increase in activity against Gram-negative bacteria like E. coli.
Anticancer Activity: A Promising Avenue
Quinoline derivatives have also emerged as promising anticancer agents, with their mechanism of action often involving the inhibition of topoisomerases and other cellular proliferation pathways.[10] Fluorination can play a crucial role in enhancing the cytotoxic potential of these compounds.
The data suggests that fluorinated quinoline derivatives can exhibit potent anticancer activity. The variability in IC50 values highlights the importance of the overall molecular structure in determining cytotoxicity. The comparison with doxorubicin, a standard chemotherapeutic agent, for some fluorinated derivatives underscores their therapeutic potential.[11][12]
Antifungal Activity: Exploring a Broader Spectrum
The antifungal potential of quinoline derivatives is another area of active research. While less explored than their antibacterial and anticancer properties, studies have shown that fluorination can also influence antifungal efficacy.
This data on fluoro-8-quinolinols demonstrates that the position of the fluorine atom can significantly impact antifungal activity, with the 7-fluoro and 5-fluoro isomers showing higher potency than the 6-fluoro isomer in this particular study.[6] This highlights the nuanced structure-activity relationships in this class of compounds.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard methodologies for key biological assays.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Anticancer Activity (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing the Mechanism of Action
To illustrate the fundamental mechanism of action of fluoroquinolone antibiotics, the following diagram depicts their interaction with bacterial DNA gyrase.
Caption: Mechanism of action of fluoroquinolones.
Conclusion
References
[13] Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]
[14] Potent non-6-fluoro-substituted quinolone antibacterials: synthesis and biological activity. Available at: [Link]
[15] Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Available at: [Link]
[4] Synthesis and antibacterial activity of novel fluoroquinolone analogs. Available at: [Link]
[3] Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. Available at: [Link]
[7] Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]
[16] Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Available at: [Link]
[6] Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Available at: [Link]
Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin. Available at: [Link]
[12] [Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin]. Available at: [Link]
[5] An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available at: [Link]
[17] SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Available at: [Link]
[18] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]
[9] Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Available at: [Link]
Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. Available at: [Link]
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Available at: [Link]
[19] Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available at: [Link]
[1] Biological Activities of Quinoline Derivatives. Available at: [Link]
[8] An Overview: The biologically important quninoline derivatives. Available at: [Link]
[2] Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Available at: [Link]
Executive Summary This guide serves as a technical blueprint for the structural characterization of 2-Amino-7-chloro-6-fluoroquinolin-3-ol . As a highly functionalized quinoline derivative, this compound represents a cri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide serves as a technical blueprint for the structural characterization of 2-Amino-7-chloro-6-fluoroquinolin-3-ol . As a highly functionalized quinoline derivative, this compound represents a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics and hemoglobin modulators.
Unlike standard "off-the-shelf" reagents, the solid-state behavior of this compound is governed by a complex interplay of hydrogen bonding (donor/acceptor sites at C2-NH₂ and C3-OH) and halogen-mediated packing (C6-F and C7-Cl). This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) profile against Density Functional Theory (DFT) predictions and Powder X-Ray Diffraction (PXRD) screening, providing a robust framework for validating product identity and polymorphic purity.
Part 1: Structural Context & Molecular Topology
The Tautomeric Challenge
The primary structural alternative to the 3-ol form is the 3-oxo tautomer. However, for 2-amino-quinolin-3-ol derivatives, the aromatic enol form is typically stabilized by intramolecular hydrogen bonding between the C2-amine and C3-hydroxyl groups.
Target Structure (Enol): Planar, aromatic system. High potential for
stacking.
Alternative (Keto/Imine): Disrupted aromaticity. Less likely in non-polar crystallization solvents.
Predicted Crystal Lattice Interactions
Based on homologous 7-chloro-6-fluoroquinoline structures (e.g., Acta Cryst. entries for fluoroquinolone precursors), the lattice is expected to be dominated by two primary forces:
Head-to-Tail Hydrogen Bonding: The
and act as acceptors/donors, potentially forming centrosymmetric dimers ( motifs).
Halogen Bonding: The C7-Cl...Cl-C7 or C6-F...H interactions often dictate the slip-stacking distance between layers, typically resulting in a layer separation of ~3.4 Å.
Part 2: Experimental Strategy (Autonomy & Protocol)
Crystallization Workflow
To obtain diffraction-quality crystals, a "self-validating" solvent screening protocol is required. The presence of the C7-chlorine atom heavy atom enhances scattering power, making this compound ideal for Mo-source diffraction.
Figure 1: Decision-tree workflow for isolating single crystals suitable for X-ray diffraction.
Data Collection Parameters
For optimal resolution of the C-F and C-Cl bond lengths, the following acquisition parameters are recommended:
Temperature: 100 K (Cryostream) to minimize thermal ellipsoids of the terminal halogens.
Radiation: Mo K
( Å). The Chlorine atom provides sufficient anomalous scattering for absolute structure determination if chiral impurities were present (though this molecule is achiral).
Resolution: 0.75 Å or better is required to distinguish the electron density of Fluorine (C6) from Chlorine (C7) unambiguously.
Part 3: Comparative Performance Guide
This section compares the Experimental SC-XRD approach against alternative characterization methods. This comparison is vital for researchers deciding whether to invest in full structural elucidation versus rapid screening.
Methodological Comparison Matrix
Feature
SC-XRD (Gold Standard)
PXRD (Bulk Screening)
DFT (Theoretical)
Primary Output
3D Atomic Coordinates (CIF)
2D Diffraction Pattern ()
Energy-minimized Geometry
Resolution
Atomic (< 0.8 Å)
Phase ID Only
Infinite (Theoretical)
Sample Req.
Single Crystal ( mm)
Powder (~10 mg)
Computational Resources
Key Insight
Confirms Tautomer (3-ol vs 3-one)
Detects Polymorphs
Predicts Bond Angles
Cost/Time
High / 24-48 Hours
Low / 30 Mins
Medium / 12-24 Hours
Structural Benchmarking Data
When analyzing your dataset, use the following literature-derived benchmarks for the 7-chloro-6-fluoroquinoline core. Deviations >0.05 Å suggest lattice strain or disorder.
Parameter
Expected Value (Ref)
Significance
C6–F Bond Length
1.35 – 1.37 Å
Typical for aromatic C-F.
C7–Cl Bond Length
1.73 – 1.75 Å
Indicator of halogen substitution integrity.
C2–N(Exo) Distance
1.34 – 1.36 Å
Suggests partial double-bond character (resonance).
Planarity ()
< 0.1 Å
The quinoline core should be strictly planar.
Space Group
or
Most common for planar aromatic systems (centrosymmetric packing).
Interaction Network (The "Why" Behind the Structure)
The performance of this compound in biological assays is often correlated with its ability to form specific hydrogen bonds. The crystal structure acts as a static snapshot of these potential interactions.
Figure 2: Interaction map highlighting the critical donor/acceptor sites governing crystal packing and biological binding.
References
PubChem Compound Summary. (2025). 2-amino-7-chloro-6-fluoroquinolin-3-ol (CID 162648710).[1] National Center for Biotechnology Information. [Link]
Google Patents. (2021). CN113329789A - Pyrazoles as hemoglobin modulators.
Ibrahim, I. M., et al. (2025). The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one. Zeitschrift für Kristallographie - New Crystal Structures. (Provides benchmark bond lengths for the 7-chloro-6-fluoroquinoline scaffold). [Link]
A Comparative Guide to the Elemental Analysis Validation of 2-Amino-7-chloro-6-fluoroquinolin-3-ol
This guide provides an in-depth, technical comparison of methodologies for the elemental analysis validation of the novel quinoline derivative, 2-Amino-7-chloro-6-fluoroquinolin-3-ol. Designed for researchers, scientists...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, technical comparison of methodologies for the elemental analysis validation of the novel quinoline derivative, 2-Amino-7-chloro-6-fluoroquinolin-3-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust, self-validating approach to compound verification. We will explore the definitive role of combustion analysis and contrast its capabilities with orthogonal chromatographic and spectroscopic techniques to build a complete, authoritative profile of the target molecule.
Foundational Chemistry: Theoretical Composition of the Target Molecule
Before any analysis can be validated, the theoretical elemental composition must be established. This serves as the fundamental benchmark against which all experimental results are measured. The structure of 2-Amino-7-chloro-6-fluoroquinolin-3-ol is the starting point for these calculations.
Chemical Structure:
From this structure, we derive the molecular formula and weight:
Molecular Formula: C₉H₆ClFN₂O
Molecular Weight: 228.61 g/mol
This information allows for the calculation of the theoretical mass percentage of Carbon (C), Hydrogen (H), and Nitrogen (N), which are the primary elements of interest in pharmaceutical compounds.
Element
Atomic Weight ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Theoretical Mass %
Carbon (C)
12.011
9
108.099
47.29%
Hydrogen (H)
1.008
6
6.048
2.65%
Chlorine (Cl)
35.453
1
35.453
15.51%
Fluorine (F)
18.998
1
18.998
8.31%
Nitrogen (N)
14.007
2
28.014
12.25%
Oxygen (O)
15.999
1
15.999
7.00%
Total
228.611
100.00%
The Definitive Standard: Combustion-Based Elemental Analysis (CHNS)
For establishing the empirical formula of a pure organic compound, combustion analysis remains the gold standard. Its power lies in its direct and destructive measurement of the core elements, providing a quantitative result that is difficult to dispute. The technique is based on the Pregl-Dumas method, which involves the high-temperature combustion of the sample in an oxygen-rich environment to convert the constituent elements into simple, detectable gases (CO₂, H₂O, N₂, SO₂).[1][2]
Causality in Experimental Design
The validation of this method must demonstrate its suitability for its intended purpose, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4] This involves a systematic evaluation of the procedure's performance characteristics.
The workflow for validating the CHNS analysis of our target compound is a self-validating system designed to ensure precision, accuracy, and reliability.
Caption: Workflow for CHNS Elemental Analysis Validation.
Experimental Protocol: CHNS Analysis Validation
Objective: To validate the CHNS analysis method for 2-Amino-7-chloro-6-fluoroquinolin-3-ol by assessing accuracy, precision (repeatability), and specificity.
Instrumentation: CHNS Elemental Analyzer (e.g., Vario EL Cube).[1]
Materials:
Test Compound: 2-Amino-7-chloro-6-fluoroquinolin-3-ol (purity >99% confirmed by HPLC).
Certified Reference Material (CRM): Acetanilide or similar, with certified C, H, N percentages.
Carrier Gas: Helium (Ultra High Purity).
Combustion Gas: Oxygen (Ultra High Purity).
Tin capsules for sample weighing.
Methodology:
System Suitability & Calibration:
Perform a leak test on the analyzer.
Analyze three replicates of the CRM to ensure the instrument is performing within specifications. The results for the CRM must be within ±0.3% of the certified values. This step establishes the calibration and ensures the system is suitable for analysis.[5]
Specificity:
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present.[6] For elemental analysis, this is demonstrated by analyzing a blank (an empty tin capsule). The result should be below the detection limit, confirming no interference from the sample container or atmospheric contamination.
Accuracy & Precision (Repeatability):
Accurately weigh six individual samples of 2-Amino-7-chloro-6-fluoroquinolin-3-ol (target mass: 2-3 mg each) into separate tin capsules using a microbalance.[7] The precision of weighing is critical as the final calculation is a percentage of this initial weight.
Analyze each of the six samples sequentially under the same operating conditions on the same day.
Accuracy is determined by the closeness of the mean experimental value to the theoretical value. The acceptance criterion is typically that the mean experimental percentage for C, H, and N must be within ±0.4% of the theoretical value.
Precision is measured by the standard deviation (SD) or relative standard deviation (RSD) of the six replicate measurements. The acceptance criterion is typically an RSD of ≤2.0% for each element.
Hypothetical Validation Data
Sample #
C (%)
H (%)
N (%)
1
47.15
2.68
12.21
2
47.35
2.61
12.29
3
47.28
2.66
12.18
4
47.09
2.70
12.33
5
47.22
2.63
12.25
6
47.31
2.65
12.20
Mean
47.23
2.66
12.24
Std. Dev.
0.096
0.032
0.057
RSD (%)
0.20%
1.20%
0.47%
Theoretical %
47.29
2.65
12.25
Difference
-0.06
+0.01
-0.01
Result
PASS
PASS
PASS
Interpretation: The hypothetical data show that the mean experimental values are well within the ±0.4% acceptance criterion for accuracy. Furthermore, the low RSD values for each element demonstrate excellent precision. This successful validation confirms the method is suitable for determining the elemental composition of this specific compound.
A Comparative Framework: Orthogonal Methods for Purity and Identity
While elemental analysis is definitive for empirical formula confirmation, it provides little information about impurities that may have a similar elemental composition or about the specific arrangement of atoms. Therefore, a comprehensive validation package relies on orthogonal methods—techniques that assess sample attributes based on different chemical and physical principles.[8]
Caption: Orthogonal techniques for comprehensive compound validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone of pharmaceutical analysis for determining the purity of a substance.[9][10] It separates the main compound from any impurities, allowing for their quantification as a percentage of the total peak area.[11]
Principle: Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Role in Validation: To demonstrate that the sample is a single, pure entity. A result of >99.5% purity by HPLC provides high confidence that the sample submitted for elemental analysis is not a mixture.
Limitation: HPLC cannot confirm the identity or elemental composition of the main peak. It only provides purity relative to other UV-active components.
Protocol: HPLC Purity Determination
System: HPLC with a UV detector (e.g., Agilent 1260 Infinity II).
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Gradient elution using Acetonitrile and Water (with 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Procedure:
Dissolve the compound in a suitable solvent (e.g., Methanol) to a concentration of ~1 mg/mL.
Inject 10 µL onto the column.
Run the gradient method over 30 minutes.
Integrate all peaks and calculate the area percent of the main peak. The purity is reported as (Area of Main Peak / Total Area of All Peaks) * 100.
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques provide detailed information about the molecule's structure and mass, complementing the quantitative data from elemental analysis.[12]
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions. High-resolution MS (HRMS) can provide a highly accurate molecular weight, which can be used to confirm the molecular formula. For C₉H₆ClFN₂O, the expected exact mass would be compared against the measured mass, with an acceptable deviation of <5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of an organic molecule. ¹H NMR would confirm the number and environment of the six protons, while ¹³C NMR would confirm the nine distinct carbon atoms in the structure. This provides incontrovertible proof of the atomic connectivity.
Comparative Summary and Integrated Validation Strategy
No single technique can provide a complete picture of a new chemical entity. A robust validation strategy integrates the results from these orthogonal methods.
Analytical Technique
Primary Information Provided
Key Strength
Key Limitation
Elemental Analysis
Quantitative elemental composition (C, H, N)
Definitive confirmation of the empirical formula and fundamental purity.
Provides no information on molecular structure or non-elemental impurities.
HPLC-UV
Chromatographic purity; number of impurities
Excellent for quantifying impurities and demonstrating homogeneity.[13]
Does not confirm the structure or identity of the main component.
Mass Spectrometry
Molecular weight and fragmentation patterns
Confirms the molecular formula with high accuracy (HRMS).
Does not provide information on isomeric structures.
NMR Spectroscopy
Detailed atomic connectivity and chemical structure
Less sensitive for quantifying minor impurities compared to HPLC.
The validation of 2-Amino-7-chloro-6-fluoroquinolin-3-ol is achieved when:
Elemental analysis results for C, H, and N match the theoretical values for C₉H₆ClFN₂O within ±0.4%.
HPLC analysis shows a chromatographic purity of >99%.[11]
High-resolution mass spectrometry confirms the molecular weight corresponding to the formula.
¹H and ¹³C NMR spectra are fully consistent with the proposed chemical structure.
When all four of these conditions are met, the identity, structure, and purity of the compound are validated with an exceptionally high degree of scientific confidence. This integrated approach ensures trustworthiness and provides the authoritative data required for drug development and regulatory submission.
References
U.S. Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. USP. Available from: [Link]
Azmi, S.N.H., et al. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. Technology Networks. Available from: [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available from: [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Available from: [Link]
Spectroscopy Online. (2025). Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis. Available from: [Link]
Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Available from: [Link]
Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Available from: [Link]
American Chemical Society. (n.d.). Spectroscopic and Chemometric Techniques for Pharmaceutical Applications. Available from: [Link]
Preprints.org. (2024). Analytical Techniques in Pharmaceutical Analysis. Available from: [Link]
Auriga Research. (2025). Elemental Analysis CHNS (O). Available from: [Link]
Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402-10. Available from: [Link]
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Available from: [Link]
Fraunhofer IFAM. (2026). Elemental Analysis (CHNS, ONH). Available from: [Link]
Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Available from: [Link]
Elementar. (n.d.). Elemental analysis: operation & applications. Available from: [Link]
Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing? Available from: [Link]
Creative Biostructure. (n.d.). Principles, Advantages, and Applications of HPLC-Based Protein Purity Analysis. Available from: [Link]
Journal of Chemical and Pharmaceutical Research. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Available from: [Link]
International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available from: [Link]
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
Royed Training. (2024). Difference between related substances and chromatographic purity. Available from: [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Available from: [Link]
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 2-Amino-7-chloro-6-fluoroquinolin-3-ol Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Safety Officers, Drug Development Scientists[1]
Executive Summary: Operational Directives
Status: High-Priority Hazardous Intermediate
Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Mutagen, Halogenated Waste.[1]
Disposal Method: High-Temperature Incineration (Halogen-Specific).[1]
Critical Prohibition: Do NOT mix with strong oxidizers or dispose of down sanitary drains.[1]
This guide defines the standard operating procedure (SOP) for the containment, deactivation, and disposal of 2-Amino-7-chloro-6-fluoroquinolin-3-ol (CAS: 2435613-41-3).[1] As a halogenated aminoquinoline, this compound presents specific challenges regarding thermal destruction and chemical compatibility.
Chemical Identity & Hazard Profile
To ensure accurate waste stream designation, verify the chemical identity against the following parameters.
Parameter
Specification
Chemical Name
2-Amino-7-chloro-6-fluoroquinolin-3-ol
CAS Number
2435613-41-3
Molecular Formula
C₉H₆ClFN₂O
Molecular Weight
212.61 g/mol
Physical State
Solid (Powder/Crystal)
Solubility
Low in water; soluble in DMSO, DMF, Methanol.[1][2]
Suspected of causing genetic defects (due to planar intercalating scaffold).[1]
Safety Engineering & Workflow Visualization
The following diagram outlines the decision logic for handling waste streams generated during synthesis or purification.
Figure 1: Decision matrix for segregating 2-Amino-7-chloro-6-fluoroquinolin-3-ol waste streams. Note that even non-halogenated solvents must be treated as halogenated waste once contaminated with this solute.[1][5][6]
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Pure compound, contaminated weighing boats, filter papers, and disposable PPE.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly-liner.[1] Avoid glass for solids to prevent breakage-induced dispersion.[1]
The presence of Fluorine and Chlorine on the quinoline ring dictates that ALL solutions containing this compound must be classified as Halogenated Waste , regardless of the solvent used.[1]
Reasoning: Standard incineration of non-halogenated waste occurs at lower temperatures.[1] This compound requires the higher temperatures (typically >1100°C) reserved for halogenated waste to ensure the C-F bond is broken and to prevent the formation of incomplete combustion byproducts.[1]
pH Adjustment:
If the solution is acidic (e.g., from an HCl salt formation step), neutralize to pH 6–8 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or gas generation.[1]
Collection:
Pour into the "Halogenated Organic Solvents" carboy.[1]
Do NOT fill >90% capacity to allow for thermal expansion.[1]
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator to prevent inhalation of dust.[1]
Dry Cleanup (Preferred):
Cover the spill with a damp paper towel to suppress dust generation.[1]
Scoop the material using a plastic spatula into a dedicated waste jar.[1]
Wet Decontamination:
Wipe the surface with a 10% soap/water solution.[1]
Follow with a methanol wipe to solubilize residual organic traces.[1]
Dispose of all wipes as Solid Hazardous Waste .[1]
Regulatory & Compliance Context
EPA/RCRA (USA): While not explicitly a "P" or "U" listed waste (unless a specific commercial formulation), this material must be characterized.[1]
Waste Code: If ignitable solvent is present: D001 . If toxic constituents leach (TCLP): D022 (Chloroform) or similar if used in processing.[1]
Generator Status: Treat as "Toxic" and "Halogenated" for profiling purposes.[1]
Incineration Requirement: The facility receiving this waste must be permitted for halogenated organics.[1] The presence of Fluorine requires scrubbers to capture Hydrofluoric Acid (HF) gas generated during combustion.[1]
References
Chemical Identity & Structure: Chemsrc. (2025).[1] 2-Amino-7-chloro-6-fluoroquinolin-3-ol MSDS & CAS Details. Retrieved from [Link][1]
Quinoline Safety Profile: PubChem. (2025).[1] Safety Data for 7-chloro-4-aminoquinoline (Structural Analog). Retrieved from [Link][1]
Personal protective equipment for handling 2-Amino-7-chloro-6-fluoroquinolin-3-ol
Handling 2-Amino-7-chloro-6-fluoroquinolin-3-ol (CAS: 2435613-41-3) requires rigorous safety protocols[1][2]. As a highly functionalized halogenated quinoline derivative, this compound is typically utilized in advanced d...
Author: BenchChem Technical Support Team. Date: March 2026
Handling 2-Amino-7-chloro-6-fluoroquinolin-3-ol (CAS: 2435613-41-3) requires rigorous safety protocols[1][2]. As a highly functionalized halogenated quinoline derivative, this compound is typically utilized in advanced drug discovery (e.g., as a kinase inhibitor or hemoglobin modulator intermediate)[3][4].
However, its specific structural motifs—a quinoline core paired with an aromatic amine and dual halogenation (chloro and fluoro groups)—present severe occupational hazards[5][6]. To ensure scientific integrity and operational safety, laboratory personnel must understand the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and handling procedures[7].
Mechanistic Hazard Assessment
Before detailing the operational workflow, it is critical to understand why this specific compound is dangerous:
The Quinoline Core: Unsubstituted quinoline is a known hepatotoxin, a Category 2 carcinogen, and a Category 3 mutagen[5][8][9]. It undergoes metabolic activation in the liver, forming reactive epoxides that intercalate with DNA[5][10].
The Amino Group (Aromatic Amine): Aromatic amines are notorious for rapid dermal absorption[11][12]. Once absorbed, they can be oxidized to hydroxylamines, further increasing genotoxic risk.
Halogenation (Chloro/Fluoro): The addition of chlorine and fluorine significantly increases the molecule's lipophilicity[6][11]. This enhances its ability to cross cell membranes and permeate standard laboratory gloves, especially when dissolved in organic carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7][13].
Mandatory PPE Specifications
Standard basic PPE is insufficient for handling novel halogenated aromatic amines[12][14]. The following self-validating PPE system must be employed to prevent dermal and respiratory exposure[7][13].
PPE Category
Required Specification
Mechanistic Justification
Hand Protection
Double Gloving: Inner layer of standard Nitrile (4 mil); Outer layer of extended-cuff Neoprene or thick Nitrile (8+ mil).
Halogenated aromatic amines dissolved in DMSO will permeate standard 4-mil nitrile in under 60 seconds[13]. The double-layer system provides a fail-safe; if the outer glove is contaminated, it can be doffed immediately without exposing the skin.
Body Protection
Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. A disposable chemical-resistant apron is required during solubilization.
Knit cuffs prevent the sleeves from dragging into contaminated areas and ensure a tight seal over the inner glove[13]. The apron blocks splash hazards from carrier solvents.
Eye/Face Protection
Chemical splash goggles (ANSI Z87.1+).
Standard safety glasses lack orbital seals. Goggles prevent aerosolized micro-dust or solvent splashes from contacting the highly vascularized ocular mucosa[7][8][13].
Respiratory
Handling strictly confined to a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood (Flow >100 fpm).
The compound is a fine powder that easily aerosolizes due to static charge. Inhalation bypasses first-pass hepatic metabolism, delivering the toxin directly to systemic circulation[8][13].
Operational Workflow: Step-by-Step Methodology
To build a trustworthy and safe experimental environment, every step must be self-validating. Do not proceed to the next step unless the previous step's integrity is confirmed[15].
Phase 1: Pre-Operation & Verification
Verify Containment: Check the fume hood digital monitor. The face velocity must read between 100–120 feet per minute (fpm)[13]. Self-validation: Hold a Kimwipe near the sash; it should pull gently inward.
Don PPE: Apply the inner nitrile gloves, lab coat, goggles, and outer neoprene gloves. Pull the outer glove over the cuff of the lab coat to eliminate exposed skin at the wrist[13].
Static Mitigation: Because 2-Amino-7-chloro-6-fluoroquinolin-3-ol is a dry powder, it is highly susceptible to static cling. Wipe the exterior of the chemical vial and the weighing spatula with an anti-static zero-charge wipe before opening.
Phase 2: Weighing and Solubilization
Weighing: Place the analytical balance inside the fume hood. Tare a sealed anti-static weigh boat or a glass vial. Carefully transfer the powder using a micro-spatula.
Seal and Transfer: Cap the vial before removing it from the balance area[7]. Never transport unsealed powder across the hood.
Solubilization: If creating a stock solution (e.g., 10 mM in DMSO), inject the solvent directly into the sealed vial through a septum using a syringe, or open the vial deep within the fume hood.
Vortexing: Ensure the cap is tightly secured. Vortex the solution until completely dissolved. Caution: DMSO generates a slight exothermic reaction upon mixing; ensure the vial is not over-pressurized.
Phase 3: Decontamination and Doffing
Surface Decontamination: Wipe down the balance, spatulas, and fume hood surface with a 10% bleach solution (to oxidize the amine), followed by 70% Ethanol (to remove residual organics and water)[15].
Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Remove goggles and lab coat. Finally, remove the inner gloves and wash hands thoroughly with soap and water[7][15].
Visualizing the Safety Protocol
The following logic flow dictates the strict sequence of events required to handle this compound safely.
Workflow for the safe handling and disposal of halogenated quinoline derivatives.
Spill Response & Disposal Plan
Due to the environmental toxicity of halogenated quinolines, improper disposal can lead to severe regulatory fines and ecological damage[9][14].
Spill Response (Inside Fume Hood):
Do not use water. Water will not dissolve the lipophilic powder and will only spread the contamination[8].
Cover the powder spill with damp absorbent pads (wetted with an appropriate solvent like ethanol) to prevent aerosolization.
Carefully scoop the pads and powder into a hazardous waste bag.
Wash the area with a detergent solution, followed by ethanol.
Waste Disposal Segregation:
Solid Waste: All contaminated gloves, Kimwipes, and weigh boats must be placed in a clearly labeled "Solid Hazardous Waste - Toxic Organics" container[15][16].
Liquid Waste: Because the molecule contains chlorine and fluorine, any liquid waste (e.g., DMSO/Water mixtures containing the compound) MUST be disposed of in a "Halogenated Organic Liquid Waste" carboy[14][16]. Mixing halogenated waste with non-halogenated waste can cause dangerous exothermic reactions in waste processing facilities and violates EPA/local guidelines[14][16].
References
Chemsrc. "2-Amino-7-chloro-6-fluoroquinolin-3-ol CAS 2435613-41-3". ChemSrc. [Link]
Australian Government Department of Health. "Quinolines: Human health tier II assessment". Industrial Chemicals.[Link]
New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet". NJ.gov. [Link]
Ministry of Manpower Singapore. "Laboratory Safety". TAL.sg. [Link]